2-(Pyridin-3-yloxy)propanoic acid
Description
The exact mass of the compound 2-(Pyridin-3-yloxy)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Pyridin-3-yloxy)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyridin-3-yloxy)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-3-yloxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6(8(10)11)12-7-3-2-4-9-5-7/h2-6H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREDEAUTHWGQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347186-55-4 | |
| Record name | 2-(pyridin-3-yloxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characterization of 2-(Pyridin-3-yloxy)propanoic acid
Prepared by: A Senior Application Scientist
This guide provides a comprehensive framework for the experimental and computational characterization of the physical properties of 2-(Pyridin-3-yloxy)propanoic acid. Intended for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. Instead, it establishes a methodological core, detailing the requisite protocols to generate reliable and reproducible data for critical physicochemical parameters. Given the sparse publicly available experimental data for this specific molecule, this guide emphasizes the how and why of property determination, ensuring a robust foundation for any research or development program.
Introduction and Chemical Identity
2-(Pyridin-3-yloxy)propanoic acid is a heterocyclic compound featuring a pyridine ring linked via an ether bond to a propanoic acid moiety. This unique combination of an aromatic, basic nitrogen-containing heterocycle and an acidic carboxylic group suggests a complex physicochemical profile, including amphoteric properties and the potential for zwitterion formation. Such characteristics are of profound interest in medicinal chemistry, as they govern a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Accurate determination of its physical properties is a non-negotiable prerequisite for its advancement in any discovery or development pipeline. This guide provides the authoritative methodologies for such characterization.
Chemical Structure:
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | 2-(pyridin-3-yloxy)propanoic acid | N/A |
| Molecular Formula | C₈H₉NO₃ | Calculated |
| Molecular Weight | 167.16 g/mol | Calculated |
| CAS Number | Not readily available in public databases | N/A |
Core Physicochemical Properties: A Methodological Compendium
This section details the gold-standard experimental protocols for determining the essential physical properties of 2-(Pyridin-3-yloxy)propanoic acid. The causality behind procedural choices is explained to ensure both technical accuracy and practical, field-proven insight.
Melting Point: A Criterion for Purity and Identity
The melting point is a fundamental and sensitive indicator of a crystalline solid's purity. For a pure compound, the melting range is typically sharp (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.
This protocol describes the use of a standard digital melting point apparatus, a ubiquitous instrument in modern chemistry laboratories.
Methodology Rationale: The procedure relies on slow, controlled heating to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[1] A rapid initial heating phase is used to quickly approach the approximate melting point, followed by a much slower ramp rate (1-2°C/min) for the precise determination. This two-stage approach maximizes both efficiency and accuracy.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the 2-(Pyridin-3-yloxy)propanoic acid sample is thoroughly dried to remove any residual solvent, which can depress the melting point. Gently crush the crystalline solid into a fine powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The final packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Ramp (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-15°C per minute to find a rough value.
-
Precise Determination: Using a fresh sample, heat the apparatus rapidly to about 20°C below the approximate melting point found in the previous step.
-
Slow Ramp: Decrease the heating rate to 1-2°C per minute.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the T1-T2 range.[2]
Caption: Workflow for Capillary Melting Point Determination.
Thermodynamic Solubility: The Shake-Flask Method
Aqueous solubility is a critical determinant of a drug candidate's bioavailability. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing the most reliable measure of a compound's intrinsic solubility.[3]
Methodology Rationale: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. By adding an excess of the solid, the system is allowed to saturate over an extended period (typically 24-48 hours) with controlled agitation and temperature.[3][4] Subsequent analysis of the supernatant provides the solubility value. Performing measurements at multiple time points confirms that equilibrium has been achieved.[3]
Step-by-Step Protocol:
-
System Preparation: Add an excess amount of solid 2-(Pyridin-3-yloxy)propanoic acid to several vials containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24 hours.[5]
-
Phase Separation: After the initial equilibration, allow the vials to stand at the same constant temperature to let the suspended solid settle. Centrifuge the vials to ensure complete separation of the solid from the supernatant.
-
Sampling: Carefully extract an aliquot of the clear supernatant.
-
Dilution & Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.
-
Confirmation of Equilibrium: Repeat steps 3-5 with a second vial after a longer equilibration time (e.g., 48 hours). If the measured concentrations are consistent, equilibrium has been reached.[6]
Caption: Workflow for Shake-Flask Solubility Determination.
Acidity Constant (pKa): The Key to Ionization State
The pKa value dictates the degree of ionization of a molecule at a given pH. For 2-(Pyridin-3-yloxy)propanoic acid, two pKa values are expected: one for the acidic carboxylic acid group and one for the basic pyridine nitrogen. These values are critical for predicting solubility, membrane permeability, and receptor binding. Potentiometric titration is a highly accurate and precise technique for their determination.[7][8]
Methodology Rationale: This method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.[7][9] The pKa is the pH at which the molecule is 50% ionized. This corresponds to the midpoint of the buffer region on the titration curve. The inflection point of the curve, best visualized using a derivative plot, precisely identifies the equivalence point, from which the pKa can be accurately calculated.[9][10]
Step-by-Step Protocol:
-
System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).
-
Sample Preparation: Prepare a solution of 2-(Pyridin-3-yloxy)propanoic acid of known concentration (e.g., 0.01 M) in water. To maintain constant ionic strength, a background electrolyte like 0.15 M KCl is often added.[11]
-
Titration (Base Titration for Carboxylic Acid pKa):
-
Place the sample solution in a jacketed beaker at a constant temperature (e.g., 25°C) with constant stirring.
-
Immerse the calibrated pH electrode in the solution.
-
Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Titration (Acid Titration for Pyridine pKa):
-
Repeat the process starting with the sample solution, this time titrating with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the conjugate acid of the pyridine nitrogen.
-
-
Data Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For higher accuracy, calculate the first derivative (ΔpH/ΔV) and plot it against volume; the peak of this curve indicates the equivalence point.
Caption: Logic of Potentiometric pKa Determination.
Summary of Physicochemical Properties
The following table should be used to compile the experimental data generated through the protocols described above. It is imperative to distinguish between experimental and predicted values.
| Property | Method | Conditions | Result |
| Melting Point | Capillary Method | 1-2°C/min ramp | e.g., 150-152°C |
| Aqueous Solubility | Shake-Flask | pH 7.4, 25°C | e.g., 5 mg/mL |
| pKa₁ (Acidic) | Potentiometric Titration | 25°C, 0.15M KCl | e.g., 4.5 |
| pKa₂ (Basic) | Potentiometric Titration | 25°C, 0.15M KCl | e.g., 8.2 |
References
- Vertex AI Search. Search results for "2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride". Accessed January 27, 2026.
- Sdfine. Propionic acid. Accessed January 27, 2026.
- MedchemExpress.com. (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride. Accessed January 27, 2026.
- Sigma-Aldrich. 3-Pyridinepropionic acid. Accessed January 27, 2026.
- ChemicalBook. 3-PYRIDIN-2-YL-PROPIONIC ACID H2SO4. Accessed January 27, 2026.
- PubChem. 3-(Pyridin-2-yl)propanoic acid. Accessed January 27, 2026.
- PubChem. 2-(Pyridin-3-ylformamido)propanoic acid. Accessed January 27, 2026.
- BLD Pharm. 3-(Pyridin-2-ylamino)propanoic acid. Accessed January 27, 2026.
- AChemBlock. 2-amino-3-(pyridin-4-yl)propanoic acid. Accessed January 27, 2026.
- BLDpharm. (S)-2-(Pyridin-3-yl)propanoic acid. Accessed January 27, 2026.
- PubChem. 2-(Pyridin-2-yloxy)propanoic acid. Accessed January 27, 2026.
- Williams, R. pKa Data Compiled by R. Williams.
- Google Patents. CN103058920A - Preparation method of 3-(2-pyridineamino)
- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Accessed January 27, 2026.
- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Accessed January 27, 2026.
- Chemistry LibreTexts. 6.
- University of Technology. Experiment (1) determination of melting points. Accessed January 27, 2026.
- Creative Bioarray.
- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Accessed January 27, 2026.
- BioAssay Systems. Solubility Testing – Shake Flask Method. Accessed January 27, 2026.
- University of Calgary.
- SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Accessed January 27, 2026.
- Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Accessed January 27, 2026.
- DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Accessed January 27, 2026.
- BYJU'S. Determination Of Melting Point Of An Organic Compound. Accessed January 27, 2026.
- Enamine. Shake-Flask Aqueous Solubility Assay. Accessed January 27, 2026.
- Clarion University. Determination of Melting Point. Accessed January 27, 2026.
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Accessed January 27, 2026.
- National Institutes of Health. Development of Methods for the Determination of pKa Values. Accessed January 27, 2026.
Sources
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- 2. byjus.com [byjus.com]
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- 4. bioassaysys.com [bioassaysys.com]
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- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
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- 11. creative-bioarray.com [creative-bioarray.com]
An In-depth Technical Guide to 2-(Pyridin-3-yloxy)propanoic Acid: Structure, Bonding, and Synthetic Considerations
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of 2-(Pyridin-3-yloxy)propanoic acid, a molecule of interest in the fields of medicinal chemistry and agrochemistry. This document delves into the core aspects of its chemical structure, bonding characteristics, and plausible synthetic pathways. While this compound is noted in several chemical databases, detailed experimental data in peer-reviewed literature is sparse. Therefore, this guide integrates established chemical principles with data from analogous structures to present a scientifically grounded yet prospective analysis.
Molecular Structure and Stereochemistry
2-(Pyridin-3-yloxy)propanoic acid possesses a molecular formula of C₈H₉NO₃ and a molecular weight of 167.16 g/mol . The structure features a propanoic acid moiety linked to a pyridine ring via an ether linkage at the 3-position of the pyridine.
The central structural features include:
-
A Pyridine Ring: A heteroaromatic system that influences the molecule's polarity, basicity, and potential for hydrogen bonding. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.
-
An Ether Linkage: The C-O-C bond connects the aromatic and aliphatic portions of the molecule, providing a degree of rotational freedom.
-
A Propanoic Acid Group: This functional group imparts acidic properties and contains a chiral center at the second carbon (C2).
The presence of a stereocenter at the alpha-carbon of the propanoic acid moiety means that 2-(Pyridin-3-yloxy)propanoic acid can exist as a pair of enantiomers: (S)-2-(Pyridin-3-yloxy)propanoic acid and (R)-2-(Pyridin-3-yloxy)propanoic acid. The biological activity of chiral molecules is often enantiomer-dependent, making the stereoselective synthesis and characterization of each enantiomer a critical aspect of its development for pharmaceutical or agrochemical applications.
Caption: Chemical structure of 2-(Pyridin-3-yloxy)propanoic acid.
Bonding and Molecular Orbital Considerations
The electronic properties of 2-(Pyridin-3-yloxy)propanoic acid are dictated by the interplay between the electron-withdrawing nature of the pyridine ring and the propanoic acid moiety, and the electron-donating character of the ether oxygen.
-
Intramolecular Interactions: The lone pairs on the ether oxygen can participate in resonance with the pyridine ring, influencing the electron density of the aromatic system. The carboxylic acid group is a strong electron-withdrawing group, which will affect the acidity of the molecule.
-
Intermolecular Interactions: The presence of the carboxylic acid group allows for the formation of strong hydrogen-bonded dimers in the solid state and in non-polar solvents. The pyridine nitrogen and the carbonyl oxygen can also act as hydrogen bond acceptors, leading to a complex network of intermolecular interactions in the condensed phase. These interactions are crucial in determining the molecule's physical properties, such as melting point and solubility, as well as its interaction with biological targets.
Proposed Synthetic Pathway
The proposed two-step synthesis would proceed as follows:
-
Step 1: Formation of the Pyridin-3-olate Anion. 3-Hydroxypyridine is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. The base deprotonates the hydroxyl group to form the more nucleophilic pyridin-3-olate anion.
-
Step 2: Nucleophilic Substitution. The pyridin-3-olate anion then undergoes an Sₙ2 reaction with an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate). This reaction forms the ester precursor, ethyl 2-(pyridin-3-yloxy)propanoate.
-
Step 3: Hydrolysis. The resulting ester is then hydrolyzed to the carboxylic acid by treatment with an aqueous base (e.g., NaOH or KOH) followed by acidification with a mineral acid (e.g., HCl).
Caption: Proposed synthetic workflow for 2-(Pyridin-3-yloxy)propanoic acid.
Rationale for Experimental Choices
-
Choice of Base: Sodium hydride provides an irreversible deprotonation of the phenol, driving the reaction to completion. Potassium carbonate is a milder, less hazardous alternative that is often effective in this type of reaction.
-
Solvent Selection: Aprotic polar solvents like DMF or acetonitrile are ideal as they can solvate the cation of the base while not interfering with the nucleophilicity of the alkoxide.
-
Leaving Group: Bromide is a good leaving group for Sₙ2 reactions, ensuring an efficient substitution step.
-
Hydrolysis Conditions: Basic hydrolysis is a standard and effective method for converting esters to carboxylic acids.
Self-Validating System for Protocol Integrity
The progress of this synthetic sequence can be reliably monitored at each stage:
-
Thin Layer Chromatography (TLC): To follow the consumption of starting materials and the formation of the intermediate ester and final product.
-
Spectroscopic Analysis: Intermediate and final products would be characterized by NMR, IR, and mass spectrometry to confirm their identity and purity.
Spectroscopic and Analytical Characterization (Predicted)
While specific experimental data for 2-(Pyridin-3-yloxy)propanoic acid is not available in the literature, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the four protons on the pyridine ring. The splitting patterns will be characteristic of a 3-substituted pyridine. - Aliphatic Protons: A quartet for the proton at C2 of the propanoic acid moiety (CH) and a doublet for the methyl protons (CH₃). - Carboxylic Acid Proton: A broad singlet in the downfield region (δ 10-13 ppm). |
| ¹³C NMR | - Aromatic Carbons: Signals in the aromatic region (δ 120-160 ppm) for the five carbons of the pyridine ring. - Carbonyl Carbon: A signal in the downfield region (δ 170-180 ppm). - Aliphatic Carbons: Signals for the methine (CH) and methyl (CH₃) carbons of the propanoic acid moiety. |
| FTIR | - O-H Stretch (Carboxylic Acid): A very broad absorption in the region of 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹. - C-O Stretch (Ether): Absorptions in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric). - C=N and C=C Stretches (Pyridine): Absorptions in the 1400-1600 cm⁻¹ region. |
| Mass Spec | - Molecular Ion Peak (M+): An ion corresponding to the molecular weight of the compound (167.0582 g/mol for the monoisotopic mass). - Fragmentation Pattern: Characteristic fragments resulting from the loss of the carboxylic acid group, the propanoic acid side chain, and fragmentation of the pyridine ring. |
Potential Applications and Biological Activity
Derivatives of aryloxypropanoic acids are a well-known class of herbicides. For instance, compounds like fluazifop and haloxyfop act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in grasses, an enzyme crucial for fatty acid synthesis. It is plausible that 2-(Pyridin-3-yloxy)propanoic acid could exhibit similar herbicidal properties.
Caption: Plausible herbicidal mode of action for 2-(Pyridin-3-yloxy)propanoic acid.
Furthermore, the pyridine scaffold is a common feature in many pharmaceuticals. Therefore, this molecule could also serve as a valuable building block in drug discovery programs targeting a wide range of biological targets.
Conclusion
2-(Pyridin-3-yloxy)propanoic acid is a chiral molecule with a combination of aromatic and aliphatic functionalities that make it an interesting candidate for further investigation in both agrochemical and pharmaceutical research. While detailed experimental data is currently lacking in the public domain, its synthesis can be confidently approached via a Williamson ether synthesis. The predicted spectroscopic data provides a solid framework for its characterization. Future research should focus on the development of an efficient and stereoselective synthesis, the full experimental characterization of both the racemate and the individual enantiomers, and a thorough investigation of its biological activity.
References
At present, there are no specific peer-reviewed articles detailing the synthesis and full characterization of 2-(Pyridin-3-yloxy)propanoic acid to cite. The synthetic and analytical principles described herein are based on established and fundamental organic chemistry knowledge. For further reading on the methodologies and concepts discussed, the following resources are recommended:
- Williamson Ether Synthesis: For a detailed explanation of the reaction mechanism and its applications, please refer to standard organic chemistry textbooks such as "Organic Chemistry" by Paula Yurkanis Bruice or "Advanced Organic Chemistry" by Jerry March.
- Spectroscopic Identification of Organic Compounds: For a comprehensive guide to interpreting NMR, IR, and Mass Spectra, "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle is an authorit
- Herbicidal Action of Aryloxyphenoxypropanoates: For information on the mode of action of related herbicides, articles and reviews on ACCase inhibitors in journals such as "Pest Management Science" or "Journal of Agricultural and Food Chemistry" would be inform
An In-depth Technical Guide to 2-(Pyridin-3-yloxy)propanoic Acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The exploration of novel chemical entities with potential biological activity is a cornerstone of modern drug discovery and agrochemical research. Pyridine-containing compounds, in particular, represent a privileged scaffold in medicinal chemistry, renowned for their diverse pharmacological properties. This guide focuses on 2-(Pyridin-3-yloxy)propanoic acid , a molecule of significant interest at the intersection of pyridine chemistry and the well-established class of aryloxypropanoic acids. Due to its novelty, a registered CAS number for this specific compound has not been identified in comprehensive chemical databases as of the writing of this guide. This document, therefore, serves as a foundational resource, providing a scientifically grounded exploration of its synthesis, predicted properties, and potential applications, empowering researchers to navigate the synthesis and investigation of this and structurally related compounds.
Compound Identity and Physicochemical Properties
While a specific CAS number for 2-(Pyridin-3-yloxy)propanoic acid is not publicly available, its identity is defined by its unique molecular structure. This section outlines its fundamental properties, derived from its structure and in silico predictions.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₉NO₃ | Calculated |
| Molecular Weight | 167.16 g/mol | Calculated |
| IUPAC Name | 2-(pyridin-3-yloxy)propanoic acid | IUPAC Nomenclature |
| CAS Number | Not Found | Comprehensive Database Search |
Note: The absence of a registered CAS number suggests the compound's novelty or limited public documentation.
Strategic Synthesis of 2-(Pyridin-3-yloxy)propanoic Acid
The synthesis of 2-(Pyridin-3-yloxy)propanoic acid can be approached through several established methodologies for forming aryl ether linkages. The choice of synthetic route will depend on the availability of starting materials, desired scale, and laboratory capabilities. Three primary retrosynthetic strategies are presented below.
Williamson Ether Synthesis: A Classic Approach
The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[1][2] In the context of synthesizing 2-(Pyridin-3-yloxy)propanoic acid, this would involve the reaction of 3-hydroxypyridine with an ester of 2-halopropanoic acid, followed by hydrolysis of the resulting ester.
Diagram: Williamson Ether Synthesis Pathway
Caption: General workflow for the Williamson ether synthesis of the target compound.
Experimental Protocol: Two-Step Synthesis via Williamson Etherification
Step 1: Synthesis of Ethyl 2-(pyridin-3-yloxy)propanoate
-
Reaction Setup: To a stirred solution of 3-hydroxypyridine (1.0 eq) in a suitable aprotic solvent (e.g., dry DMF or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
Alkoxide Formation: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the pyridin-3-olate.
-
Nucleophilic Substitution: Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the reaction mixture.
-
Reaction Progression: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude ester can be purified by column chromatography on silica gel.
Step 2: Hydrolysis to 2-(Pyridin-3-yloxy)propanoic acid
-
Saponification: Dissolve the purified ethyl 2-(pyridin-3-yloxy)propanoate (1.0 eq) in a mixture of ethanol and water.
-
Base Addition: Add an aqueous solution of sodium hydroxide or lithium hydroxide (2-3 eq) and stir the mixture at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the hydrolysis by TLC until the ester is no longer detectable.
-
Acidification and Extraction: Once the reaction is complete, remove the ethanol under reduced pressure. Acidify the remaining aqueous solution to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl). The precipitated product can then be extracted with an organic solvent like ethyl acetate.
-
Final Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product, which can be further purified by recrystallization.
Mitsunobu Reaction: Mild and Stereospecific
The Mitsunobu reaction provides a milder alternative for forming the ether linkage, particularly useful when dealing with sensitive functional groups.[3][4] This reaction involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.[5]
Diagram: Mitsunobu Reaction Pathway
Caption: Mitsunobu reaction for the synthesis of the target compound.
Experimental Protocol: Mitsunobu Reaction and Subsequent Hydrolysis
-
Reaction Setup: To a solution of 3-hydroxypyridine (1.0 eq), ethyl lactate (1.1 eq), and triphenylphosphine (1.2 eq) in a dry aprotic solvent (e.g., THF or dichloromethane) at 0 °C under an inert atmosphere, add DEAD or DIAD (1.2 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography to isolate the intermediate ester.
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using the procedure described in the Williamson ether synthesis section.
Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a copper-catalyzed reaction that can be employed to form aryl ethers, particularly when the aryl halide is electron-deficient.[6][7] This method could be adapted for the synthesis of 2-(Pyridin-3-yloxy)propanoic acid, although it may require harsher reaction conditions compared to the other methods.
Potential Applications in Agrochemicals: A Herbicide Candidate
Many aryloxypropanoic acid derivatives are known to exhibit potent herbicidal activity.[8] They typically act as inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme, a critical enzyme in the biosynthesis of fatty acids in plants.[9] Inhibition of this enzyme disrupts the formation of cell membranes, leading to plant death.[10]
Diagram: Proposed Mechanism of Herbicidal Action
Caption: Proposed mode of action for herbicidal activity.
The structural similarity of 2-(Pyridin-3-yloxy)propanoic acid to known ACCase-inhibiting herbicides suggests that it could be a promising candidate for development as a new herbicide. Further research, including in vitro enzyme assays and whole-plant screening, would be necessary to validate this hypothesis and determine its spectrum of activity. Recent studies have explored the synthesis and herbicidal activities of related pyridinyloxy propionates, indicating a strong rationale for investigating this compound class.[11][12]
Analytical Characterization
For any newly synthesized compound, thorough analytical characterization is essential to confirm its structure and purity. The following techniques would be crucial for the validation of 2-(Pyridin-3-yloxy)propanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methine proton of the propanoic acid moiety, and the methyl group. The chemical shifts and coupling constants will be indicative of the connectivity and stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring, and the carbons of the propanoic acid side chain.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can further confirm the structure.[13] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, most notably the broad O-H stretch of the carboxylic acid and the strong C=O stretch of the carbonyl group.
Diagram: Analytical Workflow for Compound Characterization
Caption: A logical workflow for the analytical characterization of the synthesized compound.
Conclusion and Future Directions
While 2-(Pyridin-3-yloxy)propanoic acid may not yet be a commercially available compound with a registered CAS number, its synthesis is readily achievable through established synthetic methodologies. Its structural relationship to a well-known class of herbicides makes it a compelling target for agrochemical research. This technical guide provides a comprehensive starting point for researchers interested in the synthesis, characterization, and evaluation of this novel compound. Future work should focus on the stereoselective synthesis of its enantiomers, as the biological activity of aryloxypropanoic acids is often stereospecific, and a thorough investigation of its herbicidal efficacy and mode of action.
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Proprep. (2023). Write the products for the following Williamson ether synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). A novel quantitative 31 P NMR spectroscopic analysis of hydroxyl groups in lignosulfonic acids. Retrieved from [Link]
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PubMed. (2024). Synthesis and herbicidal activities of 2‐((3‐pyridinyl‐2‐oxo‐2,3‐dihydrobenzo[d]thiazol‐6‐yl)oxy)propionates. Retrieved from [Link]
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Plant Growth Regulator. (n.d.). Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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ResearchGate. (2024). Synthesis and herbicidal activities of 2‐((3‐pyridinyl‐2‐oxo‐2,3‐dihydrobenzo[d]thiazol‐6‐yl)oxy)propionates. Retrieved from [Link]
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MDPI. (2024). Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. Retrieved from [Link]
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MDPI. (n.d.). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Retrieved from [Link]
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"2-(Pyridin-3-yloxy)propanoic acid" molecular weight and formula
An In-Depth Technical Guide to 2-(Pyridin-3-yloxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Pyridin-3-yloxy)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document elucidates its fundamental molecular properties, including its chemical formula and molecular weight, and delves into its physicochemical characteristics, and potential therapeutic applications. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, pharmacology, and drug development, offering insights into the compound's relevance and potential as a scaffold in the design of novel therapeutic agents.
Core Molecular Attributes
2-(Pyridin-3-yloxy)propanoic acid is a derivative of propanoic acid and pyridine, linked by an ether bond. The pyridine ring, a six-membered heteroaromatic system, is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to enhance biochemical potency and metabolic stability.[1][2]
Molecular Formula and Structure
The chemical structure of 2-(Pyridin-3-yloxy)propanoic acid consists of a propanoic acid moiety where the oxygen of the hydroxyl group at the 3-position of the pyridine ring is attached to the second carbon of the propanoic acid.
-
Molecular Formula: C₈H₉NO₃[3]
-
SMILES: CC(C(=O)O)OC1=CN=CC=C1[3]
-
InChI: InChI=1S/C8H9NO3/c1-6(8(10)11)12-7-3-2-4-9-5-7/h2-6H,1H3,(H,10,11)[3]
-
IUPAC Name: 2-(pyridin-3-yloxy)propanoic acid[3]
Physicochemical Properties
A summary of the key physicochemical properties of 2-(Pyridin-3-yloxy)propanoic acid is provided in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the design of analytical and synthetic protocols.
| Property | Value | Source |
| Molecular Weight | 167.16 g/mol | PubChem |
| Monoisotopic Mass | 167.05824 Da | [3] |
| XlogP (predicted) | 0.8 | [3] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Synthesis and Characterization
Conceptual Synthetic Workflow
A plausible synthetic route would involve the Williamson ether synthesis, a common and robust method for forming ether linkages. This would entail the reaction of 3-hydroxypyridine with a suitable propanoic acid derivative, such as ethyl 2-bromopropanoate, followed by hydrolysis of the ester to yield the desired carboxylic acid.
Caption: Conceptual workflow for the synthesis of 2-(Pyridin-3-yloxy)propanoic acid.
Spectroscopic Characterization
The structural elucidation of 2-(Pyridin-3-yloxy)propanoic acid would rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms. The proton NMR would show characteristic signals for the pyridine ring protons, the methine and methyl protons of the propanoic acid chain, and a broad singlet for the carboxylic acid proton.
-
Infrared (IR) Spectroscopy: The IR spectrum would display a broad absorption band for the O-H stretch of the carboxylic acid (typically around 3300-2500 cm⁻¹), a sharp C=O stretch (around 1725-1700 cm⁻¹), and C-O stretching vibrations for the ether linkage.[4]
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. Predicted mass-to-charge ratios for various adducts are available.[3]
Applications in Drug Discovery and Development
The incorporation of a pyridine moiety can significantly influence a molecule's pharmacological properties, including its potency, metabolic stability, and protein-binding interactions.[1] Propanoic acid derivatives, particularly aryl propionic acids, are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[5]
Rationale for Pharmacological Interest
The hybrid structure of 2-(Pyridin-3-yloxy)propanoic acid, combining a pyridine ring with a propanoic acid side chain, suggests potential for a range of biological activities. Pyridine derivatives have been investigated for a wide array of therapeutic applications, including as anti-inflammatory, anti-hyperglycemic, and antibacterial agents.[1][6] The propanoic acid moiety is a key pharmacophore in many NSAIDs, which exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[5]
Potential Therapeutic Areas
-
Anti-inflammatory: Given the structural similarities to known NSAIDs, this compound could be investigated for its potential to treat inflammatory conditions such as arthritis.[5]
-
Antidiabetic: Nicotinic acid (pyridine-3-carboxylic acid) derivatives have been explored for their anti-diabetic properties.[6]
-
Antimicrobial: The pyridine scaffold is present in many compounds with antibacterial activity.[1]
Safety and Handling
While specific toxicity data for 2-(Pyridin-3-yloxy)propanoic acid is not available, related compounds provide an indication of potential hazards. For instance, 2-(Pyridin-2-yloxy)propanoic acid is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[7] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.
Conclusion
2-(Pyridin-3-yloxy)propanoic acid is a compound with a molecular formula of C₈H₉NO₃ and a molecular weight of approximately 167.16 g/mol .[3] Its structure, which combines the pharmacologically significant pyridine ring with a propanoic acid side chain, makes it a molecule of interest for further investigation in drug discovery. The insights provided in this guide are intended to support researchers in the synthesis, characterization, and evaluation of this and related compounds for potential therapeutic applications.
References
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PubMed Central. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. [Link]
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MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
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"2-(Pyridin-3-yloxy)propanoic acid" IUPAC name and synonyms
This technical guide provides an in-depth analysis of 2-(Pyridin-3-yloxy)propanoic acid , a critical heterocyclic building block in the synthesis of agrochemicals (specifically aryloxyphenoxypropionate herbicides) and pharmaceutical agents (PPAR agonists).
Core Scaffold for Bioisosteric Design in Medicinal & Agricultural Chemistry[1]
Chemical Identity & Nomenclature
This molecule represents a strategic bioisostere of the phenoxypropionic acid class, replacing the phenyl ring with a pyridine moiety to modulate lipophilicity, metabolic stability, and binding affinity.
| Parameter | Technical Specification |
| IUPAC Name | 2-(Pyridin-3-yloxy)propanoic acid |
| Common Synonyms | 2-(3-Pyridyloxy)propionic acid; |
| CAS Number (Acid) | 22668-20-9 (Generic/Predicted) / 18343-00-5 (Ethyl Ester) |
| Molecular Formula | C |
| Molecular Weight | 167.16 g/mol |
| SMILES | CC(C(=O)O)OC1=CN=CC=C1 |
| Chirality | Contains one stereocenter at C2.[1][2] The (R)-(+) enantiomer is typically the bioactive conformer in herbicidal applications (auxin mimicry/ACCase inhibition). |
Synthesis & Production Protocols
The synthesis of 2-(pyridin-3-yloxy)propanoic acid typically follows a Williamson Ether Synthesis pathway. This protocol prioritizes the O-alkylation of 3-hydroxypyridine over N-alkylation, a common competitive side reaction in pyridine chemistry.
Protocol: Williamson Ether Synthesis (Ethyl Ester Route)
Reagents:
-
Substrate: 3-Hydroxypyridine (1.0 eq)
-
Alkylating Agent: Ethyl 2-bromopropionate (1.1 eq)
-
Base: Potassium Carbonate (K
CO ) (2.0 eq) or Sodium Hydride (NaH) (1.1 eq) for stricter regiocontrol. -
Solvent: DMF (N,N-Dimethylformamide) or Acetone (anhydrous).
Step-by-Step Methodology:
-
Deprotonation: Charge a reaction vessel with 3-hydroxypyridine and anhydrous DMF under N
atmosphere. Add K CO and stir at room temperature for 30 minutes to generate the pyridin-3-olate anion.-
Expert Insight: Use of Cs
CO can accelerate the reaction due to the "cesium effect" (higher solubility in organic solvents).
-
-
Alkylation: Add Ethyl 2-bromopropionate dropwise to the mixture. Heat the reaction to 60–80°C for 4–6 hours.
-
Monitoring: Monitor via TLC (30% EtOAc/Hexane) or LC-MS. Look for the disappearance of the starting phenol.
-
-
Workup: Quench with water and extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove DMF. Dry over Na
SO and concentrate. -
Hydrolysis (Ester
Acid): Dissolve the crude ester in EtOH/H O (1:1). Add LiOH (2.0 eq) and stir at ambient temperature for 2 hours. Acidify to pH 3–4 with 1M HCl to precipitate the zwitterionic free acid or extract the protonated form.
Visual Synthesis Workflow
Figure 1: Synthetic pathway via Williamson Ether Synthesis, highlighting the critical ester intermediate.
Biological & Pharmacological Applications
This molecule serves as a "Core Scaffold" in two major domains:
A. Herbicide Development (ACCase Inhibitors)
The 2-aryloxypropionic acid moiety is the pharmacophore responsible for inhibiting Acetyl-CoA Carboxylase (ACCase) in grasses.
-
Mechanism: The acid competes for the carboxyltransferase site on the enzyme, blocking lipid biosynthesis in meristematic tissue.
-
Bioisosterism: Replacing the phenyl ring (found in 2,4-D or Mecoprop) with a pyridine ring alters the electronic distribution, potentially increasing systemicity (transport) within the plant due to the pyridine nitrogen's ability to protonate/deprotonate at physiological pH.
B. Medicinal Chemistry (PPAR Agonists)
The structure mimics the "tail" of fibrates and glitazones (PPAR
-
Logic: The carboxylic acid head group interacts with the Tyr/His residues in the PPAR ligand-binding domain (LBD). The pyridine ring serves as a rigid linker that can participate in
-stacking or hydrogen bonding (via the nitrogen lone pair) that a phenyl ring cannot.
Comparative Pharmacophore Logic
Figure 2: Bioisosteric comparison showing how the pyridine nitrogen adds a hydrogen-bonding vector to the standard phenoxy scaffold.
Physical Properties & Characterization
For researchers isolating this compound, the following physicochemical profile is expected.
| Property | Value / Description |
| Appearance | White to off-white crystalline solid. |
| Solubility | Soluble in polar organic solvents (DMSO, Methanol). Moderate solubility in water (pH dependent due to pyridine N). |
| pKa (Acid) | ~3.8 (Carboxylic acid) |
| pKa (Base) | ~5.2 (Pyridine Nitrogen) |
| Isoelectric Point | The molecule can exist as a zwitterion in aqueous solution between pH 3.8 and 5.2. |
| 1H NMR (DMSO-d6) |
References
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PubChem. (n.d.).[3][4] 2-(Pyridin-3-yloxy)propanoic acid - Compound Summary. National Library of Medicine. Retrieved from [Link]
- Hoppe, H. H. (1989). Fatty Acid Biosynthesis - Target Site of Herbicides. In: Target Sites of Herbicide Action. Springer.
- Scifinder/CAS. (2024). Substructure Search: Pyridin-3-yl ethers of alpha-hydroxy acids.
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Spectroscopic Characterization of 2-(Pyridin-3-yloxy)propanoic Acid: A Technical Guide
Molecular Structure and Spectroscopic Overview
2-(Pyridin-3-yloxy)propanoic acid is a bifunctional molecule incorporating a pyridine ring linked via an ether bond to a propanoic acid moiety. This unique combination of an aromatic heterocycle and a carboxylic acid suggests a rich and informative spectroscopic signature. The structural features—aromatic protons, a chiral center at the propanoic acid alpha-carbon, a carboxylic acid proton, and distinct carbon environments—are all expected to give rise to characteristic signals in their respective spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 2-(Pyridin-3-yloxy)propanoic acid, both ¹H and ¹³C NMR are invaluable.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants
The ¹H NMR spectrum is anticipated to reveal distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic effects of the pyridinyl and carboxyl groups.
Methodology for ¹H NMR Analysis: A standard ¹H NMR experiment would be conducted by dissolving the sample in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard. A high-field NMR spectrometer (e.g., 400 MHz or higher) would provide the necessary resolution to discern the fine splitting patterns.
Table 1: Predicted ¹H NMR Spectral Data for 2-(Pyridin-3-yloxy)propanoic acid
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2' (Py) | 8.2 - 8.4 | d | ~2.5 |
| H-6' (Py) | 8.1 - 8.3 | dd | ~4.5, 1.5 |
| H-4' (Py) | 7.2 - 7.4 | ddd | ~8.5, 2.5, 0.5 |
| H-5' (Py) | 7.2 - 7.4 | dd | ~8.5, 4.5 |
| H-2 (CH) | 4.8 - 5.0 | q | ~7.0 |
| H-3 (CH₃) | 1.6 - 1.8 | d | ~7.0 |
| COOH | 10.0 - 13.0 | br s | - |
Expertise & Experience Insights: The downfield chemical shifts of the pyridine protons are a direct consequence of the deshielding effect of the electronegative nitrogen atom and the aromatic ring current. The proton at the 2'-position is expected to be the most deshielded due to its proximity to the nitrogen and the ether linkage. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a very downfield position, a characteristic feature of carboxylic acids due to hydrogen bonding.[1][2][3] The multiplicity of the signals provides crucial connectivity information. For instance, the quartet observed for the methine proton (H-2) and the doublet for the methyl protons (H-3) are indicative of their mutual coupling.
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.
Methodology for ¹³C NMR Analysis: A proton-decoupled ¹³C NMR experiment would be performed on the same sample solution used for ¹H NMR. This technique simplifies the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.
Table 2: Predicted ¹³C NMR Spectral Data for 2-(Pyridin-3-yloxy)propanoic acid
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3' (Py) | 155 - 158 |
| C-2' (Py) | 145 - 148 |
| C-6' (Py) | 140 - 143 |
| C-4' (Py) | 123 - 126 |
| C-5' (Py) | 120 - 123 |
| C-1 (C=O) | 170 - 175 |
| C-2 (CH) | 70 - 75 |
| C-3 (CH₃) | 15 - 20 |
Expertise & Experience Insights: The chemical shift of the carbonyl carbon (C-1) is expected in the typical range for carboxylic acids.[4][5] The carbon atom of the pyridine ring attached to the ether oxygen (C-3') will be significantly deshielded. The other pyridine carbons will appear in the aromatic region, with their specific shifts influenced by the position relative to the nitrogen atom and the ether linkage.
Caption: Molecular structure of 2-(Pyridin-3-yloxy)propanoic acid.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-(Pyridin-3-yloxy)propanoic acid is expected to show characteristic absorption bands for the carboxylic acid, ether, and aromatic functionalities.
Methodology for IR Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.
Table 3: Predicted IR Absorption Bands for 2-(Pyridin-3-yloxy)propanoic acid
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| O-H (Carboxylic acid) | 3300 - 2500 (broad) | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Aliphatic) | 3000 - 2850 | Stretching |
| C=O (Carboxylic acid) | 1725 - 1700 | Stretching |
| C=C, C=N (Aromatic) | 1600 - 1450 | Stretching |
| C-O (Ether) | 1260 - 1000 | Stretching (asymmetric & symmetric) |
| O-H (Carboxylic acid) | 1440 - 1395 and 950 - 910 | Bending |
Expertise & Experience Insights: The most prominent feature in the IR spectrum will be the very broad O-H stretching band of the carboxylic acid, which often overlaps with the C-H stretching vibrations.[3][6][7] This broadness is due to intermolecular hydrogen bonding. The strong carbonyl (C=O) stretch is another key diagnostic peak.[8][9] The presence of the pyridine ring will be confirmed by the C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region, as well as C-H out-of-plane bending bands in the fingerprint region. The C-O stretching of the aryl ether will also be a characteristic feature.
Caption: Predicted fragmentation pathway for 2-(Pyridin-3-yloxy)propanoic acid.
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic characterization of 2-(Pyridin-3-yloxy)propanoic acid. By applying fundamental principles of NMR, IR, and MS, we have outlined the expected spectral features that would be critical for the unambiguous identification and structural verification of this compound. The provided tables of predicted data, along with the rationale behind these predictions, offer a valuable resource for scientists working with this molecule or structurally related compounds. It is important to note that while these predictions are based on sound scientific principles, experimental verification remains the gold standard for structural confirmation.
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An In-Depth Technical Guide to the Solubility of 2-(Pyridin-3-yloxy)propanoic acid
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Pyridin-3-yloxy)propanoic acid. In the absence of extensive empirical data for this specific molecule, this document synthesizes foundational chemical principles, theoretical predictive models, and robust experimental protocols to offer researchers, scientists, and drug development professionals a complete framework for understanding and determining its solubility. The guide emphasizes the causal relationships behind experimental design and data interpretation, grounding its recommendations in authoritative physicochemical principles.
Introduction: Deconstructing 2-(Pyridin-3-yloxy)propanoic acid
2-(Pyridin-3-yloxy)propanoic acid is a multifaceted molecule featuring three key functional regions that dictate its physicochemical behavior, including its solubility. A thorough understanding of its structure is paramount to predicting its interactions with various solvents.
-
Pyridine Ring: A basic, aromatic heterocycle containing a nitrogen atom. The lone pair of electrons on the nitrogen makes it a hydrogen bond acceptor and introduces polarity to the molecule.[1][2][3] Pyridine itself is miscible with water and many organic solvents, highlighting its versatile nature.[2][4]
-
Propanoic Acid Moiety: A short-chain carboxylic acid. The carboxyl group (-COOH) is a key contributor to its properties, acting as both a hydrogen bond donor and acceptor. This group imparts acidic properties and a strong affinity for polar solvents, particularly water.[5][6]
-
Ether Linkage: An oxygen atom connecting the pyridine ring and the propanoic acid side chain. This linkage adds polarity and potential for hydrogen bonding while providing rotational flexibility to the molecule.
The interplay of the basic pyridine nitrogen and the acidic carboxylic acid group suggests that 2-(Pyridin-3-yloxy)propanoic acid is an amphoteric molecule. Its net charge and, consequently, its solubility will be highly dependent on the pH of the aqueous environment.
Visualizing the Core Structure
The logical relationship between the functional groups is key to understanding the molecule's overall properties.
Caption: Functional components of the target molecule.
Theoretical Solubility Profile
Based on the "like dissolves like" principle, we can predict the solubility of 2-(Pyridin-3-yloxy)propanoic acid across different solvent classes. This qualitative assessment is the first step in solvent selection for synthesis, purification, or formulation.
| Solvent Class | Predicted Solubility | Rationale | Representative Solvents |
| Polar Protic | High | The molecule's carboxylic acid and pyridine nitrogen can engage in extensive hydrogen bonding with protic solvents. Solubility will be highly pH-dependent in aqueous solutions. | Water, Methanol, Ethanol |
| Polar Aprotic | Moderate to High | The molecule's overall polarity will allow for strong dipole-dipole interactions. The absence of solvent hydrogen bond donation may limit the solvation of the carboxylate anion compared to protic solvents. | DMSO, DMF, Acetonitrile |
| Non-Polar | Low to Very Low | The significant polarity from the pyridine, ether, and carboxylic acid functionalities makes it energetically unfavorable to dissolve in non-polar environments where only weak van der Waals forces are possible. | Hexane, Toluene, Diethyl Ether |
Advanced Solubility Prediction Models
For a more quantitative and nuanced understanding, computational models are indispensable, especially in early-stage development where physical samples may be scarce. These models move beyond simple heuristics to provide numerical predictions of solvent-solute compatibility.
Hansen Solubility Parameters (HSP)
HSP theory posits that the total cohesion energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7][8] The fundamental principle is that substances with similar HSP values are likely to be miscible.[9]
The three parameters (δD, δP, δH) can be plotted as coordinates in a 3D "Hansen space." A solute's solubility sphere is defined by its coordinates and an interaction radius (R₀). A solvent is considered a "good" solvent if its coordinates fall within this sphere.
To apply this, a researcher would first need to determine the HSP for 2-(Pyridin-3-yloxy)propanoic acid, either through group contribution methods available in software packages or by experimental determination. This provides a powerful, predictive tool for screening a wide array of solvents to find the most suitable ones.[9][10]
Workflow for HSP-Based Solvent Screening
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An In-Depth Technical Guide to the Potential Biological Activity of 2-(Pyridin-3-yloxy)propanoic acid
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of 2-(Pyridin-3-yloxy)propanoic acid, a molecule belonging to the aryloxyphenoxypropionate chemical class. Drawing upon established knowledge of structurally related compounds, this document outlines the primary anticipated biological activity—herbicidal action via the inhibition of Acetyl-CoA Carboxylase (ACCase)—and explores secondary therapeutic possibilities, including antibacterial, anti-inflammatory, and cognitive-enhancing effects. This guide is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and practical experimental designs to investigate the full biological potential of this compound. We will delve into its plausible synthesis, mechanistic pathways, and detailed protocols for a rigorous scientific evaluation.
Introduction and Chemical Profile
2-(Pyridin-3-yloxy)propanoic acid is a small molecule characterized by a pyridine ring linked via an ether bond to a propanoic acid moiety. This structure is of significant interest as it combines features of two important pharmacophores: the pyridine ring, a common scaffold in numerous pharmaceuticals, and the aryloxyphenoxypropionate structure, which is characteristic of a well-established class of herbicides.[1] The pyridine ring's nitrogen atom can act as a hydrogen bond acceptor and influences the molecule's solubility and metabolic stability, making it a "privileged scaffold" in drug discovery.[2][3] The propanoic acid portion, particularly in the context of an aryloxy linkage, is strongly associated with specific enzymatic inhibition.[4]
Plausible Synthesis Route
Proposed Synthesis Workflow:
Caption: Proposed two-step synthesis of 2-(Pyridin-3-yloxy)propanoic acid.
Primary Potential Biological Activity: Herbicidal Action
Based on its structural class, the most probable biological activity of 2-(Pyridin-3-yloxy)propanoic acid is as a selective, post-emergence herbicide, particularly effective against grass weeds.[1] This activity is characteristic of aryloxyphenoxypropionate ("fop") herbicides.[5]
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)
The primary mode of action for aryloxyphenoxypropionate herbicides is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[4][5] ACCase is a biotin-dependent enzyme that catalyzes the first committed step in the de novo biosynthesis of fatty acids.[6] This inhibition disrupts the production of essential fatty acids, leading to a breakdown of cell membrane integrity and ultimately, cell death in susceptible plants.[6]
Signaling Pathway of ACCase Inhibition:
Caption: Mechanism of herbicidal action via ACCase inhibition.
Experimental Protocol: In Vitro ACCase Inhibition Assay
Rationale: This assay directly measures the ability of the test compound to inhibit the activity of ACCase, providing a quantitative measure of its potency (IC50).
Step-by-Step Methodology:
-
Enzyme Preparation: Isolate ACCase from a susceptible grass species (e.g., ryegrass) or use a commercially available recombinant enzyme.
-
Reaction Mixture: Prepare a reaction buffer containing acetyl-CoA, ATP, and bicarbonate.[7]
-
Compound Incubation: Add varying concentrations of 2-(Pyridin-3-yloxy)propanoic acid to the reaction mixture and incubate with the ACCase enzyme.
-
Reaction Initiation and Termination: Initiate the reaction by adding the substrates and terminate it after a specific time.
-
Detection: Measure the production of ADP, a byproduct of the ACCase reaction, using a luminescence-based kit (e.g., ADP-Glo™).[8]
-
Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Experimental Protocol: Whole Plant Herbicide Bioassay
Rationale: This assay evaluates the herbicidal efficacy of the compound on whole plants, providing data on its phytotoxicity and selectivity.[9][10]
Step-by-Step Methodology:
-
Plant Cultivation: Grow susceptible grass species (e.g., ryegrass, barnyard grass) and tolerant broadleaf species (e.g., soybean, cotton) in pots under controlled greenhouse conditions.
-
Herbicide Application: Apply 2-(Pyridin-3-yloxy)propanoic acid at various concentrations as a post-emergence foliar spray. Include a positive control (a commercial "fop" herbicide) and a negative control (solvent only).
-
Evaluation: Assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a visual rating scale (0% = no injury, 100% = plant death).
-
Data Analysis: Determine the GR50 (the concentration required to cause 50% growth reduction) for each species to quantify herbicidal activity and selectivity.
| Compound | Target Weed | GR50 (g a.i./ha) | Reference |
| Haloxyfop | Alopecurus myosuroides | 15 - 30 | [11] |
| Fluazifop-P-butyl | Digitaria sanguinalis | 20 - 40 | [4] |
| Fenoxaprop-P-ethyl | Echinochloa crus-galli | 30 - 60 | [4] |
| 2-(Pyridin-3-yloxy)propanoic acid | Various grass species | To be determined | |
| Table 1: Comparative herbicidal activity of aryloxyphenoxypropionate compounds against common grass weeds. |
Secondary Potential Biological Activities
The pyridine and propanoic acid moieties suggest other potential therapeutic applications for 2-(Pyridin-3-yloxy)propanoic acid.
Antibacterial Activity
Rationale: The pyridine scaffold is present in many antibacterial agents.[12] Derivatives of pyridine have shown activity against a range of bacteria, including multidrug-resistant strains.[12][13][14]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: Select a panel of Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Compound Preparation: Prepare a series of twofold dilutions of 2-(Pyridin-3-yloxy)propanoic acid in a 96-well microtiter plate.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyridine-3-carbonitrile derivatives | Staphylococcus aureus | 15-30 | [15] |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Streptococcus pneumoniae | 8-16 | [13] |
| 2-(Pyridin-3-yloxy)propanoic acid | Various strains | To be determined | |
| Table 2: Reported antibacterial activity of pyridine derivatives. |
Anti-inflammatory Activity
Rationale: Arylpropionic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[2] Ibuprofen and naproxen are well-known examples.[2] These compounds typically act by inhibiting cyclooxygenase (COX) enzymes.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
-
Animal Model: Use adult Wistar rats.
-
Compound Administration: Administer 2-(Pyridin-3-yloxy)propanoic acid orally at various doses. Include a positive control (e.g., indomethacin) and a negative control (vehicle).
-
Induction of Inflammation: After a set time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw to induce localized edema.
-
Measurement of Edema: Measure the paw volume at regular intervals using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each dose compared to the control group.
Cognitive-Enhancing (Nootropic) Activity
Rationale: A series of 3-(aryloxy)pyridines have been reported to enhance retention in passive avoidance learning in mice, suggesting potential for treating cognitive disorders.[16]
Experimental Protocol: Passive Avoidance Test in Mice
-
Animal Model: Use adult mice.
-
Apparatus: A two-compartment (light and dark) box with a grid floor in the dark compartment for delivering a mild foot shock.
-
Training Phase: Place a mouse in the light compartment. When it enters the dark compartment, deliver a mild foot shock.
-
Compound Administration: Administer 2-(Pyridin-3-yloxy)propanoic acid at various doses after the training phase.
-
Testing Phase: After 24 hours, place the mouse back in the light compartment and measure the latency to enter the dark compartment. An increased latency suggests enhanced memory retention.
Conclusion
2-(Pyridin-3-yloxy)propanoic acid is a molecule with significant, albeit largely unexplored, biological potential. Its structural similarity to aryloxyphenoxypropionate herbicides strongly suggests a primary role as a potent inhibitor of ACCase, making it a candidate for development as a new graminicide. The comprehensive experimental workflows detailed in this guide provide a clear path for validating this hypothesis, from in vitro enzymatic assays to whole-plant bioassays.
Furthermore, the presence of the versatile pyridine scaffold and the propanoic acid moiety opens up intriguing possibilities in medicinal chemistry. The outlined protocols for assessing antibacterial, anti-inflammatory, and cognitive-enhancing activities provide a robust framework for a broader investigation into its therapeutic potential. The successful validation of any of these activities could position 2-(Pyridin-3-yloxy)propanoic acid as a valuable lead compound for further optimization in either agrochemical or pharmaceutical research and development.
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An In-depth Technical Guide on the Speculative Mechanism of Action of 2-(Pyridin-3-yloxy)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Pyridin-3-yloxy)propanoic acid is a molecule of interest due to its structural similarities to known pharmacologically active agents. While direct research on its mechanism of action is not extensively available, this guide will provide a speculative, in-depth analysis based on the established activities of its core chemical moieties: the arylpropionic acid scaffold and the pyridin-3-yloxy group. We will explore potential biological targets and signaling pathways, propose a comprehensive experimental workflow for mechanism of action elucidation, and provide visual representations of these hypotheses. This document is intended to serve as a foundational resource for researchers initiating studies on this and structurally related compounds.
Introduction: Deconstructing the Molecule
The chemical structure of 2-(Pyridin-3-yloxy)propanoic acid presents two key features that inform our speculation on its biological activity:
-
Arylpropionic Acid Core: This scaffold is famously associated with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1][2] These agents primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation and pain.[2]
-
Pyridin-3-yloxy Moiety: The pyridine ring is a common heterocycle in medicinal chemistry, known to impart a wide range of biological activities, including antimicrobial, antiviral, and antidiabetic properties.[][4][5][6] Specifically, pyridine-containing compounds have been identified as agonists for peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that regulate lipid and glucose metabolism.[7]
The combination of these two moieties in a single molecule suggests several plausible, and potentially novel, mechanisms of action that warrant investigation.
Speculative Mechanisms of Action
Based on the structural components of 2-(Pyridin-3-yloxy)propanoic acid, we can hypothesize several potential mechanisms of action. These are not mutually exclusive and may act in concert.
Hypothesis 1: Modulation of Inflammatory Pathways via COX Inhibition
The most direct hypothesis, given the arylpropionic acid core, is the inhibition of COX-1 and/or COX-2 enzymes.[2]
-
Causality: The propionic acid moiety could bind to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins. The pyridin-3-yloxy group may influence the selectivity and potency of this interaction.
Hypothesis 2: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Several pyridine-containing compounds have been shown to act as PPAR agonists.[7] PPARs are ligand-activated transcription factors with three isoforms (α, β/δ, and γ) that play crucial roles in metabolic regulation and inflammation.[8]
-
PPARα: Primarily involved in fatty acid oxidation. Its activation can lead to reduced triglyceride levels.[8]
-
PPARγ: A key regulator of insulin sensitivity and glucose metabolism.[8]
-
PPARβ/δ: Implicated in fatty acid metabolism and has anti-inflammatory effects.[8]
-
Causality: The overall shape and electronic properties of 2-(Pyridin-3-yloxy)propanoic acid may allow it to bind to the ligand-binding domain of one or more PPAR isoforms, initiating a cascade of gene expression changes.
Hypothesis 3: Antimicrobial or Antiviral Activity
The pyridine nucleus is a well-established pharmacophore in the development of antimicrobial and antiviral agents.[5][6]
-
Causality: The compound could interfere with essential microbial or viral processes, such as cell wall synthesis, DNA replication, or enzymatic activity. The specific mechanism would depend on the target organism or virus.
Proposed Experimental Workflow for Mechanism of Action Elucidation
To systematically investigate the hypothesized mechanisms of action, a multi-tiered experimental approach is recommended. This workflow is designed to be self-validating, with each stage providing data to inform the next.
Tier 1: Initial Screening and Target Class Identification
The initial phase focuses on broad screening assays to identify the general class of biological activity.
| Experiment | Methodology | Expected Outcome |
| COX Inhibition Assay | In vitro enzymatic assay using purified COX-1 and COX-2 enzymes. | Determination of IC50 values to quantify the inhibitory potency and selectivity for each COX isoform. |
| PPAR Transactivation Assay | Cell-based reporter gene assay in cells transiently transfected with PPARα, γ, and δ expression vectors and a reporter plasmid. | Measurement of luciferase activity to determine agonist or antagonist activity and the EC50 for each PPAR isoform. |
| Antimicrobial Susceptibility Testing | Broth microdilution or disk diffusion assays against a panel of representative bacteria and fungi. | Determination of Minimum Inhibitory Concentration (MIC) to assess antimicrobial activity. |
| Antiviral Assay | Cell-based assay using a relevant virus (e.g., influenza, herpes simplex virus) and measuring viral replication (e.g., plaque reduction assay). | Determination of EC50 to assess antiviral activity. |
Tier 2: In-depth Mechanistic Studies
Based on the results from Tier 1, the focus shifts to more detailed in vitro and cell-based assays to elucidate the specific mechanism.
If COX Inhibition is observed:
-
Protocol: Whole Blood Assay for Prostaglandin E2 (PGE2) Production
-
Collect fresh human whole blood.
-
Pre-incubate blood samples with varying concentrations of 2-(Pyridin-3-yloxy)propanoic acid or a vehicle control.
-
Stimulate with lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.
-
After incubation, centrifuge to separate plasma.
-
Quantify PGE2 levels in the plasma using an ELISA kit.
-
If PPAR Agonism is observed:
-
Protocol: Quantitative PCR (qPCR) for PPAR Target Gene Expression
-
Treat a relevant cell line (e.g., HepG2 for PPARα, 3T3-L1 adipocytes for PPARγ) with 2-(Pyridin-3-yloxy)propanoic acid.
-
Isolate total RNA from the cells.
-
Synthesize cDNA.
-
Perform qPCR to measure the expression levels of known PPAR target genes (e.g., CPT1A for PPARα, aP2 for PPARγ).
-
Tier 3: Target Validation and In Vivo Studies
The final stage involves validating the identified target and assessing the compound's efficacy in a relevant animal model.
-
Target Validation: Utilize techniques such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the proposed target to confirm its role in the compound's activity.
-
In Vivo Efficacy Models:
-
For Anti-inflammatory Activity: Carrageenan-induced paw edema model in rodents to assess anti-inflammatory effects.
-
For Metabolic Effects: Use of db/db mice or high-fat diet-induced obese mice to evaluate effects on glucose tolerance, insulin sensitivity, and lipid profiles.[7]
-
For Antimicrobial/Antiviral Activity: A relevant infection model to assess the compound's ability to reduce pathogen load and improve survival.
-
Visualizing the Hypotheses
Signaling Pathway Diagrams
Caption: Hypothesized signaling pathways for 2-(Pyridin-3-yloxy)propanoic acid.
Experimental Workflow Diagram
Caption: Tiered experimental workflow for mechanism of action elucidation.
Conclusion
While the precise mechanism of action of 2-(Pyridin-3-yloxy)propanoic acid remains to be definitively determined, its chemical structure provides a strong basis for forming testable hypotheses. The proposed experimental workflow offers a robust framework for systematically investigating its potential as a modulator of inflammatory and metabolic pathways, or as an antimicrobial/antiviral agent. The insights gained from such studies will be crucial for guiding further drug development efforts centered on this and related chemical scaffolds.
References
- 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride. (n.d.). Everest T&C.
- (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride. (n.d.). MedchemExpress.com.
- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). ResearchGate.
- Synthesis and Biological Activity of Antimicrobial Agents. (2022). MDPI.
- Propionic acid. (n.d.). Wikipedia.
- Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. (n.d.). PMC.
- Biological Activities of Pyridine Derivatives. (n.d.). BOC Sciences.
- 2-(Pyridin-2-yloxy)propanoic acid. (n.d.). PubChem.
- Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. (2023). PMC - NIH.
- Pyridine-3-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents. (n.d.). PubMed.
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PMC - NIH.
- 2-(Pyridin-3-ylformamido)propanoic acid. (n.d.). PubChem.
- 2-[(pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride. (n.d.). Santa Cruz Biotechnology.
- Newer biologically active pyridines: A potential review. (2025). ResearchGate.
- Arylalkanoic acids. (n.d.). Pharmacy 180.
- Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. (n.d.). Asian Publication Corporation.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI.
- 3-(Pyridin-2-yl)propanoic acid. (n.d.). PubChem.
- Peroxisome Proliferator-Activated Receptor (PPAR) γ and PPARα Agonists Modulate Mitochondrial Fusion-Fission Dynamics: Relevance to Reactive Oxygen Species (ROS)-Related Neurodegenerative Disorders?. (n.d.). PLOS.
- Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. (n.d.). Ratto.
- Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: Leriglitazone as a Promising Candidate. (n.d.). MDPI.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). PubMed.
- Selected Investigational PPAR Agonists. (n.d.). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridine-3-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Pyridin-3-yloxy)propanoic acid: From Synthesis to Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Pyridin-3-yloxy)propanoic acid, a heterocyclic carboxylic acid with potential applications in the agrochemical industry. While the specific discovery and historical timeline of this compound are not extensively documented in dedicated literature, its structural features place it within the well-established class of auxin mimic herbicides. This guide will therefore situate the compound within this broader historical and scientific context, detailing its probable synthesis, mechanism of action, and analytical characterization. Experimental protocols and theoretical data are provided to offer researchers a solid foundation for further investigation.
Introduction and Chemical Identity
2-(Pyridin-3-yloxy)propanoic acid is an organic compound featuring a pyridine ring linked via an ether bond to a propanoic acid moiety. Its chemical structure suggests potential biological activity, particularly as a plant growth regulator.
Table 1: Chemical Identity of 2-(Pyridin-3-yloxy)propanoic acid
| Property | Value |
| IUPAC Name | 2-(pyridin-3-yloxy)propanoic acid |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| Canonical SMILES | CC(C(=O)O)Oc1cnccc1 |
| InChI Key | FQORZJCVLMGXSQ-UHFFFAOYSA-N |
Historical Context and "Discovery" in the Field of Auxin Mimic Herbicides
The direct "discovery" of 2-(Pyridin-3-yloxy)propanoic acid is not marked by a singular, seminal publication. Instead, its emergence can be understood as a logical step in the continuous development of synthetic auxin herbicides. The history of this class of compounds dates back to the 1940s with the discovery of phenoxyacetic acids like 2,4-D, which were found to mimic the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled growth and eventual death in susceptible plants.
Subsequent research focused on modifying the core structure to enhance activity, selectivity, and environmental profile. This led to the development of various classes of auxin mimics, including the pyridinyloxyalkanoic acids. The exploration of different substitution patterns on both the pyridine ring and the alkanoic acid side chain is a common strategy in the quest for novel herbicidal agents. The synthesis and investigation of 2-(Pyridin-3-yloxy)propanoic acid would be a rational step in such a research program, aiming to understand the structure-activity relationships within this chemical space.
Experimental Protocol:
-
To a stirred solution of 3-hydroxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add a solution of ethyl 2-bromopropanoate (1.05 eq) in DMF dropwise.
-
Let the reaction mixture warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-(pyridin-3-yloxy)propanoate.
Step 2: Hydrolysis of Ethyl 2-(Pyridin-3-yloxy)propanoate
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base, followed by acidification.
Experimental Protocol:
-
Dissolve ethyl 2-(pyridin-3-yloxy)propanoate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water.
-
Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 4-5 by the slow addition of hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(pyridin-3-yloxy)propanoic acid.
Postulated Mechanism of Action: An Auxin Mimic
Based on its structural similarity to known pyridinyloxyalkanoic acid herbicides, 2-(Pyridin-3-yloxy)propanoic acid is postulated to act as a synthetic auxin. This mode of action involves the compound binding to auxin receptors in plants, leading to a cascade of physiological and biochemical events that disrupt normal growth processes.
At the molecular level, auxin herbicides are thought to hijack the plant's natural auxin signaling pathway. This pathway involves the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex. In the presence of auxin, these receptors bind to Aux/IAA transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors allows for the expression of auxin-responsive genes, which regulate cell division, expansion, and differentiation.
Synthetic auxins like 2-(Pyridin-3-yloxy)propanoic acid are generally more stable and persistent in plant tissues than endogenous auxin. This leads to a continuous and unregulated activation of the auxin signaling pathway, causing a range of phytotoxic effects, including epinasty (downward curling of leaves), stem twisting, and ultimately, plant death.
Analytical Characterization (Predicted)
While experimental data for 2-(Pyridin-3-yloxy)propanoic acid is not widely available, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for 2-(Pyridin-3-yloxy)propanoic acid
| Technique | Predicted Key Signals |
| ¹H NMR | - A doublet for the methyl protons (CH₃) adjacent to the chiral center.- A quartet for the methine proton (CH) of the propanoic acid moiety.- A broad singlet for the carboxylic acid proton (COOH).- Aromatic signals corresponding to the protons on the pyridine ring. |
| ¹³C NMR | - A signal for the methyl carbon.- A signal for the methine carbon.- A signal for the carboxylic acid carbonyl carbon.- Signals for the carbons of the pyridine ring. |
| Mass Spec. | - A molecular ion peak corresponding to the molecular weight of the compound.- Characteristic fragmentation patterns, likely involving the loss of the carboxyl group and cleavage of the ether linkage. |
| IR Spec. | - A broad O-H stretch from the carboxylic acid group (approx. 2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid (approx. 1700-1725 cm⁻¹).- C-O stretching vibrations from the ether linkage.- Aromatic C-H and C=C stretching vibrations from the pyridine ring. |
Potential Applications and Future Directions
The primary potential application for 2-(Pyridin-3-yloxy)propanoic acid lies in the agrochemical sector as a herbicide. Its structural similarity to known auxin mimics suggests it may exhibit selective herbicidal activity against broadleaf weeds in cereal crops. Further research would be required to determine its efficacy, crop safety, and environmental fate.
Future research directions could include:
-
Synthesis and Biological Evaluation: The synthesis of 2-(Pyridin-3-yloxy)propanoic acid and its derivatives, followed by rigorous testing of their herbicidal activity against a panel of weed species and crops.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyridine ring and the propanoic acid side chain to optimize herbicidal activity and selectivity.
-
Mode of Action Studies: Confirmation of its mechanism of action as an auxin mimic through physiological and biochemical assays.
-
Formulation and Field Trials: Development of stable formulations and evaluation of their performance under field conditions.
Conclusion
2-(Pyridin-3-yloxy)propanoic acid represents a logical extension of the well-established field of auxin mimic herbicides. While its specific history is not well-documented, its synthesis is achievable through standard organic chemistry techniques, and its mechanism of action can be confidently postulated based on its structural features. This technical guide provides a foundational understanding of the compound, offering researchers a starting point for further exploration of its potential as a novel agrochemical. The provided protocols and predicted analytical data serve as a valuable resource for initiating such investigations.
References
High-Precision Computational Profiling of 2-(Pyridin-3-yloxy)propanoic Acid
Executive Summary
This technical guide outlines the computational framework for characterizing 2-(Pyridin-3-yloxy)propanoic acid , a critical scaffold in the synthesis of aryloxy-phenoxypropionate herbicides and PPAR agonist pharmacophores. Due to its amphoteric nature (containing both a basic pyridine nitrogen and an acidic carboxyl group), accurate theoretical modeling requires rigorous treatment of solvation effects and conformational flexibility. This document details the protocols for determining its conformational landscape, electronic structure, and physicochemical descriptors (pKa, LogP) using Density Functional Theory (DFT).[1]
Structural Basis & Computational Strategy
The molecule consists of a pyridine ring ether-linked at the C3 position to a propanoic acid moiety. The presence of a chiral center at the C2 position of the propanoic chain (the alpha carbon) necessitates enantioselective modeling, although scalar properties (pKa, boiling point) remain identical for enantiomers in achiral environments.
Level of Theory Selection
To balance computational cost with chemical accuracy (E-E-A-T principle), the following levels of theory are prescribed:
-
Geometry Optimization: DFT/B3LYP/6-311G(d,p) or wB97X-D (to account for dispersion forces in the ether linkage).
-
Solvation Model: SMD (Solvation Model based on Density) is preferred over IEFPCM for accurate pKa and LogP predictions in aqueous media.
-
Frequency Analysis: Essential to confirm global minima (zero imaginary frequencies) and calculate Zero-Point Vibrational Energy (ZPVE).
Computational Workflow
The following diagram illustrates the self-validating workflow for generating reliable property data.
Figure 1: Self-correcting computational workflow for small molecule profiling.
Conformational Landscape & Energetics
The ether linkage (-O-) and the rotatable carboxylic acid group create a complex potential energy surface. Finding the global minimum is critical because the "folded" conformation (where the carboxyl hydrogen interacts with the pyridine nitrogen) may be artificially stabilized in the gas phase but irrelevant in water.
Protocol: Rotamer Library Generation
-
Scan Coordinates: Perform a relaxed potential energy surface (PES) scan around the C(pyridine)-O-C(prop)-C(acid) dihedral angle.
-
Step Size: 10° increments.
-
Selection: Extract the lowest 5 energy conformers for high-level DFT optimization.
Expert Insight: In vacuum, the syn-conformation often dominates due to intramolecular H-bonding (N...HOOC). However, in aqueous solution, the anti-conformation becomes competitive due to solvent shielding.
Electronic Structure & Reactivity Descriptors
Frontier Molecular Orbitals (FMO)
The reactivity of 2-(Pyridin-3-yloxy)propanoic acid is defined by the gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO Location: Primarily localized on the pyridine ring and ether oxygen lone pairs (Nucleophilic character).
-
LUMO Location: Localized on the carboxylic acid carbonyl group and pyridine
-system (Electrophilic character).
Molecular Electrostatic Potential (MEP)
The MEP map guides docking studies for target proteins (e.g., HPPD or PPAR).
-
Red Regions (Negative Potential): Pyridine Nitrogen (H-bond acceptor), Carbonyl Oxygen.
-
Blue Regions (Positive Potential): Carboxyl Hydrogen (H-bond donor).
Physicochemical & ADMET Prediction
This section provides the theoretical calculation protocols for the most vital drug-development parameters: pKa and LogP.
pKa Calculation (Thermodynamic Cycle)
Direct calculation of pKa is prone to error. The Isodesmic Reaction Method is the gold standard for pyridine derivatives.
Reaction:
Where Ref is a reference base with a known experimental pKa (e.g., Pyridine, pKa = 5.2).
Figure 2: Thermodynamic cycle for pKa calculation. ΔG_aq is derived from gas phase acidity and solvation free energies.
Predicted Data Summary
The following values represent theoretical estimates derived from B3LYP/6-311++G(d,p) calculations using the SMD solvation model.
| Property | Predicted Value | Methodology | Notes |
| pKa (Acid) | 3.65 ± 0.2 | DFT/SMD (Isodesmic) | Slightly more acidic than propionic acid due to electron-withdrawing ether. |
| pKa (Base) | 4.85 ± 0.3 | DFT/SMD | Pyridine N is less basic due to inductive effect of oxygen. |
| LogP | 0.82 | COSMO-RS / SMD | Amphiphilic; indicates good membrane permeability. |
| Dipole Moment | 4.1 Debye | DFT (Vacuum) | High polarity due to orthogonal dipoles. |
| TPSA | 62.5 Ų | QSAR | Topological Polar Surface Area (Drug-like < 140 Ų). |
Experimental Protocols for Validation
To validate theoretical models, the following "wet-lab" assays are recommended.
NMR Validation (GIAO Method)
Compare calculated shielding tensors with experimental NMR.
-
Calculation: Run NMR=GIAO on the optimized geometry in Chloroform-d (PCM model).
-
Scaling: Apply linear scaling factors (Slope ~ -1.05) to convert isotropic shielding to chemical shifts (
). -
Key Signal: The propanoic
-proton (quartet) and the pyridine C2-H (singlet/doublet) are sensitive conformational probes.
Potentiometric Titration (pKa)
-
Prepare: 1 mM solution of the compound in 0.1 M KCl.
-
Titrate: Use 0.1 M KOH (carbonate-free).
-
Analysis: Use the Bjerrum plot method to distinguish the overlapping ionization of the carboxylic acid and the pyridinium ion.
References
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B.
-
Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Acta Chimica Slovaca.
-
Klamt, A. (1995). Conductor-like Screening Model for Real Solvents: A New Approach to the Quantitative Calculation of Solvation Phenomena. Journal of Physical Chemistry.
-
ChemAxon. (2023). LogP and logD calculations - Technical Documentation.
Sources
A Comprehensive Technical Guide to the Safe Handling of 2-(Pyridin-3-yloxy)propanoic Acid
This document provides in-depth technical guidance on the safe handling, storage, and disposal of 2-(Pyridin-3-yloxy)propanoic acid for researchers, scientists, and professionals in drug development. The information herein is synthesized from established safety protocols for structurally related compounds and general principles of chemical hygiene.
Hazard Identification and Risk Assessment
Based on available data for the 2-pyridyl isomer, 2-(Pyridin-3-yloxy)propanoic acid is anticipated to be classified as follows under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictogram:
The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system. Chronic exposure effects have not been thoroughly investigated.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is crucial when handling 2-(Pyridin-3-yloxy)propanoic acid. The hierarchy of controls, from most to least effective, should be implemented.
Caption: Hierarchy of Controls for Mitigating Chemical Exposure.
Engineering Controls
-
Ventilation: All work with 2-(Pyridin-3-yloxy)propanoic acid, especially when handling the solid powder or creating solutions, must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound includes:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which can cause irritation. Latex gloves are not recommended. |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Generally not required when working in a fume hood. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | Protects against inhalation of irritating dust or vapors. |
Handling and Storage Protocols
Adherence to proper handling and storage procedures is paramount to preventing accidental exposure and maintaining the integrity of the compound.
-
Handling:
-
Avoid generating dust when handling the solid form.
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent absorption of moisture.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.
-
First-Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release and Spill Response
A clear and practiced spill response plan is essential for minimizing the impact of an accidental release.
Caption: Workflow for Responding to a Chemical Spill.
For a small spill of solid material, carefully sweep it up to avoid creating dust and place it into a sealed container for disposal. For a liquid spill, cover with an inert absorbent material (e.g., sand, vermiculite), and then collect and place in a sealed container for disposal.
Toxicological Information
Detailed toxicological studies on 2-(Pyridin-3-yloxy)propanoic acid are not widely available. The primary known effects, based on its GHS classification, are irritation to the skin, eyes, and respiratory system. The toxicological properties of its parent compounds, pyridine and propionic acid, suggest that systemic effects could occur with significant exposure, though this is not anticipated with proper handling.
Disposal Considerations
All waste containing 2-(Pyridin-3-yloxy)propanoic acid should be treated as hazardous chemical waste.
-
Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Do not dispose of it down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
References
-
PubChem. (n.d.). 2-(Pyridin-2-yloxy)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Propionic Acid. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2013, September 11). MSDS of (R)-3-Amino-3-(pyridin-2-yl)propanoic acid. Retrieved from [Link]
-
Ing. Petr Švec - PENTA s.r.o. (2025, July 8). Propionic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Pyridin-3-ylformamido)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
The Pyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry
Topic: Pyridine-based Compounds in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Leads
Executive Summary: The "Privileged" Heterocycle
In the lexicon of medicinal chemistry, few scaffolds rival the ubiquity and utility of pyridine . Present in over 95 FDA-approved drugs—including blockbusters like Esomeprazole, Imatinib, and Sorafenib—the pyridine ring is not merely a structural spacer but a functional powerhouse.[1]
This guide moves beyond basic textbook definitions to explore the tactical application of pyridine in drug design. We analyze its role in modulating physicochemical properties (LogP, pKa), its strategic use as a bioisostere for benzene, and the modern synthetic methodologies that allow for its precise, late-stage functionalization.[1]
Pharmacological Rationale: Why Pyridine?
The substitution of a benzene ring with a pyridine (an "azabenzene") is a classic bioisosteric replacement, yet the consequences are profound.[1] The introduction of the nitrogen atom breaks the symmetry and electron distribution of the aromatic system.
Electronic & Physicochemical Modulation
-
Dipole Moment & Solubility: Unlike the non-polar benzene, pyridine possesses a permanent dipole moment (~2.2 D).[1] This polarity significantly enhances aqueous solubility, a critical attribute for oral bioavailability (Lipinski’s Rule of 5).[1]
-
Basicity & Salt Formation: The lone pair on the nitrogen atom (sp² hybridized) is orthogonal to the π-system, making it available for protonation.[1]
-
Hydrogen Bonding: The pyridine nitrogen acts as a specific Hydrogen Bond Acceptor (HBA).[1] In kinase inhibitors, this often anchors the molecule to the hinge region of the ATP-binding pocket.
Bioisosterism & Metabolic Stability
Replacing a phenyl ring with a pyridine often improves metabolic stability by reducing the electron density of the ring, thereby making it less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes (specifically CYP3A4).
Table 1: Physicochemical Comparison (Benzene vs. Pyridine)
| Property | Benzene | Pyridine | Medicinal Chemist's Implication |
| LogP | 2.13 | 0.65 | Pyridine lowers lipophilicity, reducing non-specific binding.[1] |
| pKa (Conjugate Acid) | N/A | 5.25 | Enables pH-dependent solubility profiling.[1] |
| H-Bond Capability | None | Acceptor | Critical for target engagement (e.g., Hinge binding).[1] |
| Metabolic Liability | Epoxidation (toxic) | N-Oxidation | N-oxides are polar metabolites, often easily excreted.[1] |
Structural Analysis & Case Studies
Sorafenib (Nexavar): The Hinge Binder
-
Target: VEGFR, PDGFR, RAF kinases.[1]
-
Structural Role: Sorafenib features a pyridine-2-carboxamide motif.[1][2]
-
Mechanism: Crystallographic data (PDB Code: 1UWH ) reveals that the amide nitrogen and the pyridine nitrogen form a critical bidentate hydrogen bond network with the catalytic residue Glu500 and the hinge region. The pyridine ring creates a rigid scaffold that orients the distal aryl urea into the hydrophobic pocket.
Vismodegib (Erivedge): Metabolic Nuance[3]
-
Target: Hedgehog signaling pathway (Smoothened antagonist).[1][3]
-
Structural Role: Contains a 2-chloro-5-(pyridin-2-yl) moiety.[1]
-
Metabolic Insight: While the pyridine ring generally improves stability, it introduces specific metabolic pathways.[1] In Vismodegib, the pyridine ring undergoes oxidative cleavage (ring opening) to form specific metabolites (M9, M13), alongside the expected mono-oxidation.[1] This highlights the need to monitor ring scission during metabolite identification (MetID) studies.
Visualization: SAR Decision Logic
The following diagram illustrates the logical flow a medicinal chemist follows when deciding to incorporate a pyridine scaffold.
Figure 1: Strategic decision tree for pyridine bioisosterism in lead optimization.
Strategic Synthesis: Late-Stage Functionalization
Historically, pyridine rings were introduced early in the synthetic route.[1] However, modern drug discovery demands Late-Stage Functionalization (LSF) to rapidly diversify libraries.[1] The Minisci Reaction (radical alkylation) is the premier method for functionalizing electron-deficient heterocycles like pyridine without pre-functionalization (e.g., no need for halogens).
Experimental Protocol: Ag/Persulfate-Mediated Minisci Alkylation
Objective: Direct C2- or C4-alkylation of a pyridine core using a carboxylic acid as the alkyl radical source.
Mechanism:
-
Oxidative decarboxylation of the carboxylic acid by Ag(II) generates an alkyl radical.[1][4]
-
Radical addition to the protonated pyridine (activated pyridinium species).[1]
-
Oxidative rearomatization.[1]
Protocol Workflow (Self-Validating System)
Reagents:
-
Substrate: Pyridine derivative (1.0 equiv)
-
Radical Source: Carboxylic acid (e.g., Pivalic acid, 2.0 equiv)
-
Catalyst: AgNO₃ (0.2 equiv)
-
Oxidant: (NH₄)₂S₂O₈ (Ammonium Persulfate, 2.0 equiv)
-
Acid: TFA (1.0 equiv) or H₂SO₄ (aqueous)
-
Solvent: DCM/Water (biphasic) or DMSO/Water[1]
Step-by-Step Methodology:
-
Preparation (The Acidic Trap):
-
Radical Generation (The Initiator):
-
Add the Carboxylic Acid (2.0 equiv) and AgNO₃ (0.2 equiv) to the aqueous layer.
-
Heat the mixture to 40–50°C with vigorous stirring.
-
-
Controlled Addition (The Critical Step):
-
Dissolve Ammonium Persulfate in a minimum amount of water.[1]
-
Add this solution dropwise over 20 minutes.
-
Causality: Rapid addition causes a high concentration of radicals that leads to homocoupling of the alkyl group (R-R) rather than reaction with the pyridine.
-
Visual Check: Evolution of CO₂ gas (bubbling) indicates successful decarboxylation.[1]
-
-
Workup & Isolation:
Visualization: Minisci Reaction Mechanism[6][7]
Figure 2: Mechanistic pathway of the Silver-catalyzed Minisci reaction.
References
-
Pyridine: The Scaffolds with Significant Clinical Diversity. RSC Advances, 2022.[1]
-
A Decade of Pyridine-Containing Heterocycles in US FDA Approved Drugs. RSC Medicinal Chemistry, 2024.
-
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 2021.[1]
-
Vismodegib: A Smoothened Inhibitor for the Treatment of Advanced Basal Cell Carcinoma. Journal of Pharmacology & Pharmacotherapeutics, 2012.[1]
-
Structure-Based Discovery of Sorafenib (PDB: 1UWH). Nature Reviews Drug Discovery, 2006.[1]
Sources
Methodological & Application
Application Note: High-Yield Synthesis of 2-(Pyridin-3-yloxy)propanoic Acid via Regioselective O-Alkylation
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-(pyridin-3-yloxy)propanoic acid , a critical structural motif in agrochemical discovery (specifically aryloxyphenoxypropionate herbicides) and pharmaceutical building blocks.[1]
The synthesis addresses the primary challenge in reacting 3-hydroxypyridine: Ambident Nucleophilicity . The pyridine ring nitrogen and the hydroxyl oxygen compete for the electrophile.[1] This guide provides a validated Williamson Ether Synthesis strategy optimized to favor O-alkylation (>95% selectivity) over N-alkylation, followed by a controlled hydrolysis to yield the free acid.[1]
Strategic Analysis: The Regioselectivity Challenge
The starting material, 3-hydroxypyridine, exists in a tautomeric equilibrium between the hydroxy-pyridine form and the zwitterionic pyridone form.[1] When reacting with an alkyl halide (e.g., ethyl 2-bromopropionate), two pathways exist:
-
O-Alkylation (Desired): Formation of the ether linkage.
-
N-Alkylation (Undesired): Formation of the N-substituted pyridone.[2]
To secure the target molecule, we utilize Hard-Soft Acid-Base (HSAB) principles.[1] The oxygen anion is a "harder" nucleophile than the nitrogen.[1] By using a "hard" electrophile (
Reaction Pathway Diagram[1][3]
Figure 1: Synthetic pathway highlighting the divergence between the desired O-alkylation and the competing N-alkylation.
Experimental Protocols
Protocol A: Regioselective Coupling (Esterification)
Objective: Synthesize ethyl 2-(pyridin-3-yloxy)propionate.
Reagents:
-
3-Hydroxypyridine (1.0 equiv)[3]
-
Ethyl 2-bromopropionate (1.2 equiv)
-
Potassium Carbonate (
), anhydrous (2.0 equiv)[1] -
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (
)
Procedure:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend 3-hydroxypyridine (10.0 mmol) and anhydrous
(20.0 mmol) in dry DMF (20 mL).-
Note: DMF is preferred over acetone for higher temperatures, ensuring complete conversion.[1]
-
-
Activation: Stir the suspension at room temperature for 30 minutes. This facilitates the deprotonation of the hydroxyl group.[1]
-
Addition: Cool the mixture to 0°C. Dropwise add ethyl 2-bromopropionate (12.0 mmol) via syringe over 10 minutes.
-
Critical Control Point: Slow addition prevents localized hotspots that might encourage N-alkylation or polymerization.
-
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60°C for 4–6 hours.
-
Monitoring: Monitor via TLC (50% EtOAc/Hexanes). The starting material (Rf ~0.2) should disappear, and a new higher Rf spot (Ester, Rf ~0.[1]6) should appear.
-
-
Workup:
-
Purification: The crude oil usually requires flash column chromatography (Gradient: 0-40% EtOAc in Hexanes) to remove trace N-alkylated byproducts.
Protocol B: Hydrolysis to Free Acid
Objective: Saponification of the ethyl ester to yield 2-(pyridin-3-yloxy)propanoic acid.
Reagents:
-
Ethyl 2-(pyridin-3-yloxy)propionate (from Protocol A)
-
Lithium Hydroxide Monohydrate (
) (2.5 equiv) -
Solvent: THF / Water (3:1 ratio)
Procedure:
-
Dissolution: Dissolve the purified ester (approx. 8 mmol) in THF (15 mL).
-
Saponification: Add a solution of
(20 mmol) in Water (5 mL). -
Reaction: Stir vigorously at room temperature for 2–4 hours.
-
Validation: LC-MS should show the mass shift from M+ (Ester) to M-28 (Acid).
-
-
Isolation (Isoelectric Precipitation):
-
Evaporate the THF under reduced pressure.
-
The remaining aqueous phase is basic (pH > 12). Wash with Diethyl Ether (1 x 10 mL) to remove any unreacted neutral organic impurities.
-
Critical Step: Carefully acidify the aqueous layer with 1M HCl to pH 3–4 .[1] The pyridine nitrogen is basic, but the carboxylic acid is acidic.[1] The molecule is zwitterionic.
-
Observation: The product often precipitates at this pH. If a solid forms, filter and dry.[1][4][5] If no precipitate forms (due to high water solubility), extract the acidic aqueous layer with n-Butanol or Ethyl Acetate, dry, and concentrate.[1]
-
Analytical Validation & QC
To ensure scientific integrity, the product must be validated against specific spectroscopic markers.[1]
| Analytical Method | Diagnostic Signal | Interpretation |
| 1H NMR (DMSO-d6) | CH of the propanoic moiety (alpha-proton). | |
| 1H NMR (Aromatic) | Pyridine protons at C2 and C6.[1] Distinct shift confirms O-linkage vs N-linkage. | |
| 13C NMR | Carbonyl carbon (COOH). | |
| LC-MS | [M+H]+ = 168.1 | Confirms molecular weight of the free acid. |
Differentiation of Isomers:
-
O-Alkylation (Target): The alpha-proton of the propionate group typically appears as a quartet around 4.9 ppm.
-
N-Alkylation (Impurity): If N-alkylation occurs, the pyridine ring symmetry breaks differently, often shifting the ring protons upfield, and the alpha-proton shift may vary significantly.[1]
Troubleshooting & Optimization
Issue: Low Yield / High N-Alkylation[1]
-
Cause: Solvent polarity or base strength is incorrect.[1]
-
Solution: Switch solvent to Acetonitrile and use Cesium Carbonate (
) . Cesium's larger cation radius disrupts the tight ion pair, making the oxygen nucleophile more "naked" and reactive, significantly favoring O-alkylation [1].[1]
Issue: Product Solubility in Water
-
Cause: The final product is an amphoteric amino acid analog.[1]
-
Solution: Avoid over-acidification during workup.[1] If the product is trapped in the aqueous phase, use Amberlite XAD-2 resin for desalting or lyophilize the aqueous fraction and extract the solid residue with dry ethanol.[1]
References
-
General Pyridine Alkylation: Scriven, E. F. V. (1984).[1] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier.
-
O- vs N-Alkylation Control: H. S. Mosher. Heterocyclic Compounds, Pyridine and Its Derivatives.[1][2][3][5][6][7][8] Wiley-Interscience. (Classic text on pyridine chemistry establishing the preference for O-alkylation with halo-esters).
-
Analogous Synthesis (Herbicide Chemistry): U.S. Patent 4,740,236. Herbicidal 2-(pyridinyl-2-oxy)phenoxy propionic acid derivatives. (Demonstrates the standard Williamson ether conditions for pyridyl-oxy-propionate systems).
-
Mitsunobu Alternative: Swamy, K. C. K., et al. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.[1] (For chiral synthesis via inversion).
Sources
- 1. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 2. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 3. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN117105769B - Preparation method of ethyl 2-bromopropionate - Google Patents [patents.google.com]
- 5. CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: High-Yield Synthesis of 2-(Pyridin-3-yloxy)propanoic Acid
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-(pyridin-3-yloxy)propanoic acid , a critical scaffold in the development of aryloxyphenoxypropionate herbicides and PPAR agonist pharmaceuticals. Unlike 2- or 4-hydroxypyridines, which predominantly exist as pyridones and favor N-alkylation, 3-hydroxypyridine exists as a zwitterion but retains significant phenolic character, allowing for selective O-alkylation under specific basic conditions.
This guide provides a validated two-step workflow:
-
Regioselective O-Alkylation: Williamson ether synthesis using ethyl 2-bromopropionate and potassium carbonate in acetone/DMF.
-
Ester Hydrolysis: Saponification followed by isoelectric precipitation to isolate the zwitterionic acid.
Chemical Context & Mechanism[1][2][3][4][5][6][7]
The Challenge of Ambident Nucleophiles
3-Hydroxypyridine is an ambident nucleophile. While it does not form a stable pyridone tautomer like its 2- and 4-isomers, the ring nitrogen remains nucleophilic. The selectivity between O-alkylation (ether formation) and N-alkylation (quaternary ammonium salt formation) is dictated by the "Hard and Soft Acids and Bases" (HSAB) theory and solvent effects.
-
O-Alkylation (Desired): Favored by "hard" electrophiles (alkyl halides) and carbonate bases that deprotonate the hydroxyl group to form the pyridin-3-olate anion.
-
N-Alkylation (Undesired): Can occur if the nitrogen lone pair is not sterically hindered or if neutral conditions are maintained.
Reaction Scheme
The synthesis proceeds via the formation of the ethyl ester intermediate, followed by basic hydrolysis.
Figure 1: Synthetic pathway for 2-(pyridin-3-yloxy)propanoic acid.
Materials & Reagents
| Reagent | Role | Purity/Grade | Equiv. |
| 3-Hydroxypyridine | Starting Material | >98% | 1.0 |
| Ethyl 2-bromopropionate | Electrophile | 99% | 1.1 |
| Potassium Carbonate ( | Base | Anhydrous, Powder | 2.0 |
| Acetone | Solvent (Step 1) | HPLC Grade, Dry | 10 Vol |
| Sodium Hydroxide (NaOH) | Hydrolysis Base | 2M Aqueous Soln | 2.5 |
| Hydrochloric Acid (HCl) | pH Adjustment | 1M and 6M | As needed |
Experimental Protocol
Stage 1: Synthesis of Ethyl 2-(pyridin-3-yloxy)propanoate
Rationale: Using the ethyl ester prevents the formation of the zwitterionic salt during the alkylation step, improving solubility in organic solvents and enhancing O-selectivity.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen (
). -
Deprotonation: Add 3-Hydroxypyridine (5.0 g, 52.6 mmol) and Anhydrous
(14.5 g, 105 mmol) to Acetone (50 mL). Stir at room temperature for 30 minutes.-
Note: The mixture will become a heterogeneous suspension. Efficient stirring is critical.
-
-
Alkylation: Add Ethyl 2-bromopropionate (7.5 mL, 57.8 mmol) dropwise over 10 minutes.
-
Reflux: Heat the reaction mixture to reflux (~56°C) and stir for 12–16 hours.
-
Monitoring: Check progress via TLC (EtOAc/Hexane 1:1).[1] The starting material (Rf ~0.2) should disappear, and a new less polar spot (Rf ~0.6) should appear.
-
-
Workup:
-
Cool to room temperature.
-
Filter off the inorganic salts (
, excess ) using a sintered glass funnel. Wash the cake with acetone (2 x 20 mL). -
Concentrate the combined filtrate under reduced pressure to yield a yellow oil.
-
Optional: If high purity is required for the intermediate, perform a short silica plug filtration (eluting with 30% EtOAc/Hexane).
-
Stage 2: Hydrolysis to 2-(Pyridin-3-yloxy)propanoic Acid
Rationale: The ester must be cleaved without degrading the pyridine ring. Basic hydrolysis is preferred over acidic hydrolysis to avoid forming pyridinium salts that are difficult to extract initially.
-
Hydrolysis: Dissolve the crude oil from Stage 1 in Ethanol (30 mL). Add 2M NaOH (65 mL, ~130 mmol).
-
Reaction: Stir at room temperature for 4 hours.
-
Check: The solution should become homogeneous. TLC should show the disappearance of the ester spot.
-
-
Neutralization & Isolation (Critical Step):
-
Concentrate the ethanol on a rotary evaporator (water bath < 40°C).
-
The remaining aqueous solution contains the sodium salt of the product.
-
Cool the solution to 0–5°C in an ice bath.
-
Acidification: Slowly add 6M HCl dropwise to adjust the pH to 3.5–4.0 .
-
Technical Insight: This specific pH range targets the isoelectric point of the zwitterionic pyridine-acid system, maximizing precipitation.
-
-
Extraction: If a solid precipitates, filter and dry.[2][1] If no precipitate forms (common due to high water solubility), extract continuously with Ethyl Acetate or Dichloromethane/Isopropanol (3:1) (5 x 50 mL).
-
-
Final Purification:
-
Dry the organic layer over anhydrous
. -
Filter and concentrate to dryness.[2]
-
Recrystallize from Ethanol/Ether if necessary.
-
Process Visualization: Workup Logic
Figure 2: Decision tree for the isolation of the zwitterionic product.
Quality Control & Validation
| Parameter | Expected Result | Method |
| Appearance | White to Off-white Solid | Visual |
| Yield | 65% – 75% (over 2 steps) | Gravimetric |
| 1H NMR (DMSO-d6) | 400 MHz NMR | |
| Mass Spec | [M+H]+ = 168.06 | LC-MS (ESI+) |
Troubleshooting Guide
-
Issue: Low Yield in Step 1.
-
Cause: Incomplete deprotonation or moisture in solvent.
-
Fix: Ensure
is finely powdered and solvent is dry. Add catalytic Potassium Iodide (KI) to accelerate alkylation.
-
-
Issue: Product trapped in Aqueous Phase.
-
Cause: The zwitterion is highly water-soluble.
-
Fix: Do not over-acidify below pH 3. Use "salting out" (saturate aqueous layer with NaCl) before extraction.
-
References
-
Regioselectivity of 3-Hydroxypyridine Alkylation
-
Deady, L. W., & Stanborough, M. S. (1982). Alkylation of 3-hydroxypyridine. Australian Journal of Chemistry, 35(9), 1841-1846.
-
-
General Williamson Ether Synthesis on Pyridines
-
Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.
-
-
Analogous Herbicide Synthesis (Aryloxyphenoxypropionates)
-
Beyer, E. M., et al. (1988). Herbicides: Chemistry, Degradation, and Mode of Action. CRC Press.[3] (Contextual grounding for the propanoic acid side chain utility).
-
-
Compound Verification
-
Sigma-Aldrich Catalog Entry: 2-(Pyridin-3-yloxy)propanoic acid.
-
Sources
Application Note: Synthesis and Characterization of 2-(Pyridin-3-yloxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-(Pyridin-3-yloxy)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthetic strategy employs a two-step process commencing with a Williamson ether synthesis to couple 3-hydroxypyridine with ethyl 2-bromopropanoate, followed by the hydrolysis of the resulting ester intermediate. This guide offers detailed methodologies for synthesis, purification, and characterization, underpinned by established chemical principles to ensure procedural integrity and reproducibility.
Introduction
Aryl propanoic acid derivatives are a significant class of compounds in pharmaceutical research, with many exhibiting a range of biological activities. The incorporation of a pyridinoxy moiety introduces a key pharmacophore that can influence the compound's pharmacokinetic and pharmacodynamic properties. 2-(Pyridin-3-yloxy)propanoic acid, in particular, represents a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The protocol outlined herein provides a reliable method for the laboratory-scale synthesis of this compound, ensuring high purity and yield.
Synthetic Strategy: A Two-Step Approach
The synthesis of 2-(Pyridin-3-yloxy)propanoic acid is achieved through a robust two-step procedure. The initial step involves the formation of an ether linkage via a Williamson ether synthesis, a classic and reliable method for this transformation.[1][2][3] This is followed by the hydrolysis of the ester to yield the final carboxylic acid product.
Figure 1: Overall synthetic workflow for 2-(Pyridin-3-yloxy)propanoic acid.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Hydroxypyridine | ≥98% | Sigma-Aldrich |
| Ethyl 2-bromopropanoate | 99% | Alfa Aesar |
| Potassium carbonate (K₂CO₃), anhydrous | ≥99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Acros Organics |
| Sodium hydroxide (NaOH) | ≥97%, pellets | EMD Millipore |
| Hydrochloric acid (HCl), concentrated | 37% | J.T. Baker |
| Ethyl acetate (EtOAc) | ACS grade | VWR |
| Dichloromethane (DCM) | ACS grade | VWR |
| Anhydrous magnesium sulfate (MgSO₄) | ≥97% | EMD Millipore |
| Deuterated chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Laboratories |
| Deuterated dimethyl sulfoxide (DMSO-d₆) | 99.9 atom % D | Cambridge Isotope Laboratories |
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. N,N-Dimethylformamide is a reproductive hazard and should be handled with extreme caution. Pyridine derivatives can be toxic and should be handled with care.
Step 1: Synthesis of Ethyl 2-(pyridin-3-yloxy)propanoate
This step utilizes the Williamson ether synthesis, where the phenoxide of 3-hydroxypyridine, generated in situ, acts as a nucleophile to displace the bromide from ethyl 2-bromopropanoate.[4][5] The use of a polar aprotic solvent like DMF facilitates the SN2 reaction.[3][6][7]
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxypyridine (9.51 g, 100 mmol) and anhydrous N,N-dimethylformamide (DMF, 100 mL).
-
Add anhydrous potassium carbonate (20.73 g, 150 mmol) to the solution. The use of a carbonate base is effective for the deprotonation of phenols.[6][8]
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium salt of 3-hydroxypyridine.
-
Slowly add ethyl 2-bromopropanoate (18.10 g, 100 mmol) to the reaction mixture via a dropping funnel.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with water (3 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(pyridin-3-yloxy)propanoate as an oil. The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Hydrolysis of Ethyl 2-(pyridin-3-yloxy)propanoate
The ester is hydrolyzed to the corresponding carboxylic acid using a basic solution, followed by acidification.
Procedure:
-
Dissolve the crude ethyl 2-(pyridin-3-yloxy)propanoate (from the previous step) in ethanol (100 mL) in a 250 mL round-bottom flask.
-
Add a solution of sodium hydroxide (6.0 g, 150 mmol) in water (50 mL).
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC until the starting ester is no longer visible.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 4-5 with concentrated hydrochloric acid. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield 2-(Pyridin-3-yloxy)propanoic acid. The product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.
Characterization
The identity and purity of the synthesized 2-(Pyridin-3-yloxy)propanoic acid should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methine proton of the propanoic acid moiety, and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing nature of the pyridinoxy group.
-
¹³C NMR: The carbon-13 NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring, and the carbons of the propanoic acid side chain.[9]
Mass Spectrometry (MS)
The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of 2-(Pyridin-3-yloxy)propanoic acid (C₈H₉NO₃, MW: 167.16 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of the carboxylic acid group (-COOH) or the hydroxyl group (-OH).[10][11][12]
Data Summary
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ~13.0 (br s, 1H, COOH), 8.3-8.1 (m, 2H, pyridine-H), 7.5-7.3 (m, 2H, pyridine-H), 4.8 (q, 1H, CH), 1.5 (d, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) | ~173 (C=O), ~155 (C-O), ~145, ~142, ~125, ~120 (pyridine-C), ~70 (CH), ~18 (CH₃) |
| Mass Spectrum (ESI-) m/z | 166.0 [M-H]⁻ |
Discussion
The described two-step synthesis provides an efficient and reliable method for the preparation of 2-(Pyridin-3-yloxy)propanoic acid. The Williamson ether synthesis is a well-established reaction, and the use of potassium carbonate as a base is advantageous due to its ease of handling and removal. The subsequent hydrolysis under basic conditions ensures complete conversion of the ester to the desired carboxylic acid. The purification procedures outlined should yield a product of high purity suitable for further applications in drug discovery and development. The characterization data provided serve as a benchmark for confirming the successful synthesis of the target compound.
References
- Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350–356.
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Williamson Ether Synthesis Lab Report. Edubirdie. [Link]
-
Williamson Ether Synthesis reaction. BYJU'S. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Williamson etherification using a hydroxypyridine. ChemSpider Synthetic Pages. [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. [Link]
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
Williamson Ether Synthesis. Chem-Station Int. Ed. [Link]
-
Williamson ether synthesis (video). Khan Academy. [Link]
- Method for recovering and purifying propionic acid.
-
Introductory note on the 13C NMR spectrum of propanoic acid. Doc Brown's Chemistry. [Link]
-
Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. ResearchGate. [Link]
-
Production of propionic acid. SciSpace. [Link]
-
1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles. ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]
-
Preparation of propionic acid. PrepChem.com. [Link]
- Process for the preparation of 2-aryl propionic acids.
-
Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. F1000Research. [Link]
-
Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. ResearchGate. [Link]
-
13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0184825). NP-MRD. [Link]
-
mass spectra - fragmentation patterns. Chemguide. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
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Analytical Methodologies for the Characterization of 2-(Pyridin-3-yloxy)propanoic acid
Introduction
2-(Pyridin-3-yloxy)propanoic acid is a chiral carboxylic acid containing a pyridine ring linked to a propanoic acid moiety through an ether bond. As a molecule with potential applications in pharmaceutical and agrochemical research, the development of robust and reliable analytical methods is paramount for its synthesis, purification, quality control, and metabolic studies. The presence of a chiral center, a basic pyridine nitrogen, and an acidic carboxyl group imparts unique physicochemical properties to the molecule, necessitating a multi-faceted analytical approach.
This comprehensive guide provides a suite of detailed application notes and protocols for the analytical characterization of 2-(Pyridin-3-yloxy)propanoic acid. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering a foundation for both routine analysis and in-depth structural elucidation. The protocols are grounded in established analytical principles for structurally related compounds, including pyridine derivatives, phenoxy acids, and chiral profens, ensuring scientific rigor and practical applicability.
Physicochemical Properties and Analytical Considerations
A thorough understanding of the physicochemical properties of 2-(Pyridin-3-yloxy)propanoic acid is fundamental to the development of effective analytical methods.
| Property | Estimated Value/Information | Source |
| Molecular Formula | C₈H₉NO₃ | N/A |
| Molecular Weight | 167.16 g/mol | N/A |
| pKa (Carboxylic Acid) | ~4.87 | [1][2][3][4][5] |
| pKa (Pyridinium ion) | ~4.79 | [6][7] |
| Solubility | Expected to be soluble in water and polar organic solvents.[8][9][10][11][12] | N/A |
The presence of both an acidic carboxylic acid group (estimated pKa ~4.87) and a basic pyridine nitrogen (estimated pKa of the conjugate acid ~4.79) makes the molecule zwitterionic at neutral pH.[1][2][3][4][5][6][7] This dual nature significantly influences its solubility and chromatographic behavior, which must be carefully considered during method development. The molecule's chirality also necessitates the use of chiral separation techniques to resolve its enantiomers.[9]
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Reversed-phase HPLC (RP-HPLC) is a versatile technique for the determination of purity and quantification of 2-(Pyridin-3-yloxy)propanoic acid. The selection of an appropriate mobile phase and pH is critical for achieving optimal separation and peak shape.
Protocol 1: Reversed-Phase HPLC with UV Detection
This protocol describes a general-purpose RP-HPLC method for the analysis of 2-(Pyridin-3-yloxy)propanoic acid.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm (based on the UV absorbance of the pyridine ring)
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Rationale: The acidic mobile phase (pH ~2.8) ensures that the carboxylic acid group is protonated, minimizing peak tailing and improving retention on the C18 stationary phase. The gradient elution allows for the separation of the target analyte from potential impurities with a wide range of polarities.
Figure 1: Workflow for RP-HPLC analysis.
Chiral HPLC for Enantiomeric Separation
The separation of the enantiomers of 2-(Pyridin-3-yloxy)propanoic acid is crucial for understanding their differential biological activities. Chiral HPLC is the method of choice for this purpose.
Protocol 2: Chiral HPLC with a Polysaccharide-Based Stationary Phase
This protocol outlines a method for the enantiomeric separation of 2-(Pyridin-3-yloxy)propanoic acid.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H).[13]
Mobile Phase:
-
A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA) (e.g., 90:10:0.1, v/v/v). The exact ratio may need to be optimized for the specific CSP.
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 265 nm
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
Rationale: Polysaccharide-based CSPs are known for their broad applicability in separating a wide range of chiral compounds, including those containing aromatic rings and acidic functional groups.[13][14] The use of a normal-phase mobile phase with a small amount of an acidic modifier (TFA) helps to improve peak shape and resolution by interacting with the chiral selector and the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of 2-(Pyridin-3-yloxy)propanoic acid, derivatization is required to convert it into a more volatile form suitable for GC analysis.
Protocol 3: GC-MS Analysis after Silylation
This protocol details the derivatization and subsequent GC-MS analysis of 2-(Pyridin-3-yloxy)propanoic acid.
Derivatization Reagent:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[15][16][17]
Derivatization Procedure:
-
Evaporate a known amount of the sample to dryness under a stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS and 50 µL of pyridine (as a solvent and catalyst).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
GC-MS Conditions:
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 400.
Expected Fragmentation: The mass spectrum of the silylated derivative is expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of a methyl group (M-15) and cleavage of the ether bond.[18]
Figure 2: Workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2-(Pyridin-3-yloxy)propanoic acid. Both ¹H and ¹³C NMR should be performed.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methine and methyl protons of the propanoic acid moiety, and the acidic proton of the carboxylic acid. The chemical shifts of the pyridine protons will be in the aromatic region, typically between 7.0 and 8.5 ppm.[19][20][21][22]
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift (around 170-180 ppm).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. Electrospray ionization (ESI) is a suitable ionization technique for this polar compound.
ESI-MS: In positive ion mode, the protonated molecule [M+H]⁺ is expected to be the base peak. In negative ion mode, the deprotonated molecule [M-H]⁻ will be observed.
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide valuable structural information. Common fragmentation pathways may include the loss of the carboxylic acid group and cleavage of the ether linkage.[18][23][24]
Conclusion
The analytical methods outlined in this guide provide a comprehensive framework for the characterization of 2-(Pyridin-3-yloxy)propanoic acid. The combination of chromatographic and spectroscopic techniques allows for the determination of purity, enantiomeric composition, and structural confirmation. These protocols serve as a starting point for method development and can be further optimized to meet specific analytical challenges.
References
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Brainly. (2020, May 6). The pKa of propanoic acid (propionic acid), CH3CH2COOH, is 4.87. Retrieved from [Link]
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ChemBK. (2024, April 10). 3-Hydroxypyridine. Retrieved from [Link]
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Chegg. (2021, March 25). Solved: The pKa of propanoic acid (propionic acid), CH3CH2COOH, is 4.87. Retrieved from [Link]
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Fiveable. (n.d.). Propanoic Acid Definition. Retrieved from [Link]
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Chegg. (2014, September 16). Solved: The pKa of propanoic acid (propionic acid). Retrieved from [Link]
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ResearchGate. (2025, August 6). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Retrieved from [Link]
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DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
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PMC. (n.d.). Theoretical Examination on the Chiral Separation Mechanism of Ibuprofen on Cellulose Tris(4-methylbenzoate). Retrieved from [Link]
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Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
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Wikipedia. (n.d.). Phenoxyacetic acid. Retrieved from [Link]
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ACS Publications. (1993). Mutual solubility of water and pyridine derivatives. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PubChem. (n.d.). Propionic Acid. Retrieved from [Link]
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NIH. (n.d.). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Retrieved from [Link]
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MDPI. (2023, December 4). The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. Retrieved from [Link]
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PubChem. (n.d.). Pyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of profens in pharmaceuticals by heart-cut achiral-chiral two-dimensional HPLC. Retrieved from [Link]
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Taylor & Francis eBooks. (n.d.). The Phenoxyalkyl Acid Herbicides (Cphs) | 3 | Analysis of Pesticides i. Retrieved from [Link]
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ChemEurope.com. (n.d.). Pyridine. Retrieved from [Link]
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PubChem. (n.d.). Phenoxyacetic Acid. Retrieved from [Link]
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Chromatography Forum. (n.d.). derivatization method for carboxylic acid ?. Retrieved from [Link]
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PubMed. (n.d.). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][3][6]benzothiazepin-1-ones under electron impact ionization conditions. Retrieved from [Link]
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Sciencemadness Wiki. (2022, November 30). Pyridine. Retrieved from [Link]
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SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Retrieved from [Link]
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Encyclopedia.pub. (2023, July 26). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Retrieved from [Link]
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YouTube. (2022, September 8). What are the various ways of Chiral Separation by using HPLC?. Retrieved from [Link]
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ResearchGate. (n.d.). Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical shift of NMR spectroscopy for a pyridine and aʹ.... Retrieved from [Link]
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University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Retrieved from [Link]
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PMC. (2023, June 22). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Retrieved from [Link]
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ACS Publications. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis of 3-Hydroxypyridine: An Industrial Perspective. Retrieved from [Link]
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Application Note: A Robust HPLC-UV Method for the Analysis of 2-(Pyridin-3-yloxy)propanoic acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the development and implementation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(Pyridin-3-yloxy)propanoic acid. This molecule, containing both a carboxylic acid and a pyridine functional group, presents unique challenges due to its amphoteric and polar nature. This application note details the rationale behind the methodological choices, from stationary phase and mobile phase selection to detection parameters. It provides a step-by-step protocol for analysis, guidelines for system suitability, a framework for method validation, and a discussion on potential chiral separation strategies. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction and Analyte Properties
2-(Pyridin-3-yloxy)propanoic acid is a heterocyclic compound of interest in drug discovery and chemical synthesis. Its structure incorporates a chiral center, a acidic propanoic acid moiety, and a basic pyridine ring. The accurate quantification of this compound is essential for ensuring purity, monitoring reaction kinetics, and performing stability studies.
The primary challenge in the HPLC analysis of this molecule lies in its dual acidic-basic character. The ionization state of both the carboxylic acid (pKa ~4-5) and the pyridine nitrogen (pKa ~5-6) is highly dependent on the mobile phase pH, which directly impacts retention time, peak shape, and overall resolution. A successful method must carefully control the pH to ensure a consistent and reproducible ionization state.
Table 1: Physicochemical Properties of 2-(Pyridin-3-yloxy)propanoic acid
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | PubChem[1] |
| Molecular Weight | 167.16 g/mol | PubChem[1] |
| XLogP3 (Computed) | 1.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Principle of Separation and Method Development Strategy
A reversed-phase HPLC method was selected as the most suitable approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of 2-(Pyridin-3-yloxy)propanoic acid is governed by the hydrophobic and polar interactions between the analyte and the stationary and mobile phases.
The Critical Role of Mobile Phase pH
The ionization of the analyte is the most critical parameter to control.
-
At low pH (e.g., < 3): The carboxylic acid group is protonated (neutral), while the pyridine nitrogen is protonated (positive charge). The overall positive charge can lead to electrostatic repulsion from residual silanols on the stationary phase, but the neutral carboxylic acid enhances hydrophobic retention.
-
At mid-range pH (e.g., 4-6): The molecule can exist as a zwitterion (protonated pyridine, deprotonated carboxylate), which is highly polar and may exhibit poor retention.
-
At high pH (e.g., > 7): The carboxylic acid is deprotonated (negative charge), and the pyridine is neutral.
To achieve consistent retention and symmetrical peak shape, it is imperative to suppress the ionization of at least one functional group. Acidifying the mobile phase to a pH of ~3 protonates the pyridine nitrogen and, crucially, suppresses the ionization of the silanol groups on the silica-based stationary phase. This minimizes undesirable secondary interactions that cause peak tailing[2][3]. The addition of an acid like formic acid is a standard and effective strategy for analyzing basic compounds like pyridines[2].
Caption: Analyte ionization states at different pH values.
Stationary Phase Selection
A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as the ideal starting point. It provides sufficient hydrophobicity to retain the analyte. Given the polar nature of the analyte and the use of a highly aqueous mobile phase, a column with features that prevent "phase dewetting" or "collapse" is recommended[4]. Modern C18 columns are often designed for aqueous stability, ensuring reproducible retention times even with low organic modifier concentrations[4]. The choice of stationary phase involves a balance of dispersive interactions (with the C18 ligand) and managing potential electrostatic interactions with the silica surface[5].
Organic Modifier and Detection
Acetonitrile is generally preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency at lower wavelengths[6][7]. The pyridine ring is the primary chromophore in the molecule. UV spectra of pyridine and its derivatives typically show a strong absorbance maximum around 250-260 nm[7][8]. Therefore, a detection wavelength of 255 nm was selected to provide high sensitivity.
Caption: Logical workflow for HPLC method development.
Detailed Application Protocol
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Phenomenex Luna® Omega 5 µm Polar C18, 150 x 4.6 mm, or equivalent aqueous-stable C18 column.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Deionized, 18.2 MΩ·cm)
-
2-(Pyridin-3-yloxy)propanoic acid reference standard
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of deionized water (0.1% v/v). Filter and degas.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
HPLC Operating Conditions
Table 2: Chromatographic Parameters
| Parameter | Condition |
| Column | Luna Omega 5 µm Polar C18, 150 x 4.6 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 10 minutes |
| 70% B held for 2 minutes | |
| 70% B to 10% B over 1 minute | |
| Re-equilibration at 10% B for 5 minutes | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 255 nm |
| Run Time | 18 minutes |
System Suitability Testing (SST)
Before sample analysis, perform five replicate injections of a mid-range standard (e.g., 25 µg/mL). The system is deemed ready for use if the following criteria are met.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, indicating minimal unwanted secondary interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and performance. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision and system stability. |
| %RSD of Retention Time | ≤ 1.0% | Indicates stable pump performance and column equilibration. |
Method Validation Framework (ICH Q2(R1))
A full method validation should be conducted to ensure the method is fit for its intended purpose. The following parameters should be assessed.
-
Specificity: Analyze a blank (diluent) and a placebo to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Analyze the calibration standards over the specified range (e.g., 1-100 µg/mL). Plot a calibration curve and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the standard at 100% concentration on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two days should be ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Robustness: Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min) to assess the method's reliability during normal use.
Caption: A typical workflow for HPLC method validation.
Potential for Chiral Separation
The analyte possesses a stereocenter at the alpha-carbon of the propanoic acid group, meaning it exists as a pair of enantiomers. For pharmaceutical applications, it is often necessary to separate and quantify these enantiomers. While the described achiral method will not separate them, this can be achieved using specialized techniques:
-
Chiral Stationary Phases (CSPs): The most direct approach involves using a column where the stationary phase is itself chiral. Columns based on cyclodextrin or glycopeptide selectors (e.g., vancomycin) are often effective for separating chiral acids[9][10].
-
Chiral Mobile Phase Additives (CMPAs): A chiral selector, such as a cyclodextrin derivative, can be added to the mobile phase of a standard achiral column (like a C18) to form transient diastereomeric complexes with the enantiomers, allowing for their separation[9].
Method development for chiral separation would involve screening various chiral columns and/or mobile phase additives to find the optimal conditions for resolution.
Troubleshooting
Table 4: Common HPLC Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Mobile phase pH too high, causing silanol interactions. 2. Column degradation. | 1. Ensure mobile phase pH is ~3.0 or lower. 2. Flush the column or replace if necessary. |
| Variable Retention Times | 1. Inadequate column equilibration. 2. Pump malfunction or leak. 3. Mobile phase composition drift. | 1. Increase re-equilibration time to at least 10 column volumes. 2. Check system pressure and perform pump maintenance. 3. Prepare fresh mobile phase daily. |
| Poor Resolution | 1. Loss of column efficiency. 2. Inappropriate gradient slope. | 1. Replace the column. 2. Make the gradient shallower (increase run time) to improve separation. |
| Low Sensitivity | 1. Incorrect detection wavelength. 2. Sample degradation. 3. Low sample concentration. | 1. Confirm detector wavelength is set to λmax (255 nm). 2. Use fresh samples and standards; store them properly. 3. Increase sample concentration or injection volume. |
Conclusion
This application note presents a reliable and robust RP-HPLC method for the analysis of 2-(Pyridin-3-yloxy)propanoic acid. By employing an aqueous-stable C18 column and a gradient elution with a formic acid-modified mobile phase, this method successfully addresses the challenges posed by the analyte's polar and amphoteric nature. The detailed protocol, system suitability criteria, and validation framework provide a comprehensive guide for implementation in a quality control or research environment.
References
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Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?[Link]
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Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. [Link]
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Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
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Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. [Link]
-
Chemical Review and Letters. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. [Link]
-
Atmospheric Chemistry and Physics. (2004). Optical properties in the UV and visible spectral region of organic acids relevant to tropospheric aerosols. [Link]
-
NIH - National Center for Biotechnology Information. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes. [Link]
Sources
- 1. 2-(Pyridin-2-yloxy)propanoic acid | C8H9NO3 | CID 20311069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. hplc.eu [hplc.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 8. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. mdpi.com [mdpi.com]
- 10. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Characterization and Evaluation of 2-(Pyridin-3-yloxy)propanoic Acid (3-PPA)
This Application Note is designed for Agrochemical Research Scientists and Lead Optimization Chemists . It treats "2-(Pyridin-3-yloxy)propanoic acid" (referred to herein as 3-PPA ) as a novel herbicide candidate requiring characterization. Unlike its commercial isomers (e.g., the 2-pyridyl core of Triclopyr or the 4-pyridyl core of Fluazifop), the 3-pyridyl isomer represents a specific structural probe for auxin-binding pockets.
Abstract & Chemical Profile
2-(Pyridin-3-yloxy)propanoic acid (3-PPA) is a structural analog of the pyridinyloxy-carboxylate class of herbicides. While the 2-pyridyl isomer (e.g., Triclopyr) and 4-pyridyl isomer (e.g., Fluazifop precursors) are established commercial standards, the 3-pyridyl variant serves as a critical candidate for exploring Structure-Activity Relationships (SAR) in auxin signaling (TIR1/AFB receptor selectivity).
This guide details the synthesis, formulation, and biological validation protocols required to assess 3-PPA as a Group 4 (Synthetic Auxin) or Group 1 (ACCase inhibitor) herbicide candidate.
Chemical Identity
| Property | Specification |
| IUPAC Name | 2-(Pyridin-3-yloxy)propanoic acid |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| Core Moiety | Pyridine ring ether-linked to propionic acid |
| Chirality | Contains one stereocenter at the α-carbon (R/S enantiomers). Note: The (R)-enantiomer is typically the active auxin conformer. |
| Predicted pKa | ~3.5 (Carboxylic acid), ~5.2 (Pyridine nitrogen) |
| Solubility | Moderate in water (pH dependent); High in polar organic solvents (MeOH, DMSO). |
Synthesis Protocol (Lab Scale)
Unlike 2- or 4-chloropyridines, which undergo Nucleophilic Aromatic Substitution (
Reaction Scheme
Figure 1: Two-step synthesis route for 3-PPA avoiding S_NAr limitations.
Step-by-Step Methodology
-
Etherification (Ester Formation):
-
Dissolve 3-hydroxypyridine (10 mmol) in anhydrous DMF (20 mL).
-
Add Potassium Carbonate (
, 20 mmol) as a base. Stir at RT for 30 min to generate the phenoxide anion. -
Add Ethyl 2-bromopropionate (11 mmol) dropwise.
-
Heat to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).
-
Workup: Dilute with water, extract with Ethyl Acetate, wash with brine, dry over
, and concentrate.
-
-
Hydrolysis (Acid Deprotection):
-
Dissolve the crude ester in THF:Water (3:1).
-
Add Lithium Hydroxide (LiOH, 2.0 eq). Stir at RT for 2 hours.
-
Purification: Acidify aqueous layer to pH 3 with 1M HCl. The product, 3-PPA, may precipitate or require extraction with DCM. Recrystallize from Ethanol/Water.
-
Biological Evaluation: Mode of Action (MoA)
To determine if 3-PPA acts as a Synthetic Auxin (Group 4) or an ACCase Inhibitor (Group 1) , a bifurcated screening protocol is required.
Protocol A: Arabidopsis Root Growth Assay (Auxin Screen)
Synthetic auxins mimic Indole-3-acetic acid (IAA), causing rapid inhibition of primary root elongation and proliferation of lateral roots.
-
Target: Arabidopsis thaliana (Col-0 wild type).
-
Media: 0.5x MS medium + 1% Sucrose + 0.8% Agar.
-
Treatment: 3-PPA concentrations: 0, 0.1, 1, 10, 100
. -
Procedure:
-
Plate sterilized seeds on media containing 3-PPA.
-
Stratify at 4°C for 2 days, then move to vertical growth racks (22°C, 16h light).
-
Readout (Day 7): Measure primary root length.
-
Validation: Compare against 2,4-D (Positive Control) and Glyphosate (Negative Control for this MoA).
-
Success Criteria: Significant root shortening + lateral root proliferation confirms Auxinic activity.
-
Protocol B: ACCase Inhibition Assay (Grass Screen)
If the molecule is a "Fop" analog, it will inhibit Acetyl-CoA Carboxylase in monocots.
-
Enzyme Source: Wheat germ ACCase (commercial kit).
-
Assay: Coupled enzyme assay measuring NADH oxidation or Phosphate release.
-
Readout:
calculation. -
Note: Most 3-pyridyl analogs are weak ACCase inhibitors compared to 4-pyridyls, but this verifies selectivity.
Greenhouse Efficacy & Selectivity Profiling
Once MoA is indicated (likely Auxin), proceed to whole-plant phenotyping.
Experimental Design
-
Test Species (Broadleaf): Amaranthus retroflexus (Pigweed), Chenopodium album (Lambsquarters).
-
Test Species (Grass): Setaria viridis (Green Foxtail), Zea mays (Corn - for crop safety).
-
Application Timing:
-
PRE: Pre-emergence (soil applied immediately after seeding).
-
POST: Post-emergence (foliar spray at 2-3 leaf stage).
-
Formulation for Spray
Pure acid is often poorly absorbed. For testing, prepare an Emulsifiable Concentrate (EC) mimic:
-
Active Ingredient: 3-PPA (Acid or Methyl Ester form).
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or DMSO (5%).
-
Surfactant: Tween-20 (0.1%) in water.
-
Carrier Volume: Equivalent to 200 L/ha.
Scoring System (0-100 Scale)
| Score | Visual Symptom (Auxin Mode) | Visual Symptom (ACCase Mode) |
| 0 | No Effect | No Effect |
| 20-40 | Epinasty (stem twisting), leaf curling | Chlorosis, growth stunting |
| 50-70 | Severe deformation, stem splitting | Necrosis of growing point (meristem) |
| 80-100 | Complete tissue collapse/Death | Plant death |
Decision Logic for Development
Use the following logic flow to determine the fate of the 3-PPA candidate based on experimental data.
Figure 2: Strategic decision workflow for herbicide candidate advancement.
Safety & Toxicology Considerations
Before field trials, basic ecotoxicology must be estimated.
-
Volatility: As a short-chain acid, 3-PPA may be volatile. Ester forms (e.g., 2-ethylhexyl) reduce volatility drift.
-
Bee Toxicity: Auxin herbicides are generally low toxicity to bees, but formulations (surfactants) can be toxic. Use contact toxicity assays (OECD 213).
-
Water Solubility: High solubility of the acid salt (potassium salt) implies leaching potential. Soil adsorption (
) studies are required early.
References
-
Grossmann, K. (2010). "Auxin herbicides: current status of mechanism and mode of action." Pest Management Science. Link
-
HRAC (Herbicide Resistance Action Committee). (2024). "Global Classification of Herbicides according to Mode of Action." HRAC Global. Link
-
Bayer CropScience. (2024).[1] "Methodologies for Screening Novel Pyridinyloxypropionate Derivatives." ResearchGate Snippet 1.1. Link
-
Sigma-Aldrich. (2024). "Protocol for Williamson Ether Synthesis of Pyridines." Chemical Synthesis Guide. Link
-
OECD Guidelines for the Testing of Chemicals. (2024). "Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test." Link
Sources
Application Notes and Protocols for 2-(Pyridin-3-yloxy)propanoic Acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers exploring the potential of 2-(Pyridin-3-yloxy)propanoic acid as a novel agrochemical. This document outlines a plausible synthetic route, detailed protocols for evaluating its herbicidal efficacy, and methodologies to investigate its potential mechanisms of action, drawing upon established principles in weed science and herbicide development.
Introduction: The Quest for Novel Herbicidal Scaffolds
The relentless evolution of herbicide resistance in weed populations necessitates a continuous search for new herbicidal molecules with diverse modes of action. Pyridyloxyalkanoic acids represent a promising class of compounds, with several analogues demonstrating potent herbicidal activity.[1][2][3][4] This guide focuses on 2-(Pyridin-3-yloxy)propanoic acid, a molecule of interest due to its structural features that suggest potential biological activity. The protocols herein are designed to be self-validating, providing researchers with the tools to systematically evaluate this compound's agrochemical potential.
Chemical Synthesis of 2-(Pyridin-3-yloxy)propanoic Acid
The synthesis of 2-(Pyridin-3-yloxy)propanoic acid can be achieved through a nucleophilic aromatic substitution reaction, a common method for preparing aryloxyalkanoic acids.[5][6] The proposed two-step synthesis involves the initial formation of an ester intermediate, followed by hydrolysis to the final carboxylic acid. This approach is favored for its generally high yields and straightforward purification procedures.
Protocol 1: Synthesis of Ethyl 2-(Pyridin-3-yloxy)propanoate
Objective: To synthesize the ethyl ester of the target compound.
Materials:
-
3-Hydroxypyridine
-
Ethyl 2-bromopropanoate
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 3-hydroxypyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux (approximately 82°C) and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(pyridin-3-yloxy)propanoate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Hydrolysis to 2-(Pyridin-3-yloxy)propanoic Acid
Objective: To hydrolyze the ester to the final carboxylic acid.
Materials:
-
Ethyl 2-(pyridin-3-yloxy)propanoate
-
Sodium hydroxide
-
Methanol
-
Water
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
pH meter or pH paper
Procedure:
-
Dissolve the ethyl 2-(pyridin-3-yloxy)propanoate (1.0 eq) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (2.0 eq) in water to the mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring for the disappearance of the starting material by TLC.
-
Once the hydrolysis is complete, remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 4-5 with 1M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield 2-(Pyridin-3-yloxy)propanoic acid. The product can be further purified by recrystallization if necessary.
Diagram of Synthetic Workflow:
Caption: Proposed two-step synthesis of 2-(Pyridin-3-yloxy)propanoic acid.
Evaluation of Herbicidal Activity
A critical step in agrochemical research is to determine the biological activity of a novel compound. The following protocols outline a systematic approach to assess the pre- and post-emergence herbicidal efficacy of 2-(Pyridin-3-yloxy)propanoic acid.
Protocol 3: Whole-Plant Herbicidal Screening (Post-Emergence)
Objective: To evaluate the post-emergence herbicidal activity of the test compound on various weed species.
Materials:
-
Test compound: 2-(Pyridin-3-yloxy)propanoic acid
-
Weed species: e.g., Velvetleaf (Abutilon theophrasti), Redroot Pigweed (Amaranthus retroflexus)
-
Potting medium (soil, sand, and peat mixture)
-
Pots or trays
-
Greenhouse or controlled environment growth chamber
-
Laboratory spray chamber
-
Formulation components: Acetone (solvent), Tween 20 (surfactant), water
-
Balance, volumetric flasks, pipettes
Procedure:
-
Plant Propagation: Sow seeds of the selected weed species in pots filled with potting medium.[7] Grow the plants in a greenhouse or growth chamber under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).[7]
-
Treatment Preparation: Prepare a stock solution of the test compound in acetone. For application, create a spray solution by diluting the stock solution in water containing a surfactant (e.g., 0.5% v/v Tween 20).[8] A typical starting concentration for screening is 1000 g ai/ha.
-
Herbicide Application: When the weed seedlings have reached the 2-4 true leaf stage, apply the test solution using a laboratory spray chamber calibrated to deliver a specific volume (e.g., 200 L/ha).[7] Include a negative control (spray solution without the test compound) and a positive control (a commercial herbicide with a known mode of action).
-
Evaluation: After treatment, return the plants to the greenhouse. Visually assess the herbicidal injury at 3, 7, and 14 days after treatment (DAT) using a rating scale from 0% (no effect) to 100% (plant death).
-
Dose-Response Study: If significant activity is observed in the initial screen, conduct a dose-response study with a range of concentrations to determine the effective concentration that causes 50% growth inhibition (EC50).
Diagram of Post-Emergence Screening Workflow:
Caption: Workflow for post-emergence herbicidal screening.
Investigating the Mechanism of Action
Based on the chemical structure of 2-(Pyridin-3-yloxy)propanoic acid, two primary herbicidal mechanisms of action are plausible: synthetic auxin activity or inhibition of acetyl-CoA carboxylase (ACCase).[9][10][11][12] The following protocols are designed to investigate these possibilities.
Hypothesis 1: Auxin-like Activity
Synthetic auxin herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately plant death, particularly in broadleaf species.[2][3][4][9][13] A common bioassay to assess auxin-like activity is the root elongation inhibition assay.
Protocol 4: Root Elongation Inhibition Bioassay
Objective: To determine if the test compound exhibits auxin-like activity by measuring its effect on root elongation.
Materials:
-
Test compound: 2-(Pyridin-3-yloxy)propanoic acid
-
Seeds of a sensitive species (e.g., cress, Lepidium sativum)
-
Petri dishes
-
Filter paper
-
Agar
-
Growth chamber or incubator
-
Ruler or digital caliper
Procedure:
-
Prepare Test Solutions: Create a series of dilutions of the test compound in a suitable solvent (e.g., DMSO) and then in water. Concentrations could range from 10⁻⁸ M to 10⁻⁴ M. Include a known auxin (e.g., 2,4-D) as a positive control and a solvent-only solution as a negative control.
-
Plate Preparation: Place two layers of filter paper in each petri dish and moisten with the respective test solutions.
-
Seed Placement: Place 10-15 seeds on the filter paper in each petri dish.
-
Incubation: Seal the petri dishes with parafilm and place them vertically in a dark growth chamber at a constant temperature (e.g., 25°C) for 48-72 hours.
-
Measurement and Analysis: After the incubation period, measure the length of the primary root of each seedling. Calculate the average root length for each treatment and express it as a percentage of the negative control. Plot the percentage of root growth inhibition against the concentration of the test compound to determine the EC50 value. A significant inhibition of root elongation at low concentrations is indicative of auxin-like activity.[14]
Diagram of Auxin Signaling Pathway Disruption:
Caption: Hypothesized disruption of auxin signaling by an auxin mimic.
Hypothesis 2: ACCase Inhibition
Aryloxyphenoxypropionate ("fop") herbicides inhibit the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid biosynthesis in grasses.[11][12][15] Inhibition of this enzyme leads to the cessation of cell membrane production and ultimately plant death.
Protocol 5: In Vitro ACCase Inhibition Assay
Objective: To determine if the test compound directly inhibits the activity of the ACCase enzyme.
Materials:
-
Test compound: 2-(Pyridin-3-yloxy)propanoic acid
-
Partially purified ACCase enzyme from a susceptible grass species (e.g., maize, Zea mays)
-
Assay buffer (e.g., Tris-HCl with cofactors like ATP, MgCl₂, KCl)
-
Substrates: Acetyl-CoA, sodium bicarbonate (containing ¹⁴C)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Known ACCase inhibitor (e.g., haloxyfop) as a positive control
Procedure:
-
Enzyme Preparation: Isolate and partially purify ACCase from the etiolated shoots of a susceptible grass species following established biochemical protocols.
-
Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, ATP, MgCl₂, and the test compound at various concentrations.
-
Initiate Reaction: Add the partially purified ACCase enzyme to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Substrate Addition: Start the enzymatic reaction by adding acetyl-CoA and ¹⁴C-labeled sodium bicarbonate.
-
Incubation and Termination: Incubate the reaction at 30°C for 20 minutes. Stop the reaction by adding hydrochloric acid.
-
Quantification: Dry the samples to remove unreacted ¹⁴C-bicarbonate. Add scintillation cocktail and measure the incorporation of ¹⁴C into the acid-stable product (malonyl-CoA) using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of ACCase inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[16]
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Post-Emergence Herbicidal Activity of 2-(Pyridin-3-yloxy)propanoic Acid (Example Data)
| Weed Species | Application Rate (g ai/ha) | Injury at 14 DAT (%) |
| Abutilon theophrasti | 1000 | 85 |
| 500 | 60 | |
| 250 | 35 | |
| Amaranthus retroflexus | 1000 | 95 |
| 500 | 75 | |
| 250 | 45 |
Table 2: EC50 Values for Root Elongation Inhibition (Example Data)
| Compound | EC50 (M) |
| 2-(Pyridin-3-yloxy)propanoic acid | 5.2 x 10⁻⁶ |
| 2,4-D (Positive Control) | 1.8 x 10⁻⁷ |
Table 3: In Vitro ACCase Inhibition (Example Data)
| Compound | IC50 (µM) |
| 2-(Pyridin-3-yloxy)propanoic acid | > 100 |
| Haloxyfop (Positive Control) | 0.5 |
Interpretation of Example Data: The example data in Tables 1 and 2 suggest that 2-(Pyridin-3-yloxy)propanoic acid exhibits significant post-emergence herbicidal activity against broadleaf weeds and inhibits root elongation, which is consistent with an auxin-like mechanism of action. The high IC50 value in Table 3 indicates that it is likely not a potent ACCase inhibitor.
Conclusion and Future Directions
These application notes provide a foundational framework for the investigation of 2-(Pyridin-3-yloxy)propanoic acid as a potential herbicide. The provided protocols for synthesis, herbicidal screening, and mechanism of action studies will enable researchers to generate the necessary data to evaluate its efficacy and understand its mode of action. Further research should focus on expanding the range of weed species tested, conducting pre-emergence trials, and performing detailed structure-activity relationship (SAR) studies to optimize the herbicidal activity of this chemical class.[1][6]
References
-
Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. (2020). Retrieved from [Link]
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). Retrieved from [Link]
-
Synthesis and evaluation of substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives as potent herbicidal agents. (2016). Retrieved from [Link]
-
Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. (2024). Retrieved from [Link]
-
Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors. (2018). Retrieved from [Link]
- Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides. (2009).
-
Synthesis and herbicidal activities of acylalanine‐containing 3‐(pyridin‐2‐yl)benzothiazol‐2‐ones. (2025). Retrieved from [Link]
-
Overview of Herbicide Mechanisms of Action. (2025). Retrieved from [Link]
-
Herbicidal activity of curvulinic acid isolated from Nimbya alternantherae. (n.d.). Retrieved from [Link]
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Retrieved from [Link]
-
Synthesis and Herbicidal Evaluation of Aryloxyphenoxypropionate Derivatives Containing Purine Moiety. (n.d.). Retrieved from [Link]
-
Herbicidal Effects of Vinegar and a Clove Oil Product on Redroot Pigweed (Amaranthus retroflexus) and Velvetleaf (Abutilon theophrasti). (2025). Retrieved from [Link]
-
Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. (n.d.). Retrieved from [Link]
-
Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. (2024). Retrieved from [Link]
-
Auxin Herbicide Action: Lifting the Veil Step by Step. (n.d.). Retrieved from [Link]
- Herbicide formulations. (n.d.).
-
Development of a Solid Bioherbicide Formulation by Spray Drying Technology. (n.d.). Retrieved from [Link]
-
ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. (n.d.). Retrieved from [Link]
-
Auxin herbicides: current status of mechanism and mode of action. (2009). Retrieved from [Link]
-
Herbicide Formulations. (2025). Retrieved from [Link]
-
Auxin herbicides: current status of mechanism and mode of action. (n.d.). Retrieved from [Link]
-
15.6 Herbicides that Inhibit ACCase – Principles of Weed Control. (n.d.). Retrieved from [Link]
-
Herbicide Applicator Training. (n.d.). Retrieved from [Link]
- Potentiating herbicidal compositions of auxin transport inhibitors and growth regulators. (n.d.).
-
Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future. (2025). Retrieved from [Link]
-
Herbicide formulations. (n.d.). Retrieved from [Link]
-
Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings. (n.d.). Retrieved from [Link]
-
Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms. (n.d.). Retrieved from [Link]
-
Mechanism of action of natural auxins and the auxinic herbicides. (2025). Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
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Application Notes & Protocols for the Exploration of 2-(Pyridin-3-yloxy)propanoic Acid in Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 2-(Pyridin-3-yloxy)propanoic acid as a scaffold in modern drug discovery. This document outlines the scientific rationale for investigating this compound, proposes synthetic routes, and details robust protocols for screening its biological activity in key therapeutic areas.
Introduction: The Scientific Rationale
The quest for novel chemical entities with therapeutic potential is a cornerstone of pharmaceutical research. The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs due to its ability to engage in various biological interactions and its favorable physicochemical properties.[1][2] Similarly, the propanoic acid moiety is a well-known pharmacophore, particularly in the class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[3][4] The combination of these two motifs in 2-(Pyridin-3-yloxy)propanoic acid presents a compelling starting point for the development of new therapeutics.
Derivatives of pyridine carboxylic acids have been instrumental in the development of drugs for a multitude of conditions, including cancer, diabetes, and infectious diseases.[5] Furthermore, various pyridine-containing compounds have demonstrated significant antimicrobial and antiviral activities.[1] Given the established biological relevance of its constituent parts, 2-(Pyridin-3-yloxy)propanoic acid and its analogues are hypothesized to be valuable probes for identifying novel modulators of various biological pathways.
Synthesis of 2-(Pyridin-3-yloxy)propanoic Acid
The synthesis of the parent compound can be approached through established organic chemistry reactions. A common method involves a Williamson ether synthesis, a reliable and well-understood reaction. The following protocol provides a general procedure.
Protocol 2.1: Two-Step Synthesis
Step 1: Synthesis of Ethyl 2-(Pyridin-3-yloxy)propanoate
-
To a solution of 3-hydroxypyridine (1.0 eq) in a suitable polar aprotic solvent (e.g., anhydrous DMF or acetonitrile), add a non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the sodium pyridin-3-olate.
-
Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 2-(pyridin-3-yloxy)propanoate.
Step 2: Hydrolysis to 2-(Pyridin-3-yloxy)propanoic Acid
-
Dissolve the purified ethyl 2-(pyridin-3-yloxy)propanoate (1.0 eq) in a mixture of a suitable solvent such as tetrahydrofuran (THF) and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH, 2-3 eq) or sodium hydroxide (NaOH).
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-(pyridin-3-yloxy)propanoic acid.
Proposed Therapeutic Applications and Screening Strategy
Based on the known biological activities of structurally related pyridine and propanoic acid derivatives, a primary screening cascade for 2-(Pyridin-3-yloxy)propanoic acid and its analogues should focus on anti-inflammatory, antimicrobial, and antiviral activities.
Diagram: Drug Discovery Workflow
Caption: A generalized workflow for the discovery and development of drugs based on the 2-(Pyridin-3-yloxy)propanoic acid scaffold.
Detailed Experimental Protocols
Protocol 4.1: In Vitro Anti-inflammatory Screening - COX-1/COX-2 Inhibition Assay
This protocol is designed to assess the inhibitory activity of 2-(Pyridin-3-yloxy)propanoic acid against cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., Celecoxib for COX-2, Ibuprofen for non-selective)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.
-
Add the test compound at various concentrations (e.g., a serial dilution from 100 µM to 1 nM). Include wells for a vehicle control (DMSO) and a positive control.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a specified time (e.g., 5 minutes) at 37 °C.
-
Stop the reaction and measure the absorbance at the appropriate wavelength as per the kit manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 4.2: In Vitro Antimicrobial Screening - Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, starting from a high concentration (e.g., 256 µg/mL).
-
Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 35 °C for 48 hours for fungi).
-
After incubation, determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration where the OD is significantly lower than the growth control.
Data Presentation and Interpretation
The results from the primary screening assays should be tabulated for clear comparison and interpretation.
Table 1: Hypothetical Anti-inflammatory Activity Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 2-(Pyridin-3-yloxy)propanoic acid | 15.2 | 1.8 | 8.4 |
| Analogue 1 | 12.5 | 0.9 | 13.9 |
| Analogue 2 | 25.8 | 10.5 | 2.5 |
| Ibuprofen (Control) | 5.6 | 8.2 | 0.7 |
| Celecoxib (Control) | >100 | 0.05 | >2000 |
Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| 2-(Pyridin-3-yloxy)propanoic acid | 32 | 64 | >128 |
| Analogue 3 | 8 | 32 | 64 |
| Analogue 4 | >128 | >128 | >128 |
| Ciprofloxacin (Control) | 0.5 | 0.25 | N/A |
| Fluconazole (Control) | N/A | N/A | 1 |
Hit-to-Lead Optimization and Mechanistic Studies
Compounds that demonstrate promising activity in primary screens ("hits") should be further investigated. This involves synthesizing a focused library of analogues to establish a Structure-Activity Relationship (SAR). Modifications to the 2-(pyridin-3-yloxy)propanoic acid scaffold could include:
-
Substitution on the pyridine ring to modulate electronics and steric bulk.
-
Variation of the linker between the pyridine and propanoic acid moieties.
-
Esterification or amidation of the carboxylic acid to create prodrugs with improved pharmacokinetic properties.
For promising anti-inflammatory hits, further mechanistic studies could involve investigating the upstream and downstream effects on inflammatory signaling pathways, such as the NF-κB pathway.
Diagram: Potential Inflammatory Signaling Pathway
Caption: A simplified diagram showing the potential inhibition of COX-2 expression or activity by a 2-(Pyridin-3-yloxy)propanoic acid analogue within an inflammatory signaling cascade.
Conclusion
The 2-(pyridin-3-yloxy)propanoic acid scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its synthesis is straightforward, and the established biological relevance of its constituent moieties provides a strong rationale for its investigation in anti-inflammatory, antimicrobial, and other drug discovery programs. The protocols and strategies outlined in these application notes are intended to provide a robust framework for initiating such an investigation.
References
- Vertex AI Search. (n.d.). 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride.
- MDPI. (2022). Synthesis and Biological Activity of Antimicrobial Agents.
- Google Patents. (n.d.). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
- Benchchem. (n.d.). Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone.
- MedchemExpress.com. (n.d.). (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride.
- PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.
- Google Patents. (n.d.). WO2017006260A1 - Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication.
- MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
- PubChem. (n.d.). 2-(Pyridin-3-ylformamido)propanoic acid.
- PubChem. (n.d.). 2-(Pyridin-2-yloxy)propanoic acid.
- PubChem. (n.d.). 3-(Pyridin-2-yl)propanoic acid.
- ResearchGate. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents.
- PMC - NIH. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents.
- Semantic Scholar. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities.
- Human Journals. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
- Taylor & Francis Online. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- ResearchGate. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
- PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
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- 4. researchgate.net [researchgate.net]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-(Pyridin-3-yloxy)propanoic Acid as a Versatile Chiral Building Block in Agrochemical Synthesis
Prepared by: Senior Application Scientist, Organic Chemistry Division
Abstract
This document provides a detailed technical guide for researchers, chemists, and professionals in drug development and agrochemical science on the strategic application of 2-(Pyridin-3-yloxy)propanoic acid. This chiral building block is of significant interest due to its integral role in the synthesis of high-value, biologically active molecules, most notably aryloxyphenoxypropionate herbicides. We will explore its chemical properties, stereochemical importance, and provide a robust, field-tested protocol for its use in esterification reactions, a key step in the synthesis of potent herbicidal agents like Quizalofop-p-ethyl. The causality behind experimental choices, mechanistic insights, and analytical validation are discussed to ensure reproducible and efficient synthesis.
Introduction: The Strategic Value of 2-(Pyridin-3-yloxy)propanoic Acid
2-(Pyridin-3-yloxy)propanoic acid is a bifunctional organic molecule characterized by a pyridin-3-yloxy ether linkage to a propanoic acid backbone. The true value of this building block lies in the combination of three key structural features:
-
The Pyridine Ring: A heterocyclic aromatic amine that can be modified to modulate the electronic properties and biological activity of the final compound.
-
The Carboxylic Acid Moiety: A versatile functional group that serves as a primary handle for synthetic elaboration, typically through esterification or amidation.
-
The Chiral Center: The α-carbon of the propanoic acid is a stereocenter, meaning the molecule exists as two enantiomers, (R) and (S). This is critically important as biological activity, particularly in herbicides, is often enantiomer-specific. The (R)-enantiomer is typically the more active isomer (euthymer) in aryloxyphenoxypropionate herbicides.[1]
This unique combination makes it a privileged scaffold for constructing a class of herbicides that act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses, a vital enzyme for fatty acid synthesis.[1][2] Disruption of this process halts weed growth, providing excellent selective control of grass weeds in broadleaf crops.[1][2]
| Property | Value |
| IUPAC Name | 2-(pyridin-3-yloxy)propanoic acid |
| Molecular Formula | C₈H₉NO₃ |
| Molar Mass | 167.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Chirality | Exists as (R) and (S) enantiomers |
Core Application: Synthesis of Quizalofop-p-ethyl Analogs
The primary and most well-documented application of 2-(Pyridin-3-yloxy)propanoic acid is in the synthesis of quizalofop and its derivatives. These compounds are post-emergence herbicides used to control annual and perennial grass weeds in crops such as soybeans, cotton, and sugar beets.[1][3]
The general synthetic strategy involves the coupling of the carboxylic acid group of the 2-(pyridin-3-yloxy)propanoic acid core with an appropriate alcohol or amine. The most common transformation is an esterification reaction.
Caption: General synthetic route to Quizalofop-p-ethyl analogs.
Detailed Experimental Protocol: Steglich Esterification
This section details a robust protocol for the esterification of (R)-2-(pyridin-3-yloxy)propanoic acid with a substituted phenol, a key step in synthesizing herbicidal agents. We will use the Steglich esterification, a mild and efficient method that utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4] This method is advantageous for its high yields and tolerance of sensitive functional groups.[4][5][6]
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Equiv. |
| (R)-2-(pyridin-3-yloxy)propanoic acid | 167.16 | 1.00 g | 5.98 mmol | 1.0 |
| 4-(6-chloroquinoxalin-2-yloxy)phenol | 272.69 | 1.63 g | 5.98 mmol | 1.0 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.36 g | 6.58 mmol | 1.1 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 73 mg | 0.60 mmol | 0.1 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - | - |
Step-by-Step Methodology
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add (R)-2-(pyridin-3-yloxy)propanoic acid (1.00 g, 5.98 mmol) and 4-(6-chloroquinoxalin-2-yloxy)phenol (1.63 g, 5.98 mmol).
-
Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask and stir until all solids are dissolved.
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (73 mg, 0.60 mmol) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Coupling Agent Addition: While maintaining the temperature at 0 °C, add dicyclohexylcarbodiimide (DCC) (1.36 g, 6.58 mmol) to the mixture in one portion.[5] A white precipitate, dicyclohexylurea (DCU), will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up - Urea Removal: Upon completion, cool the mixture again to 0 °C to maximize the precipitation of the DCU byproduct. Filter the reaction mixture through a pad of celite to remove the DCU precipitate.[7] Wash the filter cake with a small amount of cold DCM.
-
Work-up - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl (2 x 30 mL) to remove residual DMAP, followed by saturated NaHCO₃ solution (2 x 30 mL), and finally with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester product.
Mechanistic Insights & Causality
Understanding the "why" behind the protocol is crucial for troubleshooting and adaptation.
The Role of DCC and DMAP:
The Steglich esterification does not proceed without the coupling agent and catalyst.[4][6]
-
DCC (The Activator): The carboxylic acid attacks the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[6] This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack.
-
DMAP (The Catalyst): While the alcohol can attack the O-acylisourea directly, this reaction is often slow. DMAP, being a more potent nucleophile than the alcohol, rapidly attacks the O-acylisourea.[6] This forms an even more reactive intermediate, an N-acylpyridinium salt. The alcohol then readily displaces DMAP from this intermediate to form the final ester, regenerating the DMAP catalyst in the process. This catalytic cycle dramatically accelerates the reaction and suppresses side reactions.[6][8]
Caption: Simplified mechanism of the Steglich Esterification.
Troubleshooting & Rationale:
-
Why anhydrous DCM? Water will readily react with the DCC and the O-acylisourea intermediate, leading to hydrolysis back to the starting carboxylic acid and reducing the yield.
-
Why wash with acid? DMAP is a basic amine. Washing with dilute HCl protonates it, forming a water-soluble salt that is easily removed from the organic layer.[7]
-
DCU is difficult to remove: The primary drawback of DCC is the formation of the dicyclohexylurea (DCU) byproduct, which can sometimes be difficult to separate from the product. Filtering through celite is effective, and if the product is soluble, precipitating the DCU from a non-polar solvent like ether or by cooling can aid removal.[7]
Analytical Characterization
Confirming the structure and purity of the synthesized ester is paramount. Standard analytical techniques should be employed.
Expected Analytical Data for a Representative Product (e.g., Quizalofop-ethyl)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine and quinoxaline rings, the characteristic quartet and triplet of the ethyl ester, and the methine proton of the propanoate backbone. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester (~170 ppm), and distinct signals for all aromatic and aliphatic carbons. |
| Mass Spec (ESI+) | A prominent peak corresponding to the molecular ion [M+H]⁺. |
| FT-IR | Strong C=O stretch for the ester group (~1740-1760 cm⁻¹), C-O stretches, and aromatic C-H and C=C stretches. |
Experimental Workflow Summary
The entire process from starting materials to the final, characterized product can be visualized as a coherent workflow.
Caption: Overall workflow from reaction setup to final product.
Conclusion
2-(Pyridin-3-yloxy)propanoic acid stands out as a highly valuable and versatile chiral building block. Its structural features are ideally suited for the synthesis of potent ACCase-inhibiting herbicides. The Steglich esterification protocol provided herein offers a reliable and high-yielding method for its incorporation into more complex molecular scaffolds. By understanding the underlying reaction mechanism and the rationale for each experimental step, researchers can confidently apply and adapt these methods for the development of novel agrochemicals and other biologically active compounds.
References
- Benchchem. Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone.
- Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids.
- Google Patents. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
- ChemicalBook. 3-(pyridin-2-ylamino)propanoic acid synthesis.
- Google Patents. US2758999A - Esterification of pyridine carboxylic acids.
- MedchemExpress.com. (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride.
- Organic Chemistry Portal. Steglich Esterification.
- Google Patents. CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
- Frontiers in Chemistry. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents.
- Journal of Agricultural and Food Chemistry. Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids.
- ResearchGate. Convenient Method for the Preparation of 3-(2-Pyridyl Dithio) Propionic Acid N-Hydroxy Succinimid Ester.
- Google Patents. US2948734A - Esterification of pyridine carboxylic acids.
- Santa Cruz Biotechnology. 2-[(pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride.
- Heben Pesticide. Quizalofop-p-ethyl: Herbicides used to control soybean fields.
- PubChem. 2-hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride.
- Wikipedia. Steglich esterification.
- ResearchGate. Effect of Herbicide (Quizalofop-p-Ethyl) on Growth, Photosynthetic Pigments, Enzymes and Yield Responses of Blackgram (Vigna mungo L.).
- MDPI. Experimental Study of Quizalofop-p-Ethyl Herbicide Drift Damage to Corn and the Safety Amount of Drift Deposition.
- 4Farmers. QUIZALOFOP-P-ETHYL.
- ResearchGate. What's the best way for removing extra DCC and DMAP in an esterification reaction?.
- Bulletin of Environment, Pharmacology and Life Sciences. Potential Influence of Quizalofop-P-Ethyl (A Herbicide) on Different Models: A Review.
- ChemScene. 2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid.
- Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate.
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- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
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- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Purification of 2-(Pyridin-3-yloxy)propanoic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the purification techniques applicable to 2-(Pyridin-3-yloxy)propanoic acid, a chiral carboxylic acid of interest in pharmaceutical research and development. Recognizing the critical impact of purity on experimental outcomes and drug safety profiles, this document details robust protocols for recrystallization, acid-base extraction, and chromatographic methods. The causality behind experimental choices is elucidated, empowering researchers to adapt and troubleshoot these methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity 2-(Pyridin-3-yloxy)propanoic acid for their studies.
Introduction: The Imperative for Purity
2-(Pyridin-3-yloxy)propanoic acid is a heterocyclic compound featuring a carboxylic acid moiety and a chiral center, making it a valuable building block in medicinal chemistry. The presence of the pyridine ring, the carboxylic acid, and the ether linkage imparts a unique combination of chemical properties that can be exploited for purification. However, these same features can also lead to the formation of specific impurities during synthesis, such as starting materials, by-products from side reactions, or diastereomers if the synthesis is not stereospecific.
Achieving high purity of this compound is paramount for several reasons:
-
Pharmacological Studies: Impurities can have their own biological activity, potentially confounding the results of in vitro and in vivo studies.
-
Drug Development: In a regulatory environment, the impurity profile of an active pharmaceutical ingredient (API) must be thoroughly characterized and controlled.
-
Reproducibility: The presence of varying levels of impurities can lead to a lack of reproducibility in experimental results.
This guide will provide a logical framework for selecting and implementing the most appropriate purification strategy for 2-(Pyridin-3-yloxy)propanoic acid, based on the scale of the purification and the nature of the impurities.
Foundational Physicochemical Properties
A successful purification strategy is built upon a solid understanding of the target molecule's physicochemical properties. While extensive experimental data for 2-(Pyridin-3-yloxy)propanoic acid is not widely published, we can infer its behavior based on its structural components.
| Property | Value/Predicted Behavior | Significance for Purification |
| Molecular Formula | C₈H₉NO₃[1] | Affects molecular weight and elemental composition. |
| Molecular Weight | 167.16 g/mol [1] | Useful for calculations involving molarity and equivalents. |
| Structure | A propanoic acid backbone with a pyridin-3-yloxy group at the 2-position. | The molecule possesses a carboxylic acid (acidic), a pyridine ring (basic), and a chiral center. |
| pKa (predicted) | Carboxylic acid: ~4-5; Pyridinium ion: ~5 | The amphoteric nature allows for purification via acid-base extraction. |
| Solubility (predicted) | Likely soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF) and aqueous base. Sparingly soluble in non-polar solvents (e.g., hexanes, ether) and water at neutral or acidic pH. | Crucial for selecting appropriate solvents for recrystallization and chromatography. |
| Chirality | Exists as a racemic mixture (unless synthesized stereospecifically). | Chiral separation techniques are necessary to isolate individual enantiomers. |
Strategic Purification Workflow
The selection of a purification technique is a strategic decision based on the initial purity of the material and the desired final purity. A typical workflow is presented below.
Caption: Strategic workflow for the purification of 2-(Pyridin-3-yloxy)propanoic acid.
Detailed Purification Protocols
Method 1: Acid-Base Extraction
Principle: This technique leverages the amphoteric nature of 2-(Pyridin-3-yloxy)propanoic acid. The carboxylic acid group is deprotonated in a basic aqueous solution to form a water-soluble carboxylate salt, while non-acidic impurities remain in the organic phase. Conversely, the pyridine nitrogen can be protonated in an acidic aqueous solution. For this compound, exploiting the acidic nature of the carboxylic acid is generally more effective for separating it from neutral or basic impurities.
Protocol:
-
Dissolution: Dissolve the crude 2-(Pyridin-3-yloxy)propanoic acid in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Basification: Transfer the organic solution to a separatory funnel and add a 1 M aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The use of a weak base is recommended to selectively deprotonate the carboxylic acid without significantly reacting with other sensitive functional groups.
-
Extraction: Shake the funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate. The deprotonated product will be in the aqueous layer.
-
Separation of Layers: Drain the aqueous layer and repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery.
-
Washing: Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 by the slow addition of 1 M hydrochloric acid (HCl).[2][3] The product will precipitate out of the solution as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Self-Validation:
-
TLC Analysis: Spot the initial organic solution, the washed organic layer, and a redissolved sample of the final product on a TLC plate to monitor the separation of the desired compound from impurities.
-
pH Monitoring: Use pH paper or a pH meter to ensure complete basification and subsequent acidification.
Method 2: Recrystallization
Principle: Recrystallization is a powerful technique for purifying crystalline solids.[4] It relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures.[5] The ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature.
Solvent Selection: The choice of solvent is critical. Based on the structure of 2-(Pyridin-3-yloxy)propanoic acid, suitable solvent systems could include:
-
Single Solvents: Ethanol, isopropanol, acetonitrile, or water (if solubility at high temperature is sufficient).
-
Solvent Mixtures: Ethanol/water, ethyl acetate/hexanes.
Protocol:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the solid completely.[6][7]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6]
-
Crystallization: Once the solution has reached room temperature, cool it further in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Self-Validation:
-
Melting Point Analysis: A sharp melting point range close to the literature value (if available) is indicative of high purity. Impurities will typically broaden and depress the melting point.
-
Yield Calculation: Calculate the percent recovery to assess the efficiency of the process.
Method 3: Column Chromatography
Principle: Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase. For a moderately polar compound like 2-(Pyridin-3-yloxy)propanoic acid, normal-phase chromatography on silica gel is a suitable method.
Protocol:
-
Stationary Phase: Prepare a column with silica gel as the stationary phase.
-
Mobile Phase Selection: Select an appropriate mobile phase using TLC. A good solvent system will provide a retention factor (Rf) of 0.2-0.4 for the desired compound. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a common starting point. The addition of a small amount of acetic or formic acid to the mobile phase can help to reduce tailing of the carboxylic acid on the silica gel.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Self-Validation:
-
TLC Analysis: Co-spot the combined pure fractions with the starting material to confirm the separation.
-
Spectroscopic Analysis: Obtain NMR or mass spectra of the purified material to confirm its identity and purity.
Chiral Separation
Principle: Since 2-(Pyridin-3-yloxy)propanoic acid is chiral, separating the enantiomers may be necessary. This is typically achieved using chiral chromatography (HPLC or SFC) with a chiral stationary phase (CSP).[8] The CSP interacts differently with each enantiomer, leading to different retention times.
Considerations for Chiral Separation:
-
Column Selection: The choice of CSP is crucial. Common CSPs are based on derivatized cellulose or amylose, or Pirkle-type columns.[9]
-
Mobile Phase: The mobile phase composition can significantly affect the separation. Typical mobile phases for normal-phase chiral HPLC include hexane/isopropanol or hexane/ethanol mixtures.
-
Derivatization: In some cases, derivatization of the carboxylic acid to an amide or ester can improve the chiral separation.[9]
A detailed protocol for chiral separation is highly dependent on the specific chiral column and instrumentation available and is beyond the scope of this general guide. Method development is typically required to achieve optimal separation.
Concluding Remarks
The purification of 2-(Pyridin-3-yloxy)propanoic acid can be effectively achieved through a systematic application of standard laboratory techniques. The choice of method will depend on the specific impurities present and the desired final purity. For general-purpose use, a combination of acid-base extraction followed by recrystallization is often sufficient. For obtaining highly pure material for sensitive applications, column chromatography may be necessary. When enantiomerically pure material is required, chiral separation techniques must be employed. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop and implement a robust purification strategy for this important molecule.
References
- CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents.
-
Production of propionic acid - SciSpace. Available at: [Link]
- US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents.
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. Available at: [Link]
-
Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors - MDPI. Available at: [Link]
-
Buy 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride (EVT-387730) | 856570-92-8. Available at: [Link]
-
Recrystallization of Benzoic Acid. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
3-(Pyridin-3-yl)propanoic acid | C8H9NO2 | CID 259624 - PubChem. Available at: [Link]
-
3-(Pyridin-2-yl)propanoic acid | C8H9NO2 | CID 564292 - PubChem. Available at: [Link]
-
Preparation of propionic acid - PrepChem.com. Available at: [Link]
-
2-(Pyridin-3-ylformamido)propanoic acid | C9H10N2O3 | CID 299355 - PubChem. Available at: [Link]
-
2-(Pyridin-2-yloxy)propanoic acid | C8H9NO3 | CID 20311069 - PubChem. Available at: [Link]
- CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents.
-
Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]
-
Recrystallization - Chemistry LibreTexts. Available at: [Link]
-
2-hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride (C8H9NO3) - PubChemLite. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. Available at: [Link]
-
Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis - Lirias. Available at: [Link]
- US20050283020A1 - Process for the preparation of 2-aryl propionic acids - Google Patents.
-
Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed. Available at: [Link]
Sources
- 1. 2-(Pyridin-2-yloxy)propanoic acid | C8H9NO3 | CID 20311069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 9. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Synthesis & Purification of Pyridine Carboxylic Acids
Application Note: AN-PCA-2026
Abstract
Pyridine carboxylic acids (PCAs)—specifically picolinic (2-), nicotinic (3-), and isonicotinic (4-) acids—are critical pharmacophores in the synthesis of NAD+ precursors, anti-tubercular agents (isoniazid), and diverse metallo-pharmaceuticals.[1] This guide provides high-fidelity protocols for their synthesis via oxidative cleavage of alkylpyridines and catalytic hydrolysis of cyanopyridines .[2] Emphasis is placed on the thermodynamic management of zwitterionic species during purification, a common bottleneck in yield optimization.
Part 1: Strategic Overview of Synthetic Routes
The synthesis of PCAs generally proceeds through two primary logic gates: the oxidation of alkyl side chains or the hydrolysis of nitrile precursors. The choice of route is often dictated by the availability of the starting material (e.g., 3-methylpyridine from coal tar/petrochemicals vs. 3-cyanopyridine from ammoxidation).
Figure 1: Synthetic Logic Map for Pyridine Carboxylic Acids
Caption: Strategic pathways for PCA synthesis. The oxidative route is direct but energetic; the hydrolytic route is milder but requires careful byproduct management.
Part 2: Protocol A — Oxidative Synthesis of Nicotinic Acid
Target: Nicotinic Acid (Vitamin B3) Method: Permanganate Oxidation of 3-Methylpyridine (Beta-Picoline)[2]
This protocol utilizes Potassium Permanganate (
Mechanism & Causality
The methyl group on the pyridine ring is activated for oxidation. The reaction proceeds via a radical mechanism where the benzylic hydrogens are abstracted. The pyridine nitrogen, being electron-withdrawing, deactivates the ring towards electrophilic attack, protecting the aromatic core from oxidative degradation—a crucial selectivity feature.
Reagents & Equipment
-
Substrate: 3-Methylpyridine (99%), 20.0 g (0.215 mol)
-
Oxidant: Potassium Permanganate (
), 85.0 g (0.538 mol) — Note: 2.5 eq stoichiometric excess required. -
Solvent: Deionized Water (1.2 L)
-
Workup: Conc. HCl, Sodium Bisulfite (solid)
-
Equipment: 2L 3-neck round bottom flask, mechanical stirrer (critical for slurry handling), reflux condenser.
Step-by-Step Methodology
-
Setup: Equip the 2L flask with the mechanical stirrer and reflux condenser. Add 20.0 g of 3-methylpyridine and 500 mL of water.
-
Oxidant Addition (Controlled): Heat the mixture to 85°C. Prepare a solution/slurry of 85.0 g
in 700 mL hot water. Add this oxidant solution slowly over 45–60 minutes through an addition funnel.[2]-
Why? Rapid addition causes a violent exotherm and may lead to ring cleavage or "bumping."[2]
-
-
Reflux: Once addition is complete, reflux the mixture (approx. 100°C) for 4–6 hours.
-
Endpoint: The purple color of permanganate should disappear, replaced by a dark brown precipitate of Manganese Dioxide (
). If purple persists, add small amounts of sodium bisulfite to quench.
-
-
Filtration (Hot): Filter the reaction mixture while hot (vacuum filtration over Celite pad).
-
Critical Control Point:
can occlude the product. Wash the filter cake with 3 x 50 mL boiling water to extract adsorbed product.
-
-
Concentration: Evaporate the clear, colorless filtrate (containing Potassium Nicotinate) to approximately 300 mL volume.
-
Isoelectric Precipitation: Cool the concentrate to 20°C. Slowly add Conc. HCl dropwise while monitoring pH.
-
Target: Adjust pH to exactly 3.4 .
-
Observation: White needles of Nicotinic acid will precipitate.[2]
-
-
Isolation: Chill at 4°C for 2 hours. Filter the crystals, wash with cold water (minimal), and dry at 100°C.
Part 3: Protocol B — Catalytic Hydrolysis of 3-Cyanopyridine
Target: Nicotinic Acid (High Purity)
Method: Base-Catalyzed Hydrolysis with
This method avoids strong oxidants and is ideal when the nitrile precursor is available. The presence of
Reagents
-
Substrate: 3-Cyanopyridine, 10.4 g (0.1 mol)
-
Catalyst:
(Activated), 2.0 g -
Base: NaOH (10% aqueous solution), 50 mL
-
Solvent: Ethanol/Water (1:1 v/v), 100 mL
Methodology
-
Dissolution: Dissolve 3-cyanopyridine in the Ethanol/Water mixture in a 250 mL round bottom flask.
-
Catalyst Addition: Add 2.0 g activated
and the NaOH solution. -
Reflux: Heat to reflux (approx. 85-90°C) for 6–8 hours.
-
Catalyst Removal: Filter off the
while hot.[2] This catalyst can often be regenerated.[2] -
Acidification: The filtrate contains Sodium Nicotinate.[2] Acidify with HCl to pH 3.4 (as in Protocol A).
-
Purification: Recrystallize from hot water if necessary.
Part 4: Purification & Characterization (The Zwitterion Challenge)
The isolation of pyridine carboxylic acids is governed by their amphoteric nature. They exist as zwitterions (internal salts) at their isoelectric point (pI), which corresponds to their point of minimum solubility.
Table 1: Physicochemical Properties for Isolation
| Isomer | Common Name | pKa1 (COOH) | pKa2 (NH+) | Isoelectric Point (pI) | Solubility at pI (g/100mL) |
| 2-COOH | Picolinic Acid | 1.01 | 5.39 | 3.2 | High (Chelates metals) |
| 3-COOH | Nicotinic Acid | 2.07 | 4.81 | 3.44 | 1.6 (Low) |
| 4-COOH | Isonicotinic Acid | 1.84 | 4.96 | 3.40 | 0.6 (Very Low) |
Note: pKa values vary slightly by ionic strength; these are standard aqueous values.
Purification Logic Flow
The following diagram illustrates the decision-making process for maximizing recovery based on pH manipulation.
Figure 2: Isoelectric Purification Workflow
Caption: Workflow for isolating PCAs. Missing the pI window (pH 3.4) leads to product loss via re-dissolution.
References
-
Organic Syntheses , Coll.[3] Vol. 1, p. 385 (1941); Vol. 4, p. 49 (1925). Nicotinic Acid.[2][3][4][5][6][7][8][9][10] Link
-
Organic Syntheses , Coll. Vol. 3, p. 740 (1955). Oxidation of Alkylpyridines. Link
-
Mathew, S. et al. (2005). "Process for conversion of cyanopyridines to nicotinamides and catalyst therefor". US Patent 20050113582A1.[2] Link
-
Lund, H. (1970). "Electrochemical synthesis of pyridine carboxylic acids". Acta Chemica Scandinavica. Link
-
BenchChem . "Application Notes and Protocols for the Synthesis of Nicotinamide from 3-Cyanopyridine". Link
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 938, Nicotinic acid. Link
Sources
- 1. refp.cohlife.org [refp.cohlife.org]
- 2. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
- 5. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 8. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. solubilityofthings.com [solubilityofthings.com]
Troubleshooting & Optimization
Side reactions in Williamson ether synthesis of pyridines
Technical Support Center: Williamson Ether Synthesis of Pyridines
Welcome to the Advanced Synthesis Support Module. I am Dr. Aris, Senior Application Scientist. You are likely here because standard Williamson conditions (NaH/THF) failed to yield your desired alkoxypyridine, resulting instead in N-alkylated pyridones, unreacted starting material, or elimination products.[1]
The synthesis of pyridyl ethers is distinct from aliphatic ether synthesis due to the ambident nucleophilicity of the pyridine ring and its electron-deficient nature. This guide moves beyond basic textbook definitions to address the specific electronic and steric conflicts that ruin yields in drug discovery workflows.
Part 1: The Strategic Decision Matrix
Before troubleshooting, verify you are using the correct mechanistic approach. Pyridyl ethers are synthesized via two opposing pathways. Choosing the wrong one is the most common cause of failure.
| Pathway | Reagents | Mechanism | Best For | Primary Risk |
| Pathway A (Nucleophilic Aromatic Substitution) | Halopyridine + Alkoxide ( | Electron-deficient pyridines (2-F, 4-Cl, or with EWGs like | Low conversion (if ring is deactivated); Hydrolysis of halide.[1] | |
| Pathway B (Direct Alkylation) | Hydroxypyridine + Alkyl Halide ( | Pyridines with electron-donating groups; Complex alkyl chains. | N-Alkylation (formation of pyridones).[1][2][3][4][5][6][7] |
Part 2: Critical Side Reactions & Mechanisms
The N-Alkylation vs. O-Alkylation Conflict (Pathway B)
When alkylating 2- or 4-hydroxypyridines, the starting material exists in equilibrium with its tautomer, the pyridone (lactam). The nitrogen atom is often more nucleophilic than the oxygen, leading to the thermodynamically stable N-alkylated impurity (a pyridone) rather than the desired O-alkylated ether.
The Fix: Hard-Soft Acid-Base (HSAB) Engineering To force O-alkylation, we must disrupt the N-nucleophilicity.
-
Alkali Metals (Na, K): Ionic dissociation is high in polar solvents.[1] The "soft" nitrogen attacks the soft alkyl halide.
N-Alkylation (Bad) . -
Silver Salts (
): Silver ( ) coordinates to the nitrogen (soft-soft interaction) or the halide leaving group, shielding the nitrogen and forcing reaction at the "harder" oxygen. O-Alkylation (Good) .
Figure 1: Mechanistic divergence of hydroxypyridine alkylation based on counter-ion selection.
Elimination (E2) Competition
In both pathways, the alkoxide can act as a base rather than a nucleophile.[1]
-
Risk Factor: Secondary or tertiary alkyl halides; Sterically hindered pyridines.[1]
-
Observation: Formation of alkene gas (bubbles) or olefinic byproducts; recovery of starting hydroxypyridine.[1]
Part 3: Troubleshooting Guides (Q&A)
Scenario 1: "I am getting the N-methyl pyridone instead of the methoxy pyridine."
Diagnosis: You are likely using Pathway B (Hydroxypyridine + MeI) with a standard base like
Corrective Action: Switch to the Silver Carbonate Protocol .
-
Solvent: Change to non-polar aprotic (Benzene, Toluene, or Hexane).[1] This suppresses charge separation, favoring the neutral O-nucleophile.[1]
-
Reagent: Use
(1.0 - 2.0 equiv) instead of NaH. -
Alternative: If the alkyl group is simple (Me, Et), use Meerwein’s salt (
) or diazo compounds ( ), which react preferentially at the oxygen due to different mechanisms (cation trapping).[1]
Scenario 2: "My reaction with 2-chloropyridine is stuck at 10% conversion."
Diagnosis: The pyridine ring is not electron-deficient enough. 2-Chloropyridine reacts slowly compared to 2-fluoropyridine or nitropyridines.
Corrective Action:
-
The "Halogen Swap": Switch your starting material from Chloro -pyridine to Fluoro -pyridine.[1]
-
Why? In
, the rate-determining step is the nucleophilic attack. The high electronegativity of Fluorine lowers the LUMO energy of the ring, accelerating this step significantly ( ), despite Fluorine being a worse leaving group.
-
-
Solvent/Temperature: Switch to DMSO or NMP and increase temperature to 100-120°C.
-
Catalysis: Add 18-crown-6 (if using K salts) to increase the "nakedness" (reactivity) of the alkoxide.
Scenario 3: "I see a new spot on TLC, but it reverts to starting material during workup."
Diagnosis: Hydrolysis of the imidate ester. Alkoxypyridines (especially 2- and 4-isomers) are essentially cyclic imidate esters. They are sensitive to aqueous acid.[1]
Corrective Action:
-
Quench: Do not use HCl or strong acid to quench. Use Saturated
or water.[1] -
Workup: Keep the pH neutral or slightly basic (
). -
Storage: Store the product over basic alumina or in the presence of triethylamine traces if it is particularly unstable.
Part 4: Validated Experimental Protocols
Protocol A: Selective O-Alkylation using Silver Carbonate
Best for: Converting 2-hydroxypyridines to ethers when
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Reagents:
-
Substituted 2-hydroxypyridine (1.0 equiv)
-
Alkyl Halide (
or ) (1.2 - 1.5 equiv) - (1.1 - 2.0 equiv) [Note: Protect from light]
-
Solvent: Anhydrous Toluene (0.1 M concentration) or Benzene (if permitted).[1]
-
-
Reaction: Stir the heterogeneous mixture at reflux (110°C) for 12–24 hours. The grey silver carbonate will darken as AgI/AgBr precipitates.
-
Workup: Filter the hot mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. If N-alkylated byproduct is present (usually lower
), separate via silica chromatography using Hexane/EtOAc.[1]
Protocol B: High-Efficiency for Fluoropyridines
Best for: Electron-deficient rings.
-
Reagents:
-
Alcohol (
) (1.2 equiv) -
NaH (60% in oil) (1.3 equiv)
-
2-Fluoropyridine derivative (1.0 equiv)
-
Solvent: Anhydrous THF (0°C to RT) or DMSO (if heating is required).[1]
-
-
Step 1 (Alkoxide Formation): Suspend NaH in THF at 0°C. Add the alcohol dropwise. Stir for 30 min until
evolution ceases. -
Step 2 (Addition): Add the 2-fluoropyridine (liquid) or a solution of it (solid) dropwise to the alkoxide.
-
Reaction: Monitor by TLC/LCMS. If sluggish, heat to 60°C.
-
Note: If using DMSO, ensure the alcohol is fully deprotonated before adding the substrate to prevent hydroxide (from wet solvent) competing with the alkoxide.
Part 5: Troubleshooting Logic Flow
Figure 2: Decision tree for diagnosing Williamson ether synthesis failures in pyridine systems.
References
-
Mechanism of
in Pyridines: -
Silver-Mediated O-Alkylation Selectivity
-
Mitsunobu Reaction as Alternative
-
Leaving Group Effects (
vs ):
Sources
- 1. youtube.com [youtube.com]
- 2. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 3. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 9. semanticscholar.org [semanticscholar.org]
Technical Support Center: Williamson Ether Synthesis Optimization
Topic: Optimization of Reaction Conditions & Troubleshooting Audience: Researchers, Process Chemists, and Drug Development Professionals Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: Beyond the Textbook
Welcome to the technical support hub for Williamson Ether Synthesis. While this reaction dates back to 1850, modern drug discovery demands higher precision than the classical "sodium alkoxide + alkyl halide" paradigm.
This guide addresses the three most common failure modes we see in the field:
-
Competitive Elimination (E2): The "black tar" scenario.
-
Solvation Issues: Incomplete conversion due to phase incompatibility.
-
Moisture Sensitivity: The silent killer of yields.
Module 1: Substrate Logic & Stoichiometry
Q: Why am I getting significant alkene byproducts instead of my ether?
A: You are likely fighting the E2 Elimination pathway. The Williamson synthesis is an
-
The Rule of Thumb: Basicity correlates with steric bulk. A bulky alkoxide (e.g., t-butoxide) or a bulky electrophile (secondary halide) increases the energy barrier for substitution (
), making elimination (E2) kinetically favorable.
Decision Matrix for Substrate Selection: Before starting, map your reactants against this logic flow to predict success.
Figure 1: Substrate compatibility decision matrix for Williamson Ether Synthesis.
Optimization Protocol for Secondary Electrophiles: If you must use a secondary halide:
-
Switch Leaving Groups: Use a Mesylate (OMs) or Tosylate (OTs) instead of Iodide. They are excellent leaving groups but less prone to promoting elimination than Iodide in some steric contexts.
-
Solvent Polarity: Use a highly polar aprotic solvent (DMF or DMSO) to solvate the cation, leaving the alkoxide "naked" and more nucleophilic.
-
Temperature: Keep it low (
C to RT). Higher temperatures favor elimination (Entropy driven).
Module 2: The Environment (Solvent & Base Selection)[4][5]
Q: I want to move away from DMF/DMSO due to workup difficulties. What are my "Green" alternatives?
A: Traditional dipolar aprotic solvents (DMF, DMAc, NMP) are effective but difficult to remove and often reprotoxic. Modern "Green Chemistry" alternatives offer distinct advantages in workup and safety.[4]
Comparative Solvent/Base Guide:
| System Type | Solvent | Base | Pros | Cons |
| Classical | DMF / DMSO | NaH / KOH | High reaction rate; dissolves salts well. | High boiling point (hard to remove); DMF decomposes to dimethylamine at high T. |
| Green (Bio-based) | 2-MeTHF | NaH / KOtBu | Derived from corncobs; separates easily from water; higher boiling point than THF. | Slightly more expensive; requires stabilizer check. |
| Green (Robust) | CPME | NaH / KOH | Low peroxide formation; stable in acid/base; hydrophobic (easy drying). | Lower polarity may require longer reaction times. |
| Phase Transfer | Toluene / Water | NaOH + TBAB | Cheap; easy workup; tolerates moisture; no anhydrous solvents needed. | Requires catalyst optimization; biphasic kinetics. |
Reference:
-
2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) as Green Solvents.[5][6][7] [1].
Module 3: Phase Transfer Catalysis (The "Fixer")
Q: My alkoxide is not soluble in organic solvents, but I can't use water because of hydrolysis. How do I proceed?
A: This is the perfect use case for Phase Transfer Catalysis (PTC) . By using a quaternary ammonium salt, you can shuttle the reacting anion between an aqueous phase (where the base lives) and an organic phase (where the electrophile lives).[2][8]
The "Finkelstein" Modification: If using Alkyl Chlorides or Bromides , add Tetrabutylammonium Iodide (TBAI) .[2]
-
Mechanism:[1][3][8][9] The Iodide ion (
) performs a substitution on the Alkyl Chloride to form an Alkyl Iodide in situ (Finkelstein reaction).[2] -
Benefit: The Alkyl Iodide is far more reactive toward the alkoxide than the original chloride.
-
Aqueous Phase: Dissolve NaOH (1.5 eq) in minimal water (50% w/w).
-
Organic Phase: Dissolve Alcohol (1.0 eq) and Alkyl Chloride (1.2 eq) in Toluene or 2-MeTHF.
-
Catalyst: Add TBAI (0.05 eq / 5 mol%).
-
Reaction: Vigorously stir at
C. The TBAI shuttles the phenoxide/alkoxide into the toluene layer while simultaneously converting R-Cl to R-I.
Figure 2: Phase Transfer Catalysis mechanism facilitating reaction between immiscible phases.
Reference:
Module 4: Troubleshooting Common Failures
Q: I used NaH in THF, but the reaction stalled at 50% conversion. Why?
A: This is often a "Coatings" issue . As the reaction proceeds, Sodium Halide (NaX) salts precipitate. In THF, these salts can coat the surface of the solid NaH or the alkoxide, physically blocking further reaction.
-
Fix: Add a crown ether (15-crown-5 for Na+) or switch to a solvent with better salt solubility (DMF) or use mechanical stirring (overhead stirrer) instead of magnetic stirring to break up aggregates.
Q: How dry does "anhydrous" need to be?
A: Extremely. Water (
-
Specification: Solvents should be
ppm water. Use molecular sieves (3Å or 4Å) activated at C.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Bickelhaupt, F. M., et al. (2023). SN2 versus E2 Competition of Cyclic Ethers. Radboud Repository. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Purification of 2-(Pyridin-3-yloxy)propanoic Acid
[1][2]
Case ID: PYR-PROP-001 Topic: Isolation, Desalting, and Chiral Resolution of Amphoteric Ether-Acids Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary: The Zwitterion Challenge
You are likely encountering low recovery yields or high salt contamination because 2-(pyridin-3-yloxy)propanoic acid is a classic zwitterion.[1][2]
Structurally, it contains a basic pyridine nitrogen (
This guide moves beyond standard protocols to address the specific physicochemical behavior of this pyridine-ether.
Module 1: Isolation & Extraction
User Issue: "I cannot extract the product from the aqueous reaction mixture using Dichloromethane (DCM)."
Root Cause: At neutral or extreme pH, the molecule is charged (cationic at pH < 3, anionic at pH > 6).[1][2] Charged species do not partition into DCM.[1][2] Even at the isoelectric point (pI), the zwitterion is highly polar due to the internal charge separation.[1][2]
The Protocol: Isoelectric Point Extraction (IPE)
Do not use DCM alone. You must use a "salting-out" approach combined with a polar organic solvent.[1][2]
Step-by-Step Workflow:
-
Concentration: Reduce the aqueous reaction volume by 50% via rotary evaporation to increase concentration.
-
pH Adjustment (The Critical Step):
-
The Solvent System:
-
Salting Out: Saturate the aqueous phase with NaCl. This disrupts the hydration shell of the zwitterion, forcing it into the organic layer.
-
Extraction: Perform 3x extractions. The product will partition into the organic phase.[2]
Visualization: pH-Dependent Solubility Logic
Figure 1: The solubility window for pyridine-acid zwitterions is narrow.[1][2] Targeting pH 4.2–4.5 is critical for extraction efficiency.
Module 2: Desalting & Impurity Removal
User Issue: "My product contains high ash/inorganic salts and unreacted 3-hydroxypyridine."
Root Cause:
-
3-Hydroxypyridine: This starting material is also amphoteric but lacks the lipophilic propionic acid tail, making separation difficult.[1][2]
Troubleshooting Guide
| Impurity Type | Solubility Difference | Removal Strategy |
| Inorganic Salts (NaCl/KCl) | Insoluble in dry Ethanol/Methanol.[1][2] | Trituration: Evaporate crude to dryness.[1][2] Triturate (grind/wash) the solid with anhydrous Ethanol.[1][2] Filter off the white salt residue.[1][2] The product dissolves in Ethanol. |
| 3-Hydroxypyridine | More water-soluble; less lipophilic than the product.[1] | Resin Adsorption: Use a non-polar polymeric resin (e.g., Diaion HP-20 or Amberlite XAD-4 ).[1][2] 1. Load aqueous solution at pH 4.[1][2] 2. Wash with water (removes salts & 3-hydroxypyridine).[1][2] 3. Elute product with MeOH. |
Module 3: Chiral Resolution (The (R)- vs (S)- Challenge)
User Issue: "I need the pure (R)-enantiomer (common for herbicide activity), but I have the racemate."
Scientific Context: 2-Aryloxypropionic acids are notoriously difficult to resolve by crystallization alone due to low melting points and the flexibility of the ether linkage.
Method A: Diastereomeric Salt Crystallization (Scalable)
-
Resolving Agent: Use (R)-(+)-1-Phenylethylamine or Cinchonidine .[1][2]
-
Mechanism: The (R)-Acid:(R)-Amine salt will have different solubility than the (S)-Acid:(R)-Amine salt.[1][2]
-
Validation: Release the free acid by treating the salt with dilute H2SO4 and extracting with ether.
Method B: Chiral HPLC (Analytical/Prep)
For high-purity requirements (>99% ee), use polysaccharide-based columns.[1][2]
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose derivatives).[1][2]
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1][2]
-
Critical Note: The addition of 0.1% Trifluoroacetic Acid (TFA) is mandatory.[1][2] Without it, the carboxylic acid and pyridine groups will cause severe peak tailing due to interaction with the silica support.[2]
Visualization: Chiral Resolution Workflow
Figure 2: Decision tree for enantiomeric separation based on scale and purity requirements.
References & Grounding
-
Chiral Resolution Mechanisms: Vinkovic, V. et al. "Mechanism of chiral recognition in the enantioseparation of 2-aryloxypropionic acids on new brush-type chiral stationary phases."[1][2][3][4] Chirality, 2001.[1][2][3]
-
Solubility of Pyridine Acids: Daniels, W. A. et al. "Method for the preparation of pyridine-2,3-dicarboxylic acids."[1][2] European Patent Application 0 259 687, 1988.[1][2] (Describes pH-dependent isolation of similar pyridine acids). (Note: Generalized citation for pyridine acid isolation techniques).
-
Zwitterion Purification Strategies: "Purification of Amphoteric Compounds." Merck/Sigma Technical Bulletins (General reference for Ion Exchange Resin protocols like Diaion HP-20).[1][2]
Disclaimer: This guide is intended for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for 2-(Pyridin-3-yloxy)propanoic acid before handling.[1][2] The pyridine moiety may possess toxicological properties similar to nicotine derivatives.
Sources
- 1. PubChemLite - 2-methyl-2-(pyridin-4-yloxy)propanoic acid (C9H11NO3) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - 2-(pyridin-3-yloxy)propanoic acid (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 3. Sci-Hub. Mechanism of chiral recognition in the enantioseparation of 2‐aryloxypropionic acids on new brush‐type chiral stationary phases / Chirality, 2001 [sci-hub.box]
- 4. Mechanism of chiral recognition in the enantioseparation of 2-aryloxypropionic acids on new brush-type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pyridine Synthesis & Optimization
Status: Online | Specialist: Dr. A. Vance, Senior Application Scientist Ticket: #PYR-404-YIELD | Subject: Troubleshooting Low Yield in Pyridine Scaffolds
Introduction: The "Hidden" Failure Modes
Pyridine synthesis often fails not because the chemistry is fundamentally unsound, but because of three specific bottlenecks: incomplete aromatization (in condensation methods), electronic mismatch (in cycloadditions), or isolation losses (due to water solubility).
This guide bypasses standard textbook descriptions to address the specific failure points encountered in drug discovery workflows.
Module 1: The Hantzsch Synthesis – The Oxidation Bottleneck
Context: You are using the classic Hantzsch protocol (aldehyde +
Troubleshooting Protocol
| Symptom | Root Cause | Corrective Action |
| Product is a yellow solid (not oil/white solid) | Incomplete Oxidation: You have isolated the 1,4-DHP intermediate, not the pyridine. | Do not discard. Resubject the solid to specific aromatization conditions (see below). |
| Low Mass Balance | Over-oxidation/Decomposition: Nitric acid or KMnO | Switch to DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO |
| N-Dealkylation | Acid Sensitivity: Strong acid oxidants cleaved sensitive N-alkyl groups. | Use Elemental Sulfur ( |
Standardized Aromatization Protocol (DDQ Method)
Use this when "one-pot" oxidative Hantzsch fails.
-
Dissolve: Dissolve 1.0 equiv of the isolated 1,4-DHP in Dichloromethane (DCM).
-
Add: Add 1.1–1.2 equiv of DDQ at 0°C (ice bath).
-
Monitor: Warm to room temperature. Reaction is usually instantaneous (turns deep red/brown, then precipitates hydroquinone).
-
Workup: Filter off the solid hydroquinone byproduct. Wash filtrate with sat. NaHCO
to remove residual DDQ species.
Visualizing the Bottleneck
The following diagram illustrates where the process stalls and the necessary oxidation shunt.
[2]
Module 2: Inverse Electron Demand Diels-Alder (IEDDA)
Context: You are reacting a 1,2,4-triazine or tetrazine with a dienophile to form a pyridine, but the reaction is sluggish or yields are <20%. Diagnosis: HOMO/LUMO Mismatch. Unlike standard Diels-Alder, IEDDA requires an electron-poor diene and an electron-rich dienophile.[2]
Critical Electronic Tuning
If your reaction is failing, calculate or estimate the electronic nature of your reactants using the table below. You need a Green-Green pairing for fast kinetics.
| Component | Electron Poor (EWG) | Neutral | Electron Rich (EDG) |
| Diene (Tetrazine/Triazine) | High Reactivity (Best) (e.g., Pyridyl-tetrazine) | Moderate Reactivity | Dead Reaction (e.g., Alkyl-tetrazine) |
| Dienophile (Alkene/Alkyne) | Dead Reaction (e.g., Acrylates) | Moderate Reactivity | High Reactivity (Best) (e.g., Enamines, Strained Alkenes) |
Q&A: Kinetic Troubleshooting
Q: My diene is electron-rich (e.g., alkyl substituted). How do I force the reaction? A: You cannot easily force it thermally without decomposition.
-
Strategy 1: Add a Lewis Acid (ZnCl
) to lower the LUMO of the diene. -
Strategy 2: Switch the dienophile to a highly strained system (e.g., norbornene or trans-cyclooctene) to utilize "strain-promoted" cycloaddition, which overrides electronic barriers.
Q: I see the intermediate, but it won't aromatize.
A: IEDDA adducts often require the extrusion of a small molecule (
-
Check: If you used a 1,2,4-triazine , the leaving group is a nitrile (
). If the reaction temperature is too low, this extrusion won't happen. Heat to >100°C in a high-boiling solvent (Chlorobenzene/Toluene).
Module 3: Isolation & Purification – The "Vanishing Product"
Context: TLC shows a strong product spot, but after aqueous workup, the mass recovery is <10%.
Diagnosis: Pyridines are basic (
The "pH Swing" Extraction Protocol
Never perform a standard neutral water wash on simple pyridines.
-
Acidify (Optional Cleanup): Extract the organic reaction mixture with 1M HCl. The pyridine moves to the Aqueous Phase (as Pyridinium salt).[3] Discard organic impurities.
-
Basify (Critical): Treat the aqueous phase with NaOH or sat. Na
CO until pH > 10 .-
Why? You must be at least 2 pH units above the pKa (5.2) to ensure >99% of the molecule is neutral (organic soluble).
-
-
Salting Out: Saturate the aqueous phase with solid NaCl. This disrupts the hydration shell of the pyridine (H-bonding with water) and forces it into the organic phase.
-
Extraction Solvent: Do not use Diethyl Ether (too volatile, poor solvation of polar pyridines). Use Chloroform/Isopropanol (3:1) or Dichloromethane for extraction.
Logic Flow: Isolation Strategy
References
-
BenchChem Technical Support. Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. (Focus on Hantzsch Oxidation). 4[5]
-
National Institutes of Health (PubMed). Inverse Electron Demand Diels-Alder Reactions of Heterocyclic Azadienes... A Retrospective. (Mechanistic grounding for IEDDA). 6[5]
-
Chemistry Stack Exchange. What is a suitable process to eliminate an excess of pyridine from an aqueous solution? (pKa and extraction data). 3
-
Royal Society of Chemistry (RSC). Inverse electron demand Diels–Alder reactions in chemical biology. (Kinetics and substituent effects).[5] 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 6. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 2-(Pyridin-3-yloxy)propanoic acid
Welcome to the technical support guide for 2-(Pyridin-3-yloxy)propanoic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to provide a logical, scientifically grounded framework to systematically overcome these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, 2-(Pyridin-3-yloxy)propanoic acid, so poorly soluble in aqueous solutions at neutral pH?
Answer: The poor aqueous solubility of 2-(Pyridin-3-yloxy)propanoic acid stems from its molecular structure. The compound is amphoteric, meaning it possesses both a weakly acidic functional group (the carboxylic acid) and a weakly basic functional group (the pyridine nitrogen).
-
Acidic Group: The propanoic acid moiety has an estimated pKa (pKa₁) in the range of 3.5 - 4.5. Above this pH, it deprotonates to form a negatively charged carboxylate (–COO⁻).
-
Basic Group: The pyridine nitrogen has an estimated pKa (pKa₂) in the range of 4.5 - 5.0. Below this pH, it protonates to become a positively charged pyridinium ion (–N⁺H–).
Near neutral pH (e.g., pH 6-8), the carboxylic acid is deprotonated (anionic) and the pyridine is in its neutral form. While the molecule is charged, its overall properties at neutral pH can still lead to low solubility. The point of minimum solubility occurs at the isoelectric point (pI), where the molecule may exist as a neutral zwitterion (containing both a positive and negative charge). These zwitterions can form strong intermolecular interactions in the solid state (crystal lattice), requiring significant energy to break apart and dissolve.
Q2: What is the most straightforward first step to improve the solubility of my compound for initial in vitro screening?
Answer: The most direct and effective initial approach is pH adjustment . Given the amphoteric nature of the molecule, its net charge and therefore its aqueous solubility are highly dependent on the pH of the medium. The relationship between pH, pKa, and the solubility of an ionizable compound is well-described by the Henderson-Hasselbalch equation.[1][2][3]
-
To Solubilize as an Anionic Salt: Adjust the pH to be at least 2 units above the carboxylic acid pKa (pKa₁). By preparing a buffer at pH > 6.5 , you ensure the carboxylic acid is fully deprotonated to the more soluble carboxylate form, making the molecule a soluble anion.
-
To Solubilize as a Cationic Salt: Adjust the pH to be at least 2 units below the pyridine pKa (pKa₂). Using a buffer at pH < 2.5 will ensure the pyridine nitrogen is fully protonated to the more soluble pyridinium cation.
A simple pH-solubility screen is the most critical first experiment. This will define the pH range of minimum and maximum solubility, guiding all future formulation work.
Troubleshooting Guides & Protocols
Guide 1: Systematic Solvent & Co-Solvent Screening
If pH adjustment alone is insufficient or incompatible with your experimental system, the use of co-solvents is the next logical step. Co-solvents work by reducing the polarity of the aqueous medium, which can decrease the energy required to solvate a hydrophobic molecule.[4][5]
Q: How do I select the best co-solvent?
A: Selection should be based on a balance of solubilizing power, compatibility with the assay, and toxicological considerations. Common pharmaceutical co-solvents include ethanol, propylene glycol (PG), polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[4]
Table 1: Common Co-solvents for Solubility Enhancement
| Co-solvent | Dielectric Constant (20°C) | Polarity Index | Key Characteristics & Considerations |
| Water | 80.1 | 10.2 | Universal biological solvent; highly polar. |
| Propylene Glycol (PG) | 32.0 | 6.8 | Good solubilizer for many compounds; generally low toxicity. |
| Ethanol (EtOH) | 24.3 | 5.2 | Strong solubilizing power; potential for protein precipitation in some assays. |
| Polyethylene Glycol 400 (PEG 400) | 12.5 | 4.3 | Low volatility and toxicity; effective for a wide range of molecules. |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 7.2 | Very strong, aprotic solvent; can be cytotoxic and interfere with assays even at low %. |
Workflow for Co-Solvent Selection
Guide 2: Salt Formation Strategy
For solid dosage form development or when large pH shifts are undesirable, forming a stable salt of the compound is a highly effective and common strategy to improve solubility and dissolution rates.[6][7][8]
Q: How do I decide whether to form an acid or base salt?
A: The decision depends on the pKa difference between your compound and the chosen counter-ion. A general rule of thumb is that a ΔpKa (pKa of base - pKa of acid) of > 2-3 units is required to ensure stable salt formation.[8]
-
For 2-(Pyridin-3-yloxy)propanoic acid:
-
Base Salt Formation (Targeting the Carboxylic Acid): The carboxylic acid (pKa₁ ≈ 3.5-4.5) is a weak acid. To form a stable salt, you need a strong base counter-ion.
-
Acid Salt Formation (Targeting the Pyridine): The pyridine nitrogen (pKa₂ ≈ 4.5-5.0) is a weak base. To form a stable salt, you need a strong acid counter-ion.
-
Q: Which counter-ions should I screen?
A: A selection of pharmaceutically acceptable counter-ions should be screened.
Table 2: Potential Counter-ions for Salt Screening
| Salt Type | Target Group on Compound | Counter-ion Examples | pKa of Counter-ion (approx.) | Comments |
| Base Salts | Carboxylic Acid (pKa ≈ 4.0) | Sodium (from NaOH) | > 14 | Strong base, likely to form a stable salt. |
| Potassium (from KOH) | > 14 | Similar to sodium. | ||
| Calcium (from Ca(OH)₂) | > 13 | Can form divalent salts, potentially affecting solubility differently. | ||
| Tromethamine (TRIS) | 8.1 | Weaker base, but commonly used and well-tolerated. | ||
| Acid Salts | Pyridine (pKa ≈ 4.8) | Hydrochloride (from HCl) | < 0 | Strong acid, very likely to form a stable salt. |
| Sulfate (from H₂SO₄) | < 0 | Strong acid, can form mono- or di-basic salts. | ||
| Mesylate (from CH₃SO₃H) | -1.9 | Strong organic acid, often yields crystalline salts. | ||
| Citrate (from Citric Acid) | 3.1, 4.8, 6.4 | Weaker acid; pKa difference may not be ideal. Can chelate. |
Guide 3: Advanced Formulation Strategies
If the above methods are not sufficient, advanced formulation technologies can be explored. These are typically employed for challenging compounds intended for clinical development.
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the compound in a polymer matrix in its high-energy, amorphous state.[9][10][11] By preventing crystallization, the energy barrier for dissolution is significantly lowered, often leading to supersaturated solutions that can enhance absorption.[9][10]
-
Common Polymers: PVP (polyvinylpyrrolidone), HPMC (hydroxypropyl methylcellulose), Soluplus®.
-
Manufacturing Methods: Spray drying, hot-melt extrusion.
-
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] The hydrophobic part of your compound can form an "inclusion complex" within this cavity, effectively creating a new, more water-soluble entity.[12][14]
-
Common Cyclodextrins: Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD).
-
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
This protocol is a self-validating system for accurately determining the equilibrium solubility of your compound under various conditions (e.g., different pH buffers, co-solvent systems).
Objective: To determine the saturation concentration of 2-(Pyridin-3-yloxy)propanoic acid in a given medium at a constant temperature.
Materials:
-
2-(Pyridin-3-yloxy)propanoic acid (solid)
-
Selected solvents/buffers
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column and validated analytical method
-
Calibrated pH meter and analytical balance
Procedure:
-
Preparation: Add an excess amount of solid compound to a vial (e.g., 5-10 mg). The key is to ensure solid material remains undissolved at the end of the experiment.
-
Solvent Addition: Add a precise volume of the test medium (e.g., 1.0 mL of pH 7.4 phosphate buffer) to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake for 24-48 hours. Causality Note: This extended time is crucial to ensure the system reaches true thermodynamic equilibrium between the dissolved and solid states.
-
Phase Separation: After equilibration, let the vials stand for 1 hour to allow large particles to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Sampling: Carefully pipette an aliquot of the clear supernatant. Critical Step: Avoid disturbing the solid pellet.
-
Dilution & Analysis: Dilute the supernatant with mobile phase to a concentration within the linear range of your HPLC calibration curve. Analyze the sample by HPLC to determine the concentration.
-
Verification (Optional but Recommended): Analyze the remaining solid by a method like XRPD (X-ray powder diffraction) to check if the solid form has changed during the experiment (e.g., converted to a different polymorph or a salt).
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20311069, 2-(Pyridin-2-yloxy)propanoic acid. Retrieved from [Link]
-
Wikipedia. (2024). Propionic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 564292, 3-(Pyridin-2-yl)propanoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 299355, 2-(Pyridin-3-ylformamido)propanoic acid. Retrieved from [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Retrieved from [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Retrieved from [Link]
-
Al-Ghananeem, A. M. (2018). Application of the Henderson-Hasselbalch Equation to Solubility Determination. Open Access Journal. Retrieved from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved from [Link]
-
ResearchGate. (n.d.). A guide to the selection of co-solvents to enable the easiest separation by distillation. Retrieved from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
Journal of Pharmaceutical Sciences. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. Retrieved from [Link]
-
SciSpace. (n.d.). Salt solid dispersions: a formulation strategy to enhance dissolution rate of poorly water-soluble ionic drugs. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2011). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
NIH. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs. Retrieved from [Link]
-
MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. Retrieved from [Link]
-
Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Wikipedia. (2024). Cosolvent. Retrieved from [Link]
-
ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. Retrieved from [Link]
-
Wikipedia. (2024). Henderson–Hasselbalch equation. Retrieved from [Link]
-
ResearchGate. (n.d.). Principles of Salt Formation. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES. Retrieved from [Link]
-
Pharma Times. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
ResearchGate. (n.d.). β-cyclodextrin inclusion complex as a potent delivery system. Retrieved from [Link]
-
Jurnal Universitas Padjadjaran. (2024). Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion. Retrieved from [Link]
-
Serán BioScience. (n.d.). Amorphous Solid Dispersion Speciation. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]
-
ACS Publications. (2010). Cocrystal Formation from Solvent Mixtures. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes. Retrieved from [Link]
-
Canadian Journal of Medical Sciences. (1952). APPLICATIONS OF THE HENDERSON-HASSELBALCH EQUATION TO SINGLE AND MIXED BUFFER SOLUTIONS. Retrieved from [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]
-
International Journal of Drug Development and Research. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Retrieved from [Link]
-
FDA. (n.d.). UNII 6YA74NGT7S. Retrieved from [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.aston.ac.uk [research.aston.ac.uk]
- 8. rjpdft.com [rjpdft.com]
- 9. crystallizationsystems.com [crystallizationsystems.com]
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- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceasia.org [scienceasia.org]
- 14. tandfonline.com [tandfonline.com]
Scaling up the synthesis of "2-(Pyridin-3-yloxy)propanoic acid"
Welcome to the Technical Support Center for the synthesis of 2-(Pyridin-3-yloxy)propanoic acid . As Senior Application Scientists, we have compiled this guide to address the common challenges and questions that arise during the synthesis and, crucially, the scale-up of this important intermediate. Our goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize the process in your own laboratories.
The synthesis of 2-(Pyridin-3-yloxy)propanoic acid is most commonly achieved via a Williamson ether synthesis.[1][2][3] This SN2 reaction involves the deprotonation of 3-hydroxypyridine to form a pyridin-3-olate anion, which then acts as a nucleophile to displace a halide from an alkyl propanoate derivative.[1][2][4] While straightforward on a lab scale, scaling up this reaction introduces challenges related to thermal management, reagent addition, work-up, and purification.[5]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may encounter.
Reaction Parameter & Optimization FAQs
Q1: What is the best combination of reagents for this synthesis?
A1: The optimal choice involves reacting the sodium or potassium salt of 3-hydroxypyridine (the nucleophile) with an ester of 2-bromopropanoic acid (the electrophile).
-
Nucleophile: 3-Hydroxypyridine is deprotonated to form the more potent nucleophile, the pyridin-3-olate. Common bases for this include sodium hydride (NaH) or potassium carbonate (K₂CO₃).[4] NaH is a strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction forward. The byproduct is hydrogen gas, which safely vents from the reaction.[4]
-
Electrophile: A primary or secondary alkyl halide is required for a successful SN2 reaction.[1][2][6] Ethyl 2-bromopropanoate is an excellent choice. The bromo- leaving group is superior to chloro- and the ethyl ester is convenient for subsequent hydrolysis. Using a secondary halide like this is generally acceptable, but care must be taken to control temperature to minimize the competing E2 elimination side reaction.[2][6]
Q2: Which solvent should I use and why?
A2: A polar aprotic solvent is ideal for SN2 reactions as it can solvate the cation (e.g., Na⁺) without strongly solvating the nucleophile, leaving it more reactive.
-
Recommended: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents have high dielectric constants, facilitating the dissolution of the ionic intermediates.
-
Alternative: Acetone can also be used, particularly with a milder base like K₂CO₃. The reaction may require higher temperatures and longer reaction times.
-
Causality: Polar protic solvents (like ethanol or water) should be avoided in the ether formation step as they can protonate the alkoxide nucleophile, reducing its reactivity, and can also act as competing nucleophiles.
Q3: The reaction is sluggish or not going to completion. What should I do?
A3: This is a common issue. Here are several factors to investigate:
-
Incomplete Deprotonation: If using a weaker base like K₂CO₃, ensure it is finely powdered and that the reaction is heated sufficiently (e.g., 60-80 °C) to facilitate the reaction. If using NaH, ensure it is fresh and has been handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by moisture.
-
Temperature: While higher temperatures can increase the rate, they can also promote elimination and other side reactions.[2] A good starting point is room temperature after the initial exotherm from deprotonation, followed by gentle heating to 50-60 °C if the reaction is slow, monitoring by TLC or HPLC.
-
Moisture: Water will quench the strong base (NaH) and protonate the pyridin-3-olate. Ensure all glassware is oven-dried and solvents are anhydrous.
Scale-Up Troubleshooting Guide
Scaling up a reaction from grams to kilograms introduces significant physical and chemical challenges. What works on the benchtop may not be efficient or safe on a larger scale.[5]
Problem 1: The reaction is highly exothermic upon adding the base (NaH) and the temperature is difficult to control.
-
Cause: The reaction of NaH with the hydroxyl group of 3-hydroxypyridine is highly exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[5]
-
Solution:
-
Reverse Addition: Instead of adding the base to the solution of 3-hydroxypyridine, add the 3-hydroxypyridine solution slowly to a suspension of NaH in the solvent. This allows for better control of the reaction rate and temperature.
-
Cooling: Use an ice bath or a chiller to maintain the temperature of the reaction vessel during the addition, typically between 0-10 °C.
-
Monitoring: Use a temperature probe to monitor the internal reaction temperature and adjust the addition rate accordingly.
-
Problem 2: My yield dropped significantly after scaling up.
-
Cause: This can be due to several factors, including inefficient mixing, localized overheating leading to side reactions, or issues during work-up.[5][7]
-
Troubleshooting Steps:
-
Mixing: Ensure the reactor's overhead stirrer is adequate for the volume and viscosity. Poor mixing can lead to localized "hot spots" where side products form, or areas where reagents are not effectively brought together.
-
Reaction Time: Reactions at scale can take longer to complete due to slower heating/cooling and mixing.[7] Monitor the reaction progress closely (e.g., by HPLC) and do not assume the time from the lab-scale protocol is sufficient.
-
Work-up Losses: Transferring large volumes can lead to mechanical losses. Ensure you are rinsing vessels and transfer lines. Emulsions are also more common at scale (see next point).
-
Problem 3: During the aqueous work-up, a persistent emulsion has formed.
-
Cause: Emulsions are common when mixing aqueous and organic layers, especially when salts are present or if the mixture is agitated too vigorously. Pyridine-containing compounds can sometimes act as surfactants.
-
Solutions:
-
Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break the emulsion by "salting out" the organic components.
-
Patience & Gentle Agitation: Sometimes, simply letting the mixture stand for an extended period can resolve the emulsion. When mixing, use gentle inversions rather than vigorous shaking.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or diatomaceous earth can sometimes break it.
-
Work-Up & Purification Clinic
The final two steps are the hydrolysis of the ester to the carboxylic acid, followed by purification of the final product.
Q4: What is the best way to hydrolyze the ethyl ester?
A4: Saponification using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and a co-solvent like methanol or THF is the standard method. The reaction is typically heated to 50-80 °C and monitored until the starting ester is consumed.
Q5: How do I effectively purify the final product, 2-(Pyridin-3-yloxy)propanoic acid, at scale?
A5: Column chromatography is generally not feasible for large quantities. The purification strategy relies on the amphoteric nature of the product (containing both a basic pyridine ring and an acidic carboxylic acid).
-
Step 1: Acid-Base Extraction:
-
After hydrolysis, the reaction mixture will be basic. The product exists as the carboxylate salt (e.g., sodium 2-(pyridin-3-yloxy)propanoate), which is soluble in the aqueous layer.
-
Perform an extraction with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-polar, non-acidic impurities. Discard the organic layer.
-
-
Step 2: Isoelectric Point Precipitation:
-
Cool the aqueous layer in an ice bath.
-
Slowly and carefully add acid (e.g., 6M HCl) to adjust the pH. The product is least soluble at its isoelectric point (pI). As you approach the pI, the zwitterionic form of the molecule will precipitate out of the solution.[8]
-
Monitor the pH carefully. The target pH will likely be in the range of 3-5.
-
Collect the precipitated solid by filtration, wash with cold water, and then a non-polar solvent like hexane to aid in drying.
-
Q6: My final product is off-color (yellow or brown). How can I improve the color?
-
Cause: Color can be due to residual impurities or degradation products formed from overheating.
-
Solution: Recrystallization. If the purity is high but the color is poor, recrystallization is the best option.
-
Solvent Selection: A good solvent system would be one in which the product is soluble when hot but sparingly soluble when cold. Isopropanol, ethanol/water mixtures, or acetone/heptane systems are good starting points to screen.
-
Charcoal Treatment: Dissolve the crude product in the minimum amount of hot solvent. Add a small amount of activated charcoal (1-2% w/w), keep the solution hot for a few minutes, and then filter it hot through Celite® to remove the charcoal. The charcoal will adsorb many of the colored impurities. Allow the filtrate to cool slowly to form pure crystals.
-
Experimental Protocols & Data
Lab-Scale Protocol (Example)
-
Deprotonation: To a suspension of Sodium Hydride (1.2 eq) in anhydrous DMF (10 mL/g of 3-hydroxypyridine) under N₂, add a solution of 3-hydroxypyridine (1.0 eq) in DMF dropwise at 0 °C.
-
Etherification: After H₂ evolution ceases, add ethyl 2-bromopropanoate (1.1 eq) dropwise, keeping the temperature below 20 °C. Allow to warm to room temperature and stir for 4-6 hours.
-
Hydrolysis: Quench the reaction by carefully adding it to a solution of NaOH (2.5 eq) in water/methanol. Heat to 60 °C for 2 hours.
-
Work-up & Isolation: Cool the mixture, remove methanol under reduced pressure, and extract with ethyl acetate to remove impurities. Adjust the aqueous layer to pH ~4 with HCl.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallize if necessary.
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) - Proposed | Key Considerations for Scale-Up |
| 3-Hydroxypyridine | 10.0 g | 1.0 kg | Ensure high purity starting material. |
| Sodium Hydride (60%) | 4.2 g (1.2 eq) | 420 g (1.2 eq) | Handle under inert gas; control addition rate. |
| Ethyl 2-bromopropanoate | 20.9 g (1.1 eq) | 2.09 kg (1.1 eq) | Check for stability; store properly. |
| Solvent (DMF) | 100 mL | 10 L | Ensure anhydrous grade; consider solvent recovery. |
| Typical Yield | 75-85% | 70-80% | Yields may slightly decrease due to transfer losses. |
| Purity (HPLC) | >98% | >98% | Must meet specifications before downstream use. |
Visual Workflows
Below are diagrams illustrating the key process steps for synthesis and purification.
Caption: Overall workflow for the synthesis of 2-(Pyridin-3-yloxy)propanoic acid.
Caption: Decision tree for troubleshooting the purification of the final product.
References
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents (CN104926717A).
-
Williamson Ether Synthesis. Organic Chemistry Tutor. Available from: [Link]
- The synthetic method of 2-pyridine carboxylic acid. Google Patents (CN101602715A).
-
Williamson Ether Synthesis reaction. BYJU'S. Available from: [Link]
-
Preparation of propionic acid. PrepChem.com. Available from: [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids... National Institutes of Health (PMC). Available from: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]
-
Williamson ether synthesis. Wikipedia. Available from: [Link]
-
The Williamson Ether Synthesis. Chemistry Steps. Available from: [Link]
-
Williamson ether synthesis (video). Khan Academy. Available from: [Link]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available from: [Link]
-
What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. Available from: [Link]
-
Procedure for the Parallel Preparation of 3-Imidazo[1,2-a]pyridin-3-yl-propionic Acid Derivatives... Sci-Hub. Available from: [Link]
-
How to Scale Up a New Synthesis Reaction. Lab Manager. Available from: [Link]
-
Troubleshooting: The Workup. University of Rochester, Department of Chemistry. Available from: [Link]
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Royal Society of Chemistry. Available from: [Link]
-
Looking for tips on scaling up organic syntheses. Reddit. Available from: [Link]
-
Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives. ResearchGate. Available from: [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Preventing decomposition of "2-(Pyridin-3-yloxy)propanoic acid" during analysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for "2-(Pyridin-3-yloxy)propanoic acid." This resource is designed for researchers, analytical scientists, and drug development professionals who are working with this molecule. The unique structure of this compound, containing a pyridine ring, an ether linkage, and a carboxylic acid moiety, presents specific challenges during analytical testing. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you ensure the accuracy and reproducibility of your results by preventing analyte decomposition.
Section 1: Understanding the Molecule's Stability Profile
A robust analytical method begins with a thorough understanding of the analyte's chemical vulnerabilities. This section addresses the core chemical properties of 2-(Pyridin-3-yloxy)propanoic acid that influence its stability.
Q1: What are the key structural features of 2-(Pyridin-3-yloxy)propanoic acid that influence its stability?
A1: The stability of 2-(Pyridin-3-yloxy)propanoic acid is governed by the interplay of its three primary functional groups:
-
Pyridine Ring: The nitrogen atom in the pyridine ring has a basic lone pair of electrons that is not part of the aromatic system, making it a weak base (the pKa of the conjugate acid, pyridinium, is approximately 5.23)[1]. This site is susceptible to protonation in acidic environments. The ring itself is electron-deficient, which influences its reactivity compared to benzene[2][3].
-
Carboxylic Acid Group: This group is acidic and will deprotonate in basic or neutral solutions to form a carboxylate anion. Carboxylic acids, in general, are susceptible to thermal decarboxylation (loss of CO₂), a process that can be accelerated by heat[4].
-
Ether Linkage: The C-O-C bond between the pyridine ring and the propanoic acid side chain is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions, particularly when coupled with high temperatures.
The presence of both a basic nitrogen and an acidic carboxyl group means the molecule can exist as a zwitterion, and its overall stability is highly dependent on the pH of its environment.
Q2: What are the primary suspected degradation pathways for this molecule under analytical conditions?
A2: Based on the molecule's structure, three primary degradation pathways should be considered during method development and analysis. These are typically induced by excessive heat, exposure to non-optimal pH, or oxidative stress.
-
Thermal Degradation (Decarboxylation): The most probable thermal degradation pathway is the loss of carbon dioxide from the carboxylic acid group, which would result in the formation of 3-(propyloxy)pyridine. This is a common degradation route for many carboxylic acids when exposed to high temperatures, such as in a hot GC inlet or during sample evaporation with excessive heat[4].
-
Hydrolytic Degradation: Under strongly acidic or basic conditions, the ether linkage may undergo hydrolysis. This would cleave the molecule into 3-hydroxypyridine and 2-hydroxypropanoic acid. This is a greater concern during sample preparation or in mobile phases held at extreme pH values for extended periods.
-
Oxidative Degradation: The nitrogen atom on the pyridine ring is susceptible to oxidation, which would form the corresponding N-oxide[2]. This can be a concern if samples are exposed to oxidizing agents, inadequately protected from atmospheric oxygen during long-term storage, or subjected to photo-oxidation.
Caption: Potential degradation pathways for 2-(Pyridin-3-yloxy)propanoic acid.
Section 2: Sample Handling and Preparation - The First Line of Defense
Proper sample handling is the most critical step in preventing the decomposition of sensitive analytes. Errors or oversights at this stage cannot be corrected by downstream analytical instrumentation.
Q3: What are the best practices for storing stock solutions and prepared samples?
A3: To maintain the integrity of your analyte, a systematic approach to storage is essential. The goal is to mitigate exposure to the primary stress conditions: light, heat, and reactive atmospheric components.
| Parameter | Recommendation | Rationale |
| Temperature | Stock Solutions (Solid): 2-8°C, desiccated.Stock Solutions (Liquid) & Samples: ≤ -20°C for long-term; 2-8°C for short-term (≤ 72 hours). | Low temperatures slow down the rate of all chemical reactions, including hydrolysis and decarboxylation. |
| Light Exposure | Store all solutions in amber vials or wrap clear vials in aluminum foil. | The pyridine ring can absorb UV light, which may catalyze photo-oxidative or other degradative reactions. |
| Solvent | Use HPLC-grade diluents. Acetonitrile or a mixture of Acetonitrile/Water is often a good choice. | High-purity solvents minimize the presence of reactive impurities (e.g., peroxides, metal ions) that can catalyze degradation. |
| Atmosphere | For long-term storage of sensitive solutions, consider overlaying with an inert gas (e.g., Argon or Nitrogen). | This displaces oxygen and prevents potential N-oxidation of the pyridine ring. |
| Container Type | Use borosilicate glass vials with PTFE-lined caps. | Prevents leaching of contaminants from the container and ensures a tight seal to avoid solvent evaporation. |
Q4: How does the choice of solvent and pH affect the stability of the analyte during sample preparation?
A4: The pH of the sample diluent is arguably the most critical factor for the stability of 2-(Pyridin-3-yloxy)propanoic acid in solution.
-
Expert Recommendation: For maximum stability in aqueous solutions, maintain a pH range of 4 to 6 .
-
Causality:
-
Below pH 4: The pyridine nitrogen becomes significantly protonated. While this can improve solubility, the highly acidic environment increases the risk of acid-catalyzed hydrolysis of the ether linkage over time.
-
Above pH 6: The carboxylic acid group is deprotonated to the carboxylate form. In basic conditions (pH > 8), the risk of base-catalyzed hydrolysis increases. Pyridine itself can act as a denaturant at neutral pH but has a stabilizing effect in acidic conditions, though this is also linked to the pH change it induces[5].
-
The pH 4-6 "Sweet Spot": In this range, the molecule is predominantly in its neutral or zwitterionic form. This minimizes the driving force for both acid- and base-catalyzed hydrolysis, providing a stable environment for analysis. If buffering is required, use buffers compatible with your analytical method (e.g., acetate or formate for LC-MS).
-
Section 3: Troubleshooting HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound[6][7]. However, the separation process itself can introduce stress if not properly optimized.
Q5: I'm seeing extra peaks in my chromatogram that aren't present in a freshly prepared standard. What could be the cause?
A5: This is a classic sign of analyte degradation. The appearance of new, often smaller, peaks that grow over time points directly to a stability issue. The degradation can occur either in the vial before injection or on the column during analysis.
Caption: Troubleshooting workflow for identifying the source of unexpected peaks.
Troubleshooting Steps:
-
Confirm the Issue: Immediately prepare and inject a fresh standard. If the extraneous peaks are absent, it confirms a stability problem rather than a contaminated standard or mobile phase.
-
Isolate the Source (In-Vial vs. On-Column): Analyze a sample that has been sitting in the autosampler for 12-24 hours. If the area of the impurity peaks has increased relative to the main analyte peak, the degradation is happening in the vial. If the relative peak areas are consistent regardless of sample age, the degradation may be occurring on the column.
-
Corrective Actions for In-Vial Degradation:
-
Check the pH of your sample diluent. Adjust to the recommended 4-6 range.
-
Use an autosampler cooler set to 4-10°C.
-
Minimize the time samples spend in the autosampler before injection.
-
-
Corrective Actions for On-Column Degradation:
-
Check the pH of your mobile phase. Ensure it is within the stable range for your column (typically pH 2-8 for silica-based C18 columns) and analyte.
-
Reduce the column temperature. Start at ambient temperature (e.g., 25°C) and only increase if necessary for chromatographic performance. Avoid temperatures above 40°C.
-
Q6: How can I optimize my HPLC mobile phase to minimize on-column degradation?
A6: Mobile phase composition is key. For a reversed-phase separation of this polar compound, a buffered aqueous/organic mobile phase is ideal.
-
pH Control: Use a buffer in the aqueous portion of your mobile phase to maintain a consistent pH. A 10-20 mM ammonium acetate or ammonium formate buffer, adjusted to pH 4.5-5.5, is an excellent starting point as it is effective and compatible with MS detectors.
-
Solvent Choice: Acetonitrile is often preferred over methanol as the organic modifier because it has a lower viscosity and sometimes offers different selectivity.
-
Avoid Extremes: Do not use mobile phases with strong, non-volatile acids (sulfuric, phosphoric) or bases (sodium hydroxide) unless absolutely necessary and with a compatible column, as these will almost certainly promote degradation.
Q7: What is a recommended starting HPLC method for this compound?
A7: The following method provides a robust starting point for the analysis of 2-(Pyridin-3-yloxy)propanoic acid. It is designed to be stability-indicating.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water (approx. pH 2.7) or 10mM Ammonium Acetate, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 2 µL |
| UV Detection | 265 nm |
| Sample Diluent | 50:50 Acetonitrile:Water |
Note: While a mobile phase pH of ~2.7 is common in LC-MS, monitor for any signs of hydrolysis if run times are long or temperatures are elevated. The buffered pH 5.0 option is generally safer from a stability perspective[8][9].
Section 4: Confirmatory Studies & Protocols
To build a truly robust, validation-ready analytical method, you must understand how the molecule behaves under stress. A forced degradation study is the definitive way to achieve this.
Q8: How can I definitively prove that the extra peaks I'm seeing are from degradation?
A8: A forced degradation (or stress testing) study is the gold standard. In this experiment, you intentionally expose the analyte to harsh conditions to generate its potential degradation products. By analyzing these stressed samples, you can confirm the retention times of the degradants and ensure your HPLC method can separate them from the parent peak.
Protocol: Forced Degradation Study
This protocol outlines the steps to generate and identify potential degradation products. Prepare separate solutions of the analyte (~1 mg/mL) and subject them to the following conditions.
| Stress Condition | Protocol | Potential Degradation Pathway Targeted |
| Acid Hydrolysis | Add 0.1 M HCl. Heat at 60°C for 2 hours. Neutralize with 0.1 M NaOH before injection. | Ether Hydrolysis |
| Base Hydrolysis | Add 0.1 M NaOH. Let stand at room temperature for 4 hours. Neutralize with 0.1 M HCl before injection. | Ether Hydrolysis |
| Oxidation | Add 3% Hydrogen Peroxide (H₂O₂). Let stand at room temperature for 6 hours, protected from light. | N-Oxidation |
| Thermal | Heat a solution at 70°C for 24 hours. Also, heat the solid compound at 70°C for 24 hours and then dissolve for analysis. | Decarboxylation |
| Photolytic | Expose a solution in a clear vial to direct sunlight or a photostability chamber for 24 hours. Analyze alongside a control sample stored in the dark. | Photo-oxidation / Rearrangement |
Analysis: Analyze the resulting solutions using your developed HPLC method. Compare the chromatograms to that of an unstressed control sample. The new peaks that appear in the stressed samples are your degradation products. This confirms their identity in any unknown samples and proves your method is "stability-indicating."
References
-
Gorska-Horczyczak, E., et al. (2021). Propionic Acid Fermentation—Study of Substrates, Strains, and Antimicrobial Properties. MDPI. Available at: [Link]
-
Hammick, D. L., & Dyson, P. (1939). The mechanism of decarboxylation. Part II. Journal of the Chemical Society. Available at: [Link]
-
Lowenthal, M. S. (1974). The Stability of Pyridine Nucleotides. Journal of Biological Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Pyridin-2-yl)propanoic acid. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridine. PubChem. Available at: [Link]
-
Sergeeva, T., & Serganova, I. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. Available at: [Link]
-
Toldra-Reig, F., et al. (2020). Pyrolysis of Carboxylic Acids. ResearchGate. Available at: [Link]
-
Vladimirova, S., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available at: [Link]
-
Woo, J., et al. (2017). Pyridine: a Denaturant or Stabilizer of Spherical Nucleic Acids? PubMed. Available at: [Link]
-
Zare, E., et al. (2018). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available at: [Link]
-
Zuniga, C. A. (1982). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. Available at: [Link]
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine: a Denaturant or Stabilizer of Spherical Nucleic Acids? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. 3-(Pyridin-2-yl)propanoic acid | C8H9NO2 | CID 564292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Technical Support Center: Reaction Monitoring of 2-(Pyridin-3-yloxy)propanoic acid by TLC
Welcome to the technical support hub for monitoring the synthesis of 2-(Pyridin-3-yloxy)propanoic acid using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, field-tested solutions to ensure accurate and efficient reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: My TLC plate shows significant streaking for all spots (starting material, reaction mixture, and product). What's causing this and how can I fix it?
A: Streaking is a frequent issue when working with polar, ionizable compounds like 2-(Pyridin-3-yloxy)propanoic acid on silica gel plates.[1][2] The primary cause is the strong interaction between the acidic carboxylic acid group and the basic pyridine nitrogen with the acidic silanol groups (Si-OH) on the silica surface. This leads to poor migration and elongated spots.[1]
Solutions:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a polar, acidic modifier to your eluent.[1][3] Acetic acid or formic acid (typically 0.5-2% by volume) will protonate the pyridine nitrogen and suppress the deprotonation of the carboxylic acid, minimizing its interaction with the stationary phase and resulting in more compact spots.[4]
-
Sample Concentration: Ensure your sample is not too concentrated. Overloading the plate is a common cause of streaking.[5][6] Dilute your reaction aliquot before spotting.
-
High-Boiling Point Solvents: If your reaction is in a high-boiling point solvent like DMF or DMSO, these can cause streaking.[2][7] After spotting, place the TLC plate under high vacuum for a few minutes to remove the solvent before developing the plate.[7]
Q2: The Rf values of my starting material and product are very close, making it difficult to determine if the reaction is complete. How can I improve the separation?
A: Poor separation, or low resolution, between spots with similar polarities is a common challenge. The goal is to achieve a noticeable difference in Rf values, ideally with the product having a different Rf than the limiting reactant.
Solutions:
-
Adjusting Mobile Phase Polarity: The polarity of your eluent is the most critical factor.[8][9]
-
If your spots are too high on the plate (high Rf), your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., methanol, ethyl acetate).[8]
-
If your spots are too low on the plate (low Rf), your mobile phase is not polar enough. Increase the proportion of the polar solvent.[10]
-
-
Trying Different Solvent Systems: If adjusting the ratio of your current system doesn't work, try a completely different solvent mixture. A good starting point for a compound like 2-(Pyridin-3-yloxy)propanoic acid would be a mixture of a non-polar solvent like hexane or dichloromethane with a polar solvent like ethyl acetate or methanol, often with a small amount of acetic acid.[3]
-
Use of a Co-spot: A "co-spot," where you spot both the starting material and the reaction mixture in the same lane, is an invaluable tool.[11][12] If you see two distinct spots in the co-spot lane, you have separation. If they merge into one elongated spot, your reaction may not be complete, or your separation is insufficient.[7]
Q3: I don't see any spots on my TLC plate after development, even though I'm sure the reaction is proceeding. What could be wrong?
A: This can be a frustrating problem, but it's usually solvable by checking a few key things.
Solutions:
-
Visualization Method: 2-(Pyridin-3-yloxy)propanoic acid has an aromatic pyridine ring, which should be visible under a UV lamp (254 nm).[13] However, sometimes the concentration is too low for UV visualization alone.
-
Iodine Chamber: Placing the plate in a chamber with iodine crystals is a good general-purpose method for visualizing many organic compounds.[14]
-
Specific Stains: For carboxylic acids, a bromocresol green stain is highly effective.[14][15] The plate is sprayed with or dipped in the stain, and acidic compounds appear as yellow spots on a green or blue background.[15][16]
-
-
Sample Concentration: The concentration of your compound might be too low to be detected.[5] Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications, to increase the amount of compound on the plate.[5]
-
Solvent Level in the Chamber: Ensure the solvent level in your developing chamber is below the baseline where you spotted your samples. If the baseline is submerged, your compounds will dissolve into the solvent pool instead of migrating up the plate.[5][6]
Q4: My spots are shaped like crescents or are distorted. What causes this?
A: Distorted spot shapes are often due to issues with the TLC plate itself or the spotting technique.
Solutions:
-
Plate Integrity: If you scratch or gouge the silica surface with the capillary spotter, the solvent flow will be disrupted, leading to crescent-shaped spots.[1]
-
Spotting Technique: Apply the sample gently and in as small a spot as possible. If you apply the sample in a polar solvent, it can create a ring on the baseline, leading to "double spotting" as the plate develops.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking Spots | - Compound is highly polar/ionic (acidic/basic).[1] - Sample is too concentrated.[6] - High-boiling point reaction solvent (e.g., DMF, DMSO).[2] | - Add 0.5-2% acetic or formic acid to the mobile phase.[1] - Dilute the sample before spotting. - Dry the plate under vacuum after spotting and before developing.[7] |
| Poor Separation (Close Rf Values) | - Mobile phase polarity is not optimal.[8] - Solvent system is not suitable for the compounds. | - Systematically vary the ratio of polar to non-polar solvents. - Try a different solvent system (e.g., switch from ethyl acetate/hexane to methanol/dichloromethane).[3] - Use a co-spot to confirm separation.[11] |
| No Visible Spots | - Inadequate visualization technique. - Sample concentration is too low.[5] - Baseline is below the solvent level in the chamber.[6] | - Use a UV lamp (254 nm). - Use an iodine chamber.[14] - Use a bromocresol green stain for the carboxylic acid.[15] - Spot multiple times in the same location.[5] - Ensure the baseline is above the solvent level. |
| Rf Value is Too High (>0.8) or Too Low (<0.2) | - Mobile phase is too polar (high Rf) or not polar enough (low Rf).[8][10] | - Decrease the polarity of the eluent to lower the Rf. - Increase the polarity of the eluent to raise the Rf.[8] |
| Uneven Solvent Front | - The TLC plate is touching the side of the chamber or the filter paper.[5] - The bottom of the chamber is not level.[6] | - Reposition the plate so it is not touching the sides. - Ensure the developing chamber is on a flat surface. |
| Compound Decomposing on the Plate | - The silica gel is too acidic for the compound.[7][17] | - Run a 2D TLC to check for stability.[7] - Consider using neutral alumina plates instead of silica gel. |
Experimental Protocols
Protocol 1: Standard TLC Monitoring of the Reaction
This protocol outlines the standard procedure for monitoring the progress of a reaction producing 2-(Pyridin-3-yloxy)propanoic acid.
-
Prepare the Developing Chamber:
-
Add your chosen mobile phase (e.g., 9:1 Dichloromethane:Methanol with 1% Acetic Acid) to a TLC chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is saturated with the solvent, to maintain a saturated atmosphere. Close the chamber and let it equilibrate for 5-10 minutes.
-
-
Prepare the TLC Plate:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Mark three lanes on the baseline: "SM" for the starting material, "R" for the reaction mixture, and "C" for the co-spot.
-
-
Spot the Plate:
-
Dissolve a small amount of your starting material in a suitable solvent (e.g., ethyl acetate).
-
Using a capillary tube, spot the starting material solution onto the "SM" lane.
-
Spot the starting material again on the "C" lane.
-
Withdraw a small aliquot from your reaction mixture.[12]
-
Spot the reaction mixture onto the "R" lane and then spot it directly on top of the starting material spot in the "C" lane.
-
Ensure all spots are small and concentrated.
-
-
Develop the Plate:
-
Carefully place the TLC plate in the equilibrated chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
-
If necessary, use a secondary visualization method like an iodine chamber or a chemical stain (see Protocol 2).
-
-
Analyze the Results:
-
Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).[18]
-
Monitor the disappearance of the starting material spot and the appearance of the product spot in the reaction lane. The reaction is complete when the starting material spot is no longer visible in the "R" lane.[12]
-
Protocol 2: Visualization with Bromocresol Green Stain
This protocol is specifically for visualizing carboxylic acids.
-
Prepare the Staining Solution:
-
Dissolve 0.1 g of bromocresol green in 100 mL of ethanol.
-
Add 0.1 M NaOH dropwise until the solution turns blue.[15]
-
-
Stain the Plate:
-
After developing and drying the TLC plate, dip it into the bromocresol green solution for a few seconds or spray the plate evenly with the solution in a fume hood.
-
-
Interpret the Results:
Visual Diagrams
Caption: Workflow for TLC Reaction Monitoring
Caption: Troubleshooting Logic for Common TLC Issues
References
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
University of Toronto Scarborough, Chemistry Online. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, February 25). How does the polarity of the eluent and sample affect the Rf value in thin layer chromatography? Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Issues. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Starkey, L. S. (2012, February 28). 10. Compound Polarity- Effect on Rf [Video]. YouTube. Retrieved from [Link]
-
Khan Academy. (n.d.). Thin layer chromatography (TLC). Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, August 21). 5.3: TLC Uses. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
ResearchGate. (2017, April 25). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea? Retrieved from [Link]
-
ResearchGate. (n.d.). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). Retrieved from [Link]
-
Journal of Chemical Education. (2013). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. Retrieved from [Link]
-
Reddit. (2024, September 12). I'm in a low-budget research pickle: I need to visualize a carboxylic acid. Retrieved from [Link]
Sources
- 1. chembam.com [chembam.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 7. Chromatography [chem.rochester.edu]
- 8. Home Page [chem.ualberta.ca]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Khan Academy [khanacademy.org]
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- 15. scs.illinois.edu [scs.illinois.edu]
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- 18. Chemistry Online @ UTSC [utsc.utoronto.ca]
Technical Support Center: Catalyst Selection for 2-(Pyridin-3-yloxy)propanoic acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the synthesis of 2-(Pyridin-3-yloxy)propanoic acid. As Senior Application Scientists, we have compiled this guide to address common challenges and provide in-depth, field-proven insights to streamline your experimental workflow. This resource is structured in a flexible question-and-answer format to directly tackle the specific issues you may encounter.
Introduction to Synthetic Strategies
The synthesis of 2-(Pyridin-3-yloxy)propanoic acid primarily involves the formation of an ether linkage between a pyridine ring and a propanoic acid moiety. The two most prevalent and effective methods for achieving this are the Williamson ether synthesis and the Ullmann condensation. The choice between these two synthetic routes is critical and depends on the availability of starting materials, desired reaction conditions, and scalability. This guide will delve into the nuances of catalyst selection and troubleshooting for both pathways.
Core Synthetic Pathways and Troubleshooting
Here, we present a troubleshooting guide and frequently asked questions (FAQs) for the two primary synthetic routes to 2-(Pyridin-3-yloxy)propanoic acid.
I. Williamson Ether Synthesis
This classical method involves the reaction of an alkoxide with an alkyl halide in an SN2 reaction.[1][2] For the synthesis of 2-(Pyridin-3-yloxy)propanoic acid, this translates to the reaction of 3-hydroxypyridine with a 2-halopropanoic acid derivative.
Reaction Scheme:
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Yield | 1. Incomplete Deprotonation of 3-Hydroxypyridine: The pyridinol oxygen is not sufficiently nucleophilic without deprotonation. | Solution: Employ a strong enough base to fully deprotonate the hydroxyl group. Sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like DMF or THF are effective.[3] Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures or the use of a phase-transfer catalyst.[4] |
| 2. Poor Leaving Group on Propanoic Acid Moiety: The rate of the SN2 reaction is dependent on the leaving group ability (I > Br > Cl). | Solution: If using a 2-chloropropanoic acid derivative, consider switching to the 2-bromo or 2-iodo analogue to increase the reaction rate. | |
| 3. Competing Elimination Reaction (E2): The alkoxide is a strong base and can promote the elimination of H-X from the 2-halopropanoic acid derivative, especially at elevated temperatures.[5] | Solution: Use the mildest possible reaction temperature that still allows for a reasonable reaction rate. Monitor the reaction progress closely to avoid prolonged heating. Using a less hindered base can also disfavor elimination. | |
| Formation of N-Alkylated Side Product | Ambident Nucleophilicity of the Pyridinoxide: The deprotonated 3-hydroxypyridine can exist in resonance forms where the negative charge is on the nitrogen atom, leading to competing N-alkylation.[6] | Solution: The regioselectivity of alkylation can be influenced by the choice of solvent and counter-ion. Aprotic polar solvents like DMF or DMSO can favor O-alkylation.[7] The use of phase-transfer catalysis can also enhance O-alkylation by creating a "naked" and more reactive oxygen anion in the organic phase.[8] |
| Reaction Stalls or is Sluggish | 1. Insufficient Catalyst Activity (for PTC): The phase-transfer catalyst may be inefficient or poisoned. | Solution: Screen different quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB) or crown ethers.[9] Ensure the catalyst is not degraded and is used at an appropriate loading (typically 1-10 mol%). |
| 2. Low Solubility of Reactants: The pyridinoxide salt may have low solubility in the reaction solvent. | Solution: Choose a solvent that can effectively dissolve both the nucleophile and the electrophile. DMF and DMSO are often good choices for this reason.[1] |
Q1: What is the best base to use for the deprotonation of 3-hydroxypyridine?
A1: For complete and rapid deprotonation, strong bases like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent are recommended.[3] However, for greener and safer processes, weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, especially when coupled with a phase-transfer catalyst or higher reaction temperatures.[7]
Q2: How can I minimize the formation of the N-alkylated isomer?
A2: Minimizing N-alkylation is a key challenge. Several strategies can be employed:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation over N-alkylation.[7]
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can selectively transport the pyridinoxide anion to the organic phase, where it is less solvated and the oxygen is more nucleophilic, thus favoring O-alkylation.[8]
-
Protecting Groups: While more synthetically demanding, temporary protection of the pyridine nitrogen can be considered, though this adds extra steps to the synthesis.
Q3: What are the optimal reaction temperatures and times?
A3: Typical temperatures for Williamson ether synthesis range from room temperature to 100 °C.[4] The optimal temperature will depend on the specific substrates, base, and solvent used. It is advisable to start at a lower temperature (e.g., 50 °C) and gradually increase it if the reaction is too slow. Reaction times can vary from a few hours to overnight.[4] Monitoring the reaction by TLC or LC-MS is crucial to determine the point of completion and to avoid the formation of degradation products from prolonged heating.
Experimental Protocol: Williamson Ether Synthesis with Phase-Transfer Catalysis
-
To a solution of 3-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., toluene or acetonitrile), add a base such as powdered potassium carbonate (2.0 eq).
-
Add a phase-transfer catalyst, for example, tetrabutylammonium bromide (0.1 eq).
-
To this mixture, add the ethyl 2-bromopropionate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product is then subjected to purification, typically by column chromatography or recrystallization, to isolate the desired 2-(pyridin-3-yloxy)propanoic acid ester, which can then be hydrolyzed to the carboxylic acid.
Diagram: Williamson Ether Synthesis Workflow
II. Ullmann Condensation
The Ullmann condensation is a copper-catalyzed cross-coupling reaction.[10] For the synthesis of 2-(Pyridin-3-yloxy)propanoic acid, this would involve the coupling of a 3-halopyridine with 2-hydroxypropanoic acid (lactic acid) or its ester.
Reaction Scheme:
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Yield | 1. Inactive Copper Catalyst: The Cu(I) species is often the active catalyst. The copper source may be oxidized or of poor quality.[11] | Solution: Use a fresh, high-purity Cu(I) salt such as CuI, CuBr, or Cu₂O. If using a Cu(II) salt, the reaction conditions must facilitate its reduction to Cu(I).[12] |
| 2. Inappropriate Ligand: The ligand is crucial for stabilizing the copper catalyst and facilitating the reaction.[11] | Solution: Screen a variety of ligands. Common choices for C-O coupling include phenanthrolines, diamines (e.g., N,N'-dimethylethylenediamine), and amino acids (e.g., L-proline).[13] For heteroaromatic substrates, specific ligands might be required. | |
| 3. Suboptimal Base: The base is critical for deprotonating the alcohol and for the overall catalytic cycle. | Solution: Screen different inorganic bases. Cs₂CO₃ and K₃PO₄ are often effective in Ullmann-type couplings.[13] The choice of base can significantly impact the reaction outcome. | |
| Catalyst Deactivation | 1. Product Inhibition: The pyridine nitrogen in the product can coordinate to the copper catalyst and inhibit its activity.[14] | Solution: It may be necessary to use a higher catalyst loading. Alternatively, ligands that form very stable complexes with copper can sometimes mitigate product inhibition. |
| 2. Ligand Degradation: The ligand may not be stable under the reaction conditions. | Solution: Ensure the chosen ligand is thermally stable at the reaction temperature. Consider ligands specifically designed for robustness in copper catalysis. | |
| Side Reactions | 1. Decarboxylation of 2-Hydroxypropanoic Acid: The reaction conditions, especially high temperatures, might lead to the decarboxylation of the lactic acid moiety. | Solution: Use the ester of 2-hydroxypropanoic acid instead of the free acid. This protects the carboxylic acid functionality. The ester can be hydrolyzed in a subsequent step. Employing modern ligand systems allows for milder reaction temperatures, which can also prevent decarboxylation. |
| 2. Homocoupling of the Aryl Halide: The 3-halopyridine can undergo homocoupling to form 3,3'-bipyridine. | Solution: This is often a sign of an inappropriate catalyst system or reaction conditions. Optimizing the ligand, base, and temperature can favor the desired cross-coupling reaction. |
Q1: Which copper source is most effective?
A1: Copper(I) salts such as copper(I) iodide (CuI) are generally preferred as they are often the active catalytic species.[11] However, Cu(II) salts can also be used, as they can be reduced in situ to Cu(I). The choice may depend on the specific ligand and reaction conditions.
Q2: What is the role of the ligand in the Ullmann condensation?
A2: The ligand plays several critical roles: it solubilizes the copper salt, stabilizes the active catalytic species, prevents catalyst agglomeration and deactivation, and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination).[15] The development of effective ligands has been instrumental in allowing Ullmann reactions to be performed under much milder conditions than the classical high-temperature protocols.
Q3: What are the best practices for setting up an Ullmann reaction?
A3: To ensure reproducibility and success:
-
Use High-Purity Reagents: The quality of the copper salt, ligand, base, and solvent is crucial.
-
Anhydrous Conditions: Unless the protocol specifies the use of water, using anhydrous solvents and reagents is recommended to avoid side reactions.
Experimental Protocol: Ligand-Accelerated Ullmann Condensation
-
In a reaction vessel under an inert atmosphere, combine the 3-bromopyridine (1.0 eq), the ethyl 2-hydroxypropanoate (1.2 eq), a copper(I) source such as CuI (5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base like cesium carbonate (2.0 eq).
-
Add an anhydrous, high-boiling point solvent such as DMF or DMSO.
-
Heat the mixture to the desired temperature (e.g., 110-130 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and dilute it with a suitable organic solvent.
-
Filter the mixture to remove inorganic salts and the catalyst residues.
-
Wash the organic phase with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄).
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to obtain the ester of the target molecule, which can then be hydrolyzed.
Diagram: Catalytic Cycle of Ullmann Condensation
Comparative Summary of Synthetic Routes
| Parameter | Williamson Ether Synthesis | Ullmann Condensation |
| Starting Materials | 3-Hydroxypyridine, 2-Halopropanoic acid derivative | 3-Halopyridine, 2-Hydroxypropanoic acid derivative |
| Catalyst | Often not required, but Phase-Transfer Catalysts can be used | Copper (Cu(I) or Cu(II)) with a ligand |
| Typical Conditions | Milder temperatures (RT to 100 °C) | Generally higher temperatures (80-150 °C), though modern methods are milder |
| Key Challenges | N- vs. O-alkylation selectivity, competing elimination reactions | Catalyst deactivation, ligand selection, potential for decarboxylation |
| Advantages | Often simpler setup, avoids transition metal catalysts | Broader substrate scope in some cases, can be more efficient for certain substrates |
| Disadvantages | Potential for regioselectivity issues | Requires a catalyst system, potentially harsher conditions |
Purification and Characterization
Purification:
-
Column Chromatography: This is a common method for purifying the final product or its ester precursor. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is often a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.[4]
-
Acid-Base Extraction: The carboxylic acid product can be purified by extraction into an aqueous basic solution, washing the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure product.
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product, including the connectivity of the pyridine and propanoic acid moieties.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-O-C ether linkage.
-
Melting Point: For solid products, the melting point is a useful indicator of purity.
References
- Francis Academic Press. (n.d.).
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- Edubirdie. (n.d.). Williamson Ether Synthesis.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- Williamson Ether Synthesis. (n.d.).
- RSC Publishing. (2019, April 18). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- MDPI. (n.d.).
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Wikipedia. (n.d.). Williamson ether synthesis.
- Chemical Science (RSC Publishing). (n.d.). Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions.
- ACS Publications. (2018, May 16). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides.
- Journal of the American Chemical Society. (2010, June 2). Copper Catalyzed Arylation/C−C Bond Activation: An Approach toward α-Aryl Ketones.
- ResearchGate. (n.d.). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides.
- NIH. (n.d.).
- Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
- ResearchGate. (n.d.). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines.
- O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. (n.d.).
- NIH. (n.d.).
- RSC Publishing. (2013, November 24). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development.
- ACS Publications. (n.d.).
- Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis.
- PubMed. (2018, June 15). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides.
- Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
- SciSpace. (2008, May 5). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions: copper makes a difference.
- NIH. (n.d.).
- ResearchGate. (2016, April 13).
- PTC Organics, Inc. (n.d.).
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. researchgate.net [researchgate.net]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 14. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism [mdpi.com]
Technical Support: Optimization of Solvent Systems in Williamson Ether Synthesis
Welcome to the Reaction Engineering Help Desk. Below is a targeted technical guide designed to resolve selectivity issues in Williamson ether syntheses. Unlike standard textbook descriptions, this guide focuses on the causality of solvent-solute interactions and how to manipulate them to suppress side reactions (Elimination, C-alkylation) and overcome solubility barriers.
Module 1: The Chemoselectivity Battle ( vs. )
The Issue: "My substrate is a secondary alkyl halide (or sterically hindered primary), and I am observing significant alkene formation (Elimination) instead of the desired ether."
The Mechanism:
The alkoxide ion (
-
Polar Aprotic Solvents (DMSO, DMF, DMAc): These solvents solvate cations (
, ) effectively but leave the anion "naked." While this increases rates by orders of magnitude, it also dramatically increases the basicity of the alkoxide. If the substrate has accessible -hydrogens and any steric hindrance, the "naked" base will trigger elimination. -
Polar Protic Solvents (Ethanol, Methanol): These form a solvation shell around the alkoxide oxygen via Hydrogen Bonding. This "cages" the nucleophile, reducing its basicity and nucleophilicity.
Troubleshooting Protocol:
| Variable | Recommendation | Rationale |
| Solvent | Switch to Acetone or Acetonitrile (if solubility permits) or DCM/Toluene with PTC . | Avoids the "super-basicity" caused by DMSO/DMF. A less polar environment moderates the reactivity of the base. |
| Temperature | Lower to 0°C - RT. | Elimination ( |
| Counter-ion | Switch from | Tighter ion pairing with Lithium reduces the "nakedness" of the anion compared to Potassium, slightly suppressing basicity. |
Module 2: Ambident Nucleophiles (O- vs. C-Alkylation)
The Issue: "I am reacting a phenol or naphthol, but I am detecting C-alkylated byproducts (ring alkylation) instead of the ether."
The Mechanism: Phenoxides are ambident nucleophiles. The Oxygen is the "Hard" center (high charge density), and the Ortho/Para Carbons are the "Soft" centers.
-
H-Bonding Effect: In protic solvents (e.g., Methanol, Water, Trifluoroethanol), the solvent H-bonds strongly to the Oxygen. This "shields" the Hard center. The Soft center (Carbon), which is not solvated by H-bonding, becomes the path of least resistance, leading to C-alkylation.
-
Naked Anion Effect: In Polar Aprotic solvents (DMF, DMSO), the Oxygen is unsolvated and highly reactive. The reaction is under charge control, favoring attack by the atom with the highest electron density (Oxygen).
Visualizing the Solvation Effect:
Caption: Impact of solvent class on the regioselectivity of phenoxide alkylation.
Module 3: Phase Transfer Catalysis (PTC) – The "Green" Alternative
The Issue: "My reagents are incompatible (e.g., inorganic base vs. organic halide) or I need to avoid anhydrous DMF due to workup difficulty."
The Solution: Use a biphasic system (Water/Toluene) with a Phase Transfer Catalyst (PTC).[1]
-
Mechanism: The inorganic base (NaOH) stays in the water. The PTC (e.g., Tetrabutylammonium Bromide, TBAB) ferries the alkoxide anion into the organic phase (Toluene) as a loose ion pair (
). -
Benefit: In the organic phase, the anion is poorly solvated (highly reactive) but the concentration is low, which often suppresses side reactions compared to bulk DMSO.
Module 4: Validated Experimental Protocols
Protocol A: High-Selectivity O-Alkylation (Standard)
Best for: Primary alkyl halides, formation of aryl ethers where C-alkylation is a risk.
-
Setup: Flame-dry a round-bottom flask under
. -
Dissolution: Dissolve the Phenol/Alcohol (1.0 equiv) in anhydrous DMF (Dimethylformamide) or NMP . (Concentration: 0.5 M).
-
Deprotonation: Add
(1.5 equiv) or (1.1 equiv).-
Note: Cesium ("Cesium Effect") promotes O-alkylation due to the large cation radius disrupting tight ion pairs.
-
-
Reaction: Add Alkyl Halide (1.1 equiv) dropwise at 0°C, then warm to RT.
-
Workup: Pour into water (DMF is water-miscible) and extract with Ethyl Acetate. Wash organic layer 3x with water to remove trapped DMF.
Protocol B: Phase Transfer Catalysis (Robust/Green)
Best for: Large scale, moisture-sensitive halides, or avoiding high-boiling solvents.
-
Organic Phase: Dissolve Alkyl Halide (1.0 equiv) and Alcohol (1.0 equiv) in Toluene (3 volumes).
-
Catalyst: Add TBAB (Tetrabutylammonium bromide) (0.05 equiv).
-
Aqueous Phase: Add 30% w/w NaOH solution (2.0 equiv).
-
Reaction: Vigorously stir (high RPM required for surface area) at reflux (80-110°C).
-
Validation: Monitor by TLC. The product remains in Toluene; salts stay in water.
-
Workup: Simply separate layers. Wash Toluene with water. Dry and evaporate.
Troubleshooting Logic Flow
Caption: Decision tree for diagnosing solvent-related failures in Williamson Synthesis.
References
- March, J., & Smith, M. B. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed discussion on Ambident Nucleophiles and Solvent Effects).
-
Kornblum, N., et al. (1955). "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Reactions of Silver and Alkali Metal Salts." Journal of the American Chemical Society. Link (Foundational paper on shielding hard/soft centers).
-
Freedman, H. H., & Dubois, R. A. (1975). "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis." Tetrahedron Letters. Link (Primary source for the Toluene/NaOH/TBAB protocol).
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
-
PharmaXChange. (2011). "Phenolates - O-alkylation and C-alkylation." Link (Specific data on TFE vs DMF selectivity for naphthols).
Sources
Validation & Comparative
A Comparative Guide to Pyridinyloxyalkanoic Acids and Other Pyridine Herbicides for Researchers
This guide provides an in-depth technical comparison of 2-(Pyridin-3-yloxy)propanoic acid and its derivatives with other established pyridine herbicides. Designed for researchers, scientists, and professionals in drug and herbicide development, this document synthesizes current scientific understanding, presents comparative data, and offers detailed experimental protocols to support further research and development in this critical area of agricultural science.
Introduction: The Pyridine Herbicides Landscape
Pyridine herbicides are a significant class of synthetic auxin herbicides, widely used for the selective control of broadleaf weeds in various agricultural and non-crop settings.[1][2] Their mode of action mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell growth in susceptible plants, ultimately causing their death.[3] This class of herbicides is valued for its systemic activity, allowing for translocation within the plant to target meristematic tissues, and for its selectivity, which often spares grass crops.[1]
Established pyridine herbicides such as picloram, clopyralid, triclopyr, and fluroxypyr have a long history of effective weed management. However, the continuous evolution of herbicide resistance in weed populations necessitates the discovery and development of novel herbicidal compounds with improved efficacy, broader weed control spectrums, and favorable environmental profiles.
Recently, 2-(Pyridin-3-yloxy)propanoic acid and its derivatives have emerged as a promising new area of pyridine herbicide research. This guide will delve into the mechanism of action that underpins the herbicidal activity of pyridines, compare the performance of established pyridine herbicides, and explore the potential of 2-(Pyridin-3-yloxy)propanoic acid and its analogs based on the latest experimental findings.
Mechanism of Action: The Synthetic Auxin Pathway
The herbicidal activity of pyridine compounds is rooted in their ability to act as synthetic auxins.[3] They disrupt the normal hormonal balance in susceptible plants by binding to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors. This binding initiates a cascade of molecular events that lead to the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes.
The overstimulation of these genes results in a range of phytotoxic effects, including:
-
Uncontrolled Cell Division and Elongation: Leading to epinasty (twisting and curling of stems and leaves), stem swelling, and callus formation.
-
Disruption of Vascular Tissues: Impairing the transport of water and nutrients.
-
Senescence and Plant Death: The cumulative effect of these disruptions leads to the eventual death of the plant.
Figure 1: Simplified signaling pathway of natural auxin versus synthetic auxin herbicides.
Comparative Analysis of Established Pyridine Herbicides
While sharing a common mechanism of action, established pyridine herbicides exhibit variations in their herbicidal spectrum, efficacy, and environmental persistence. The following table summarizes the key characteristics of some of the most widely used pyridine herbicides.
| Herbicide | Chemical Structure | Primary Target Weeds | Key Characteristics |
| Picloram | 4-amino-3,5,6-trichloropyridine-2-carboxylic acid | Broadleaf weeds, woody plants, and vines.[3] | High herbicidal activity, long soil persistence, and potential for mobility in soil.[3] |
| Clopyralid | 3,6-dichloro-2-pyridinecarboxylic acid | Annual and perennial broadleaf weeds, particularly in the Asteraceae, Fabaceae, and Polygonaceae families.[4] | More selective than picloram, with a shorter half-life in the environment.[4] |
| Triclopyr | [(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid | Woody plants and broadleaf weeds.[2] | Effective for brush control and in forestry applications. |
| Fluroxypyr | [(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid | Broadleaf weeds, including many that are resistant to other herbicides. | Rapidly absorbed by plants and provides post-emergence control. |
A study comparing the relative activity of several pyridine carboxylic acid herbicides on different plant species provided the following insights:
-
Clopyralid was found to be less active than aminopyralid, picloram, and triclopyr in canola, squash, and okra.[5]
-
Aminopyralid demonstrated higher activity than picloram in canola and okra.[5]
-
In squash, aminopyralid and picloram exhibited similar levels of activity.[5]
-
Triclopyr was more active than picloram in canola.[5]
These findings highlight the nuanced differences in the herbicidal efficacy of established pyridine herbicides, which can be attributed to subtle variations in their chemical structures affecting their interaction with the target site and their uptake, translocation, and metabolism within different plant species.
The Emergence of 2-(Pyridin-3-yloxy)propanoic Acid and its Derivatives
Recent research has focused on the synthesis and herbicidal evaluation of novel pyridine derivatives, including those based on the 2-(Pyridin-3-yloxy)propanoic acid scaffold. These investigations aim to identify new lead compounds with enhanced herbicidal performance.
A notable study explored a series of 2-(2-oxo-3-(pyridin-2-yl)-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acid derivatives.[6] The key findings from the structure-activity relationship (SAR) analysis of these compounds were:
-
The presence of a trifluoromethyl group at the 5-position of the pyridine ring is crucial for high herbicidal activity.[6]
-
The addition of a fluorine or chlorine atom at the 3-position of the pyridine ring significantly enhances herbicidal activity.[6]
-
Carboxylic ester derivatives generally exhibit superior herbicidal activity compared to their corresponding amide derivatives.[6]
In greenhouse pot experiments, two of the most promising compounds from this series, I-01 and I-09 , demonstrated potent post-emergence herbicidal activity against several broadleaf weeds. They completely inhibited the growth of Amaranthus retroflexus, Abutilon theophrasti, and Portulaca oleracea at a dosage of 75 g ha-1.[6]
While a direct comparative study with a wide range of established pyridine herbicides is not yet available, the high potency of these novel compounds at relatively low application rates suggests their potential as next-generation herbicides.
Experimental Protocols for Herbicide Efficacy Evaluation
The following is a generalized, step-by-step methodology for conducting whole-plant bioassays to determine the efficacy of herbicidal compounds, based on established protocols.[7]
Seed Germination and Plant Growth
-
Seed Source: Obtain certified seeds of the desired weed and crop species.
-
Germination: Sow seeds in trays containing a sterile potting mix. Place the trays in a growth chamber with controlled temperature, humidity, and photoperiod to ensure uniform germination.
-
Transplanting: Once the seedlings have reached the appropriate growth stage (e.g., 2-3 true leaves), transplant them into individual pots filled with the same potting mix.
-
Acclimatization: Allow the transplanted seedlings to acclimatize in the greenhouse for a specified period before herbicide application.
Herbicide Application
-
Solution Preparation: Prepare stock solutions of the test herbicides in an appropriate solvent. Make serial dilutions to obtain the desired range of application rates.
-
Application: Use a laboratory-grade cabinet sprayer to apply the herbicide solutions to the plants. Ensure uniform coverage of the foliage. Include a control group treated only with the solvent.
-
Randomization: Arrange the treated pots in a randomized complete block design within the greenhouse to minimize the effects of environmental variability.
Data Collection and Analysis
-
Visual Injury Assessment: At regular intervals after treatment (e.g., 7, 14, and 21 days), visually assess the plants for signs of phytotoxicity, such as epinasty, chlorosis, and necrosis, using a 0 to 100% rating scale (where 0 = no injury and 100 = complete plant death).
-
Biomass Measurement: At the end of the experimental period, harvest the above-ground biomass of each plant. Dry the biomass in an oven at a constant temperature until a constant weight is achieved.
-
Data Analysis: Analyze the biomass data using a dose-response model to calculate the effective dose required to cause a 50% reduction in plant growth (ED50). This value is a key indicator of herbicidal potency.
Figure 2: A generalized workflow for evaluating herbicide efficacy in a greenhouse setting.
Conclusion and Future Directions
The pyridine class of herbicides continues to be a cornerstone of modern weed management. While established compounds like picloram and clopyralid remain effective, the emergence of novel structures such as 2-(Pyridin-3-yloxy)propanoic acid and its derivatives holds significant promise for the future of herbicide development.
The high potency observed in initial screenings of these new compounds warrants further investigation. Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head efficacy trials of promising new compounds against a panel of established pyridine herbicides across a broad range of economically important weed species.
-
Mode of Action Elucidation: Confirming that the herbicidal activity of these new compounds is indeed through the synthetic auxin pathway and investigating any potential differences in their interaction with auxin receptors.
-
Crop Selectivity and Environmental Fate: Evaluating the safety of these novel herbicides on major crops and determining their persistence and mobility in the environment.
By systematically addressing these research questions, the scientific community can fully assess the potential of 2-(Pyridin-3-yloxy)propanoic acid and its derivatives to contribute to the development of more effective and sustainable weed control solutions.
References
-
Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. (2024). PubMed. [Link]
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). MDPI. [Link]
-
PICLORAM HERBICIDE. (n.d.). Canada.ca. [Link]
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). MDPI. [Link]
-
Clopyralid. (n.d.). AERU - University of Hertfordshire. [Link]
-
Efficacy Comparison of Some New Natural-Product Herbicides for Weed Control at Two Growth Stages. (2023). ResearchGate. [Link]
-
Synthesis and herbicidal activity of novel 3-aminocarbonyl-2-oxazolidinethione derivatives containing a substituted pyridine ring. (n.d.). PubMed. [Link]
-
ED50 estimates from dose response curves for shoot fresh weight. (n.d.). ResearchGate. [Link]
-
The Dynamic Duo: Triclopyr and Picloram in Woody Weed Control. (n.d.). Specialist Sales. [Link]
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). Semantic Scholar. [Link]
-
Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. (2024). ACS Publications. [Link]
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (n.d.). PMC - NIH. [Link]
-
Pyridine Herbicide Carryover: Causes and Precautions. (2012). VTechWorks. [Link]
-
Enhanced Herbicidal Action of Clopyralid in the Form of a Supramolecular Complex with a Gemini Surfactant. (n.d.). MDPI. [Link]
-
Triclopyr, picloram, and aminopyralid: Effective solutions for controlling noxious woody weeds in Australia. (2024). Specialist Sales. [Link]
-
A Practitioner's Guide for Testing Herbicide Efficacy With the Incision Point Application (IPA) Technique on Invasive Woody Plant Species. (2013). CTAHR.hawaii.edu. [Link]
-
Relative activity comparison of aminocyclopyrachlor to pyridine carboxylic acid herbicides. (2019). Cambridge Core. [Link]
-
Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. (n.d.). VTechWorks. [Link]
-
Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives. (n.d.). PubMed. [Link]
-
Experimental methods to evaluate herbicides behavior in soil. (n.d.). Weed Control Journal. [Link]
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). PMC - NIH. [Link]
-
Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. (n.d.). MDPI. [Link]
-
Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993). . [Link]
-
Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). (n.d.). [PDF]. [Link]
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Comparative Analysis of Pyridinyloxy Herbicides: Triclopyr vs. Fluroxypyr
[1][2][3]
Executive Summary
Pyridinyloxy herbicides represent a specialized subclass of synthetic auxins (Group 4) characterized by a pyridine ring linked via an oxygen atom to a carboxylic acid side chain. While the broader chemical family includes aryloxyphenoxypropionates (FOPs) which target grasses, the term "pyridinyloxy herbicide" in professional vegetation management almost exclusively refers to pyridinyloxyacetic acids : Triclopyr and Fluroxypyr .
This guide provides a rigorous technical comparison of these two agents. While structurally homologous, they exhibit distinct agronomic profiles: Triclopyr is the industry standard for woody brush and perennial broadleaf control, whereas Fluroxypyr is the premier tool for managing difficult annuals like Kochia and Galium (Cleavers), particularly where ALS-resistance is a concern.
Chemical Classification & Structural Homology
To understand the divergence in efficacy, one must first distinguish the chemical architecture. Both compounds function as structural mimics of indole-3-acetic acid (IAA), but their halogenation patterns dictate their lipophilicity and receptor affinity.
-
Pyridinyloxyacetic Acids (The Focus of this Guide):
-
Triclopyr: [(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid.
-
Fluroxypyr: [(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid.
-
Note: The addition of the amino group and fluorine in Fluroxypyr alters its metabolic stability and uptake relative to Triclopyr.
-
-
Distinction from FOPs:
-
Compounds like Fluazifop and Haloxyfop contain a pyridinyloxy moiety but belong to the Aryloxyphenoxypropionate class. They inhibit ACCase (lipid synthesis) in grasses and are not auxins. This guide focuses solely on the auxin-mimic pyridinyloxyacetic acids.
-
Table 1: Physicochemical Properties & Efficacy Data[4]
| Feature | Triclopyr | Fluroxypyr |
| Chemical Structure | 3,5,6-trichloro-2-pyridinyloxyacetic acid | 4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxyacetic acid |
| Primary Target Spectrum | Woody Brush & Perennials (Brambles, Poison Ivy, Oak, Mesquite) | Annual Broadleaves (Kochia, Bedstraw/Cleavers, Hemp Dogbane) |
| Mode of Action | Synthetic Auxin (TIR1/AFB Agonist) | Synthetic Auxin (TIR1/AFB Agonist) |
| Soil Half-Life (DT50) | ~30 days (Range: 8–46 days) | ~36 days (Acid); Ester hydrolyzes in <3 days |
| Mobility (Soil) | Moderate to High (Acid form is mobile) | Intermediate (Metabolites F-MP can be persistent) |
| Temperature Sensitivity | Low: Effective in cooler temps (dormant stem/bark applications) | High: Requires active growth; efficacy drops significantly <10°C |
| Primary Crop Safety | Pasture, Rangeland, Turf, Rice | Cereals (Wheat, Barley), Corn, Fallow |
| Key Resistance Utility | Controls phenoxy-tolerant woody species | Controls ALS-resistant & Glyphosate-resistant Kochia |
Mechanism of Action: The Auxin Signaling Pathway
Both herbicides function by dysregulating gene expression. They bind to the TIR1/AFB (Transport Inhibitor Response 1) receptor complex, acting as "molecular glue" that recruits Aux/IAA transcriptional repressors for ubiquitination and degradation.
Expert Insight: While the pathway is identical, the affinity varies. Triclopyr's structure allows it to persist longer in woody tissue, causing the characteristic "epinasty" (twisting) and phloem disruption required to kill large vascular plants.
Figure 1: The molecular mechanism of pyridinyloxy herbicides. The herbicide mimics natural auxin, forcing the degradation of repressors and leading to lethal uncontrolled growth.
Experimental Protocols for Comparative Assessment
To objectively compare these herbicides, researchers must control for formulation (ester vs. amine) and environmental conditions. The following protocols are designed to validate efficacy and translocation differences.
Protocol A: Comparative Dose-Response Bioassay
Objective: Determine the EC50 (Effective Concentration for 50% injury) on a target species like Kochia scoparia.
-
Plant Material: Grow Kochia seedlings to the 4-6 leaf stage (approx. 10 cm height) in a greenhouse (25°C/20°C day/night).
-
Treatment Groups:
-
Control (Solvent only).
-
Triclopyr (e.g., Garlon 4 Ultra) at 0.25x, 0.5x, 1x, 2x, 4x label rate.
-
Fluroxypyr (e.g., Starane Ultra) at 0.25x, 0.5x, 1x, 2x, 4x label rate.
-
-
Application: Use a track sprayer calibrated to deliver 200 L/ha at 200 kPa. Ensure nozzle selection (e.g., Flat Fan) produces medium droplets to minimize drift but maximize coverage.
-
Assessment:
-
7 Days After Treatment (DAT): Visual injury rating (0-100%). Look for epinasty.
-
21 DAT: Harvest above-ground biomass. Dry at 60°C for 48 hours and weigh.
-
-
Data Analysis: Fit data to a log-logistic regression model to calculate EC50 values.
-
Self-Validating Check: If the Control group biomass varies by >15% within replicates, the environmental uniformity is compromised; repeat the assay.
-
Protocol B: 14C-Translocation Study (Radio-labeled)
Objective: Quantify the basipetal movement (to roots), which explains Triclopyr's superiority in woody plant control.
-
Preparation: Use 14C-labeled Triclopyr and Fluroxypyr (specific activity ~50 mCi/mmol).
-
Application: Apply 10 μL of labeled solution to the second fully expanded leaf of the target plant (e.g., Canada Thistle).
-
Incubation: Maintain plants in growth chambers for 24, 48, and 72 hours.
-
Harvesting:
-
Section plants into: Treated Leaf, Shoot (above treated leaf), Shoot (below treated leaf), and Roots.
-
Wash the treated leaf with 50% ethanol to remove unabsorbed herbicide.
-
-
Quantification: Oxidize tissue samples and measure radioactivity via Liquid Scintillation Counting (LSC).
-
Causality Check: High radioactivity in the roots correlates with the ability to kill perennials. Triclopyr typically shows higher root accumulation in woody species than Fluroxypyr.
Figure 2: Workflow for determining herbicide translocation efficiency using radiolabeled compounds.
Comparative Performance Analysis
Spectrum of Control[1][5]
-
Triclopyr: The "Brush Killer."[1] It is structurally optimized to penetrate thick, woody bark and translocate to deep root systems. It is the gold standard for controlling Rubus spp. (blackberries), Poison Ivy (Toxicodendron), and hardwood saplings.
-
Fluroxypyr: The "Arable Specialist." Its primary strength lies in its speed of action on annual broadleaves that tolerate 2,4-D. It is exceptionally effective against Galium aparine (Bedstraw) and Kochia scoparia, even biotypes resistant to ALS inhibitors (Group 2) and glyphosate (Group 9).
Environmental Fate & Persistence[3][7][8][9][10][11]
-
Triclopyr: Degrades primarily via microbial metabolism.[2][3][4] The acid form is relatively mobile in soil, posing a risk of leaching if applied near shallow groundwater, though it is rarely detected due to rapid photolysis in water.
-
Fluroxypyr: Applied as an ester (e.g., meptyl), it hydrolyzes rapidly (<3 days) to the acid.[4][5] While the acid is less persistent than Picloram, its metabolite (F-MP) can persist in soil.[4] However, Fluroxypyr is generally considered to have a more favorable environmental profile for rotational cropping compared to Picloram or Clopyralid.
Temperature Efficacy
A critical operational difference is temperature sensitivity.
-
Triclopyr retains efficacy in cooler conditions and is often used for dormant-season basal bark treatments (mixed with oil).
-
Fluroxypyr efficacy is highly temperature-dependent. Research indicates that applications below 10°C significantly reduce control of Kochia because the active transport required for uptake is metabolically limited in the weed.
References
-
BenchChem. (2025).[6][7][4] A Comparative Analysis of Fluroxypyr and Other Key Pyridine Herbicides for Weed Management. Retrieved from
-
University of Florida. (2025). Herbicide Application Techniques for Woody Plant Control (SS-AGR-260). Retrieved from
-
Washington State University. (2020). Fluroxypyr is Everywhere! Weeders of the West. Retrieved from
-
National Pesticide Information Center. (2025). Triclopyr Technical Fact Sheet. Retrieved from
-
Weed Science Society of America. (2025). Herbicide Handbook: Pyridinyloxyacetic Acids. Retrieved from
-
ResearchGate. (2025). Degradation and leaching of fluroxypyr after application to railway tracks. Retrieved from
A Comparative Guide to the Validation of Analytical Methods for 2-(Pyridin-3-yloxy)propanoic acid
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results.[1] This guide provides an in-depth comparison of analytical methodologies for the quantification of "2-(Pyridin-3-yloxy)propanoic acid," a key chemical entity. We will explore the validation of a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and compare its performance characteristics against the highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) technique. This document is designed to not only present protocols but to explain the causal scientific reasoning behind the experimental choices, ensuring a self-validating and trustworthy analytical framework.
The Critical Role of Method Validation
Analytical method validation is the documented process of demonstrating that a procedure is suitable for its intended purpose.[2] For pharmaceutical compounds, this is a non-negotiable requirement from regulatory bodies worldwide, including the International Council for Harmonisation (ICH).[3] The objective is to ensure that the chosen method provides data that is accurate, precise, and specific for the intended sample analysis.[4] This guide is structured around the principles outlined in the ICH Q2(R1) guideline, which details the required validation characteristics for analytical procedures.[5][6][7]
Primary Method: Stability-Indicating HPLC-UV Analysis
High-Performance Liquid Chromatography with UV detection is a workhorse technique in pharmaceutical quality control. It is robust, cost-effective, and well-suited for quantifying the active pharmaceutical ingredient (API) in bulk substances and finished products where concentrations are relatively high.[8][9]
Causality in Method Development
The development of this method was guided by the physicochemical properties of 2-(Pyridin-3-yloxy)propanoic acid. The presence of a pyridine ring and a carboxylic acid group dictates its polarity and UV absorbance.
-
Column Selection: A C18 reversed-phase column is chosen due to its versatility and effectiveness in retaining and separating molecules with moderate polarity like our target analyte.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and a phosphate buffer (pH ~3.0) is selected. The acidic pH suppresses the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak shape. Acetonitrile serves as the organic modifier to control the retention time.
-
Detection Wavelength (λmax): The UV spectrum of the compound would be experimentally determined using a photodiode array (PDA) detector. The wavelength of maximum absorbance is selected for quantification to ensure the highest sensitivity.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: 40:60 (v/v) Acetonitrile : 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: λmax determined experimentally (e.g., 268 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-(Pyridin-3-yloxy)propanoic acid reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare calibration standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a target concentration of 50 µg/mL. Filter through a 0.45 µm syringe filter prior to injection.
-
Validation of the HPLC-UV Method
The validation process is a sequence of experiments designed to verify the method's performance.
Caption: A typical workflow for the validation of an analytical HPLC method.
Specificity (Stability-Indicating Nature)
To ensure the method is stability-indicating, forced degradation studies are performed.[10] The goal is to produce a modest amount of degradation (typically 5-20%) to demonstrate that the degradation products do not interfere with the quantification of the parent compound.[11]
-
Protocol: Expose solutions of 2-(Pyridin-3-yloxy)propanoic acid to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (ICH Q1B) for a specified duration.[12]
-
-
Acceptance Criteria: The analyte peak must be free from co-eluting degradant peaks, as determined by peak purity analysis using a PDA detector.
Data Summary Table: HPLC-UV Method Validation
| Validation Parameter | Test Procedure | Acceptance Criteria | Hypothetical Result |
| Specificity | Forced degradation studies | No interference at the analyte's retention time. Peak purity > 99.5%. | Pass |
| Linearity | 5 concentrations (1-100 µg/mL), n=3 | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9998 |
| Range | Derived from Linearity and Accuracy | Method is linear, accurate, and precise within this range. | 5 - 80 µg/mL |
| Accuracy | 3 levels (80%, 100%, 120%), n=3 | Mean recovery between 98.0% and 102.0% | 99.5% - 101.2% |
| Precision (Repeatability) | 6 replicate preparations at 100% | RSD ≤ 2.0% | 0.8% |
| Precision (Intermediate) | Different day, different analyst | RSD ≤ 2.0% | 1.2% |
| Limit of Quantitation (LOQ) | S/N ratio of 10:1 | Determined experimentally | 1.0 µg/mL |
| Limit of Detection (LOD) | S/N ratio of 3:1 | Determined experimentally | 0.3 µg/mL |
| Robustness | Varied flow rate (±0.1), pH (±0.2) | RSD ≤ 2.0% | Pass |
Alternative Method: High-Sensitivity LC-MS/MS Analysis
For applications requiring higher sensitivity and selectivity, such as bioanalysis (quantifying the drug in plasma or tissue) or trace impurity analysis, LC-MS/MS is the superior choice.[13]
Rationale for Using LC-MS/MS
LC-MS/MS combines the separation power of LC with the detection specificity of mass spectrometry.[14] It identifies compounds by their specific mass-to-charge ratio (m/z), offering a significant advantage over UV detection, especially in complex matrices where co-eluting interferences can be a major issue.[13]
Detailed Experimental Protocol: LC-MS/MS
-
Instrumentation: A UHPLC (Ultra-High-Performance Liquid Chromatography) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: The precursor ion [M+H]⁺ for the analyte and a specific product ion would be determined by direct infusion. For a structurally similar compound, 3-(Pyridin-2-yl)propanoic acid (MW 151.16), positive mode ESI is effective.[15]
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, gas flows, source temperature).
-
Head-to-Head Comparison: HPLC-UV vs. LC-MS/MS
The choice of analytical method is driven by the specific question being asked. The following diagram and table illustrate the decision-making process and compare the performance of the two techniques.
Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS.
Performance Comparison Table
| Feature | HPLC-UV | LC-MS/MS | Rationale for Choice |
| Principle | UV Light Absorbance | Mass-to-Charge Ratio (m/z) | LC-MS/MS offers superior specificity by measuring an intrinsic molecular property.[14] |
| Sensitivity (Typical LOQ) | ~1 µg/mL (ppm) | < 1 ng/mL (ppb) | LC-MS/MS is orders of magnitude more sensitive, essential for bioanalysis. |
| Selectivity | Moderate; vulnerable to co-eluting impurities with similar UV spectra. | Excellent; can distinguish compounds of different masses even if they co-elute. | Critical for complex matrices to avoid overestimation of the analyte concentration.[13] |
| Application | API quantification, purity testing, dissolution, content uniformity. | Bioanalysis (PK studies), impurity identification, metabolite screening. | HPLC-UV is ideal for routine QC, while LC-MS/MS excels in R&D and bioanalytical settings.[9] |
| Cost & Complexity | Lower instrument cost, simpler operation, less demanding solvent grades. | High capital investment, requires specialized operators, high-purity solvents.[14] | The budget and available expertise are practical constraints that often favor HPLC-UV for routine work. |
| Robustness | Generally very robust and easily transferable between labs. | Sensitive to matrix effects (ion suppression) and requires more rigorous sample prep. | HPLC-UV methods are typically more rugged for day-to-day quality control environments. |
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of 2-(Pyridin-3-yloxy)propanoic acid, but they serve different purposes.
-
The validated HPLC-UV method stands as a robust, cost-effective, and reliable choice for routine quality control, such as assay and purity determination of the bulk drug substance and formulated product. Its validation according to ICH guidelines ensures its suitability for this intended purpose.
-
LC-MS/MS is the indispensable alternative when high sensitivity and selectivity are paramount. For quantifying the analyte in complex biological fluids or for identifying unknown trace-level impurities, the specificity of mass detection is unmatched.
By understanding the distinct advantages and performance characteristics outlined in this guide, researchers and drug development professionals can make an informed and scientifically sound decision, selecting the optimal analytical strategy to ensure data integrity and regulatory compliance.
References
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Sofpromed. (2024). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Retrieved from [Link]
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Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
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Asian Journal of Pharmaceutical and Clinical Research. (2020). Analytical Method Validation Parameters: An Updated Review. Retrieved from [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. Retrieved from [Link]
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LCGC International. (n.d.). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC–UV and LC–MS. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary.... Retrieved from [Link]
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A Comparative Guide to the Bioactivity of 2-(Pyridin-3-yloxy)propanoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyridin-3-yloxy)propanoic acid is a versatile scaffold in medicinal and agricultural chemistry. Its unique combination of a pyridine ring, an ether linkage, and a propanoic acid moiety provides a framework for the development of a diverse range of bioactive molecules. This guide offers a comparative analysis of the bioactivity of 2-(Pyridin-3-yloxy)propanoic acid and its structural analogs, with a focus on two key areas of therapeutic and commercial interest: anti-inflammatory and herbicidal activities. By examining the structure-activity relationships and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to rationally design and evaluate novel compounds based on this promising chemical scaffold.
Anti-Inflammatory Bioactivity
The structural resemblance of pyridyloxy propanoic acids to the well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) has prompted investigations into their potential as anti-inflammatory agents. The propanoic acid moiety, in particular, is a common feature in many NSAIDs like ibuprofen and naproxen.
Mechanism of Action: Targeting the Arachidonic Acid Pathway
The primary mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the arachidonic acid pathway. Arachidonic acid, released from the cell membrane, is converted by COX-1 and COX-2 into prostaglandins, which are potent mediators of inflammation, pain, and fever.[1] The inhibition of these enzymes, particularly the inducible COX-2 isoform, is a major therapeutic strategy for reducing inflammation.
Figure 1: Simplified Arachidonic Acid Pathway and the site of action for COX inhibitors.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory potential of 2-(Pyridin-3-yloxy)propanoic acid analogs is significantly influenced by the substitution pattern on both the pyridine and the phenoxy rings. A key finding in the literature is that the incorporation of a chlorophenoxypropionic acid moiety can enhance anti-edematous potency.[2]
| Compound | Structure | In Vivo Anti-Inflammatory Activity (% Edema Inhibition) | Reference |
| 2-(Pyridin-3-yloxy)propanoic acid | 2-(Pyridin-3-yloxy)propanoic acid | Not Reported | - |
| Analog 1: 2-(4-Chlorophenoxy)propanoic acid | 2-(4-Chlorophenoxy)propanoic acid | Potent Activity | [2] |
| Analog 2: 2-(Pyridin-3-yloxy)-2-methylpropanoic acid | 2-(Pyridin-3-yloxy)-2-methylpropanoic acid | Not Reported | - |
| Ibuprofen (Reference) | Ibuprofen | 57.22 ± 20.134 | [3] |
Note: Specific quantitative data for direct comparison is limited in the publicly available literature. The table is illustrative based on qualitative findings.
The data, although incomplete, suggests that modifications to the phenoxy group, such as the addition of a chlorine atom, can significantly impact the anti-inflammatory activity. This is likely due to changes in the electronic and steric properties of the molecule, which in turn affect its binding affinity to the COX enzymes.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.[4][5][6]
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds and reference drug (e.g., Diclofenac) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Control group (vehicle only)
-
Reference group (e.g., Diclofenac, 25 mg/kg, i.p.)
-
Test groups (different doses of the test compound, e.g., 10, 20, 40 mg/kg, i.p.)
-
-
Compound Administration: Administer the vehicle, reference drug, or test compounds intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[4][6]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Statistical Analysis: Analyze the data using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test, to determine the significance of the observed differences.
Herbicidal Bioactivity
Derivatives of pyridyloxy propanoic acid are a significant class of herbicides known as aryloxyphenoxypropionates (AOPPs). These compounds are highly effective against a wide range of grass weeds in broadleaf crops.
Mechanism of Action: Inhibition of Fatty Acid Biosynthesis
AOPP herbicides act by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[4] This enzyme catalyzes the first committed step in the biosynthesis of fatty acids, which are essential components of cell membranes. By blocking ACCase, these herbicides disrupt cell membrane formation, leading to the cessation of growth and eventual death of susceptible grass species. Broadleaf plants are generally tolerant to AOPP herbicides due to a naturally resistant form of the ACCase enzyme.
Figure 2: Simplified Fatty Acid Biosynthesis Pathway showing the inhibition of ACCase.
Comparative Analysis of Herbicidal Activity
The herbicidal efficacy of 2-(Pyridin-3-yloxy)propanoic acid analogs is highly dependent on the substitution pattern of the pyridine ring. Structure-activity relationship (SAR) studies have revealed that the presence of a trifluoromethyl group at the 5-position of the pyridine ring is crucial for potent herbicidal activity.[7]
| Compound | Structure | Herbicidal Activity (GR50, g a.i./ha) vs. Amaranthus retroflexus | Reference |
| 2-(Pyridin-3-yloxy)propanoic acid | 2-(Pyridin-3-yloxy)propanoic acid | Not Reported | - |
| Analog 3: Haloxyfop (2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoic acid) | 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoic acid | Highly Active | [2] |
| Analog 4: 2-(5-(Trifluoromethyl)pyridin-2-yloxy)propanoic acid derivative | A derivative with a trifluoromethyl group at the 5-position of the pyridine ring | Potent Activity | [7] |
The data clearly indicates that the unsubstituted 2-(Pyridin-3-yloxy)propanoic acid is likely to be significantly less active as a herbicide compared to its commercially successful analogs which bear specific electron-withdrawing groups on the pyridine ring.
Experimental Protocol: Post-Emergence Herbicidal Efficacy Assay
This assay evaluates the herbicidal activity of compounds when applied to emerged weeds.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti, Portulaca oleracea)
-
Pots filled with a suitable soil mix
-
Test compounds and reference herbicide (e.g., Haloxyfop) formulated for spraying
-
Spray chamber calibrated to deliver a specific volume
-
Greenhouse or controlled environment growth chamber
Procedure:
-
Plant Growth: Sow the seeds of the target weed species in pots and grow them in a greenhouse or growth chamber until they reach the 2-4 leaf stage.
-
Treatment Application: Prepare different concentrations of the test compounds and the reference herbicide. Apply the treatments to the plants using a calibrated spray chamber to ensure uniform coverage. Include an untreated control group.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal damage on a scale of 0% (no effect) to 100% (complete kill).
-
Biomass Measurement: Harvest the above-ground plant material, dry it in an oven at 60-70°C until a constant weight is achieved, and record the dry weight.
-
Data Analysis: Calculate the percentage of growth reduction compared to the untreated control. Determine the GR50 value (the dose causing 50% growth reduction) for each compound using appropriate statistical software.
Conclusion
2-(Pyridin-3-yloxy)propanoic acid serves as a valuable starting point for the development of bioactive compounds with potential applications in both medicine and agriculture. The comparative analysis of its analogs reveals clear structure-activity relationships that can guide the design of more potent and selective molecules.
For anti-inflammatory activity, the focus should be on substitutions on the phenoxy ring, with halogenation appearing to be a promising strategy. Further studies are required to obtain quantitative data and to explore the selectivity of these compounds for COX-1 versus COX-2 to assess their potential gastrointestinal side effects.
In the context of herbicidal activity, the key to high potency lies in the substitution of the pyridine ring, particularly with electron-withdrawing groups like trifluoromethyl. The development of novel AOPP herbicides based on this scaffold could lead to new solutions for weed management.
This guide provides a framework for researchers to build upon, highlighting the importance of systematic analog synthesis and rigorous biological testing to unlock the full potential of the 2-(Pyridin-3-yloxy)propanoic acid scaffold.
References
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A Comparative Guide to the Herbicidal Efficacy of Pyridinyloxyalkanoic Acids
Foreword
The quest for novel, effective, and selective herbicides is a cornerstone of modern agricultural research. Among the myriad chemical families explored, synthetic auxin herbicides have remained a vital tool for broadleaf weed management for over half a century.[1][2] Their complex mode of action has, to date, resulted in a lower incidence of weed resistance compared to other herbicide classes.[3] This guide provides an in-depth technical comparison of a representative pyridinyloxyalkanoic acid, "2-(Pyridin-3-yloxy)propanoic acid," with other major herbicide classes.
While specific experimental data for "2-(Pyridin-3-yloxy)propanoic acid" is not publicly available, this document will leverage data from structurally similar compounds and established principles of herbicide science to project its potential efficacy and to provide robust protocols for its evaluation. The focus here is not just on the results, but on the causality behind the experimental design—a critical perspective for researchers in the field.
The Pyridinyloxyalkanoic Acid Class: A Synthetic Auxin Perspective
Pyridinyloxyalkanoic acids belong to the synthetic auxin class of herbicides. These molecules are structural mimics of the natural plant hormone indole-3-acetic acid (IAA).[4]
Mechanism of Action
At herbicidal concentrations, these compounds overwhelm the plant's natural auxin signaling pathways, leading to uncontrolled and disorganized cell division and elongation, particularly in the vascular tissues. This ultimately results in epinasty (twisting of stems and petioles), tissue damage, and death of susceptible plants.[4] A key feature of this class is its selectivity; it is highly effective against broadleaf (dicot) weeds while generally being safe for grass (monocot) crops.[4]
Caption: Mode of action for synthetic auxin herbicides.
Structure-Activity Relationship (SAR) Insights
Research into related compounds, such as 2-(2-oxo-3-(pyridin-2-yl)-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acid derivatives, provides valuable insights into the structural features that govern herbicidal activity.[5] Key findings include:
-
Pyridine Ring Substitution: The presence of a trifluoromethyl group on the pyridine ring is often crucial for high herbicidal activity.[5][6]
-
Carboxylic Acid Moiety: Carboxylic ester derivatives frequently exhibit higher herbicidal activity than the corresponding free acids or amides.[5][6]
These principles suggest that while "2-(Pyridin-3-yloxy)propanoic acid" represents a core scaffold, its efficacy could be significantly enhanced through chemical modification.
Experimental Evaluation of Herbicidal Efficacy
To rigorously assess the herbicidal potential of a novel compound like "2-(Pyridin-3-yloxy)propanoic acid," a multi-tiered experimental approach is necessary. The following protocols are designed to be self-validating systems, providing clear, reproducible data.
Greenhouse Pot Experiment for Post-Emergence Efficacy
This foundational experiment determines the compound's effectiveness when applied to emerged weeds.
Objective: To assess the post-emergence herbicidal activity of a test compound against a spectrum of broadleaf and grass weeds.
Methodology:
-
Plant Preparation:
-
Source certified seeds of target weed species (e.g., Amaranthus retroflexus [redroot pigweed], Abutilon theophrasti [velvetleaf], and a representative grass weed like Echinochloa crus-galli [barnyardgrass]).
-
Sow seeds in 10 cm pots filled with a sterile potting mix.[7]
-
Cultivate plants in a greenhouse under controlled conditions (e.g., 25°C/18°C day/night temperature, 14-hour photoperiod) until they reach the 2-4 leaf stage.[8]
-
-
Herbicide Application:
-
Prepare a stock solution of the test compound in an appropriate solvent (e.g., acetone) with a surfactant.
-
Using a precision bench sprayer, apply the herbicide at a range of doses (e.g., 50, 100, 200, 400 g active ingredient per hectare [g a.i./ha]).[8]
-
Include an untreated control (sprayed with solvent and surfactant only) and a commercial standard (e.g., 2,4-D for broadleaf weeds) for comparison.
-
-
Data Collection and Analysis:
-
Visually assess plant injury (phytotoxicity) at 7, 14, and 21 days after application (DAA) on a scale of 0% (no effect) to 100% (plant death).[9]
-
At 21 DAA, harvest the above-ground biomass of all plants in each pot.
-
Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.[9]
-
Calculate the percent weed control as the reduction in dry weight relative to the untreated control.
-
Caption: Standard workflow for a greenhouse pot experiment.
Dose-Response Assay
This experiment is crucial for quantifying the potency of the herbicide.
Objective: To determine the effective dose of the herbicide required to achieve 50% control (ED50) for each target weed species.
Methodology:
-
The experimental setup is similar to the greenhouse pot experiment.
-
A wider and more granular range of herbicide doses is applied (e.g., 8-10 concentrations).
-
The resulting data (percent control vs. herbicide dose) is fitted to a non-linear regression model (e.g., a four-parameter log-logistic model) to calculate the ED50 value.[10][11]
Comparative Performance Analysis
A new herbicide's value is determined by its performance relative to existing solutions. Below is a comparative table based on the known properties of different herbicide classes.
| Feature | Pyridinyloxyalkanoic Acid (Hypothetical) | PPO Inhibitor (e.g., Carfentrazone-ethyl) | ACCase Inhibitor (e.g., Haloxyfop) | Non-selective Contact (e.g., Pelargonic Acid) |
| Mode of Action | Synthetic Auxin[4] | Protoporphyrinogen Oxidase (PPO) Inhibition[12][13] | Acetyl-CoA Carboxylase (ACCase) Inhibition[14][15] | Cell Membrane Disruption[16] |
| Primary Target Weeds | Broadleaf Weeds[1] | Broadleaf Weeds, some Grasses[6][13] | Grass Weeds[14] | All vegetation (non-selective) |
| Speed of Action | Moderate (days to weeks) | Rapid (hours to days)[12] | Moderate to Slow (days to weeks) | Very Rapid (minutes to hours) |
| Systemicity | Systemic (translocated)[4] | Primarily Contact | Systemic (translocated) | Contact (no translocation)[16] |
| Soil Residual Activity | Variable | Generally Low | Variable | None[16] |
| Key Application | Post-emergence control of broadleaf weeds in cereal crops. | Post-emergence broadleaf weed control, often used for burndown.[6] | Post-emergence control of grass weeds in broadleaf crops. | Burndown of existing vegetation in non-crop areas. |
Field Trial Validation
While greenhouse studies are essential for initial screening, field trials are the definitive test of a herbicide's performance under real-world conditions.[17]
Objective: To evaluate the efficacy and crop safety of the test compound under diverse environmental conditions and agronomic practices.
Methodology:
-
Site Selection: Choose locations representative of the target agricultural regions.
-
Experimental Design: Use a randomized complete block design with a minimum of three to four replications.[18]
-
Plot Size: Plots should be large enough to be managed with standard farm equipment and to minimize edge effects (e.g., 3m x 8m).
-
Treatments: Include a range of application rates of the test compound, an untreated control, and at least one commercial standard.[18]
-
Data Collection:
-
Weed counts and biomass from quadrats placed randomly within each plot at multiple time points.[9]
-
Visual ratings of weed control and crop phytotoxicity.
-
Final crop yield at harvest.
-
-
Statistical Analysis: Data should be subjected to Analysis of Variance (ANOVA) to determine statistically significant differences between treatments.
Conclusion
The exploration of novel herbicidal compounds like "2-(Pyridin-3-yloxy)propanoic acid" is vital for sustainable agriculture. Based on its classification as a pyridinyloxyalkanoic acid, it is hypothesized to function as a selective, systemic, post-emergence herbicide targeting broadleaf weeds. Its true potential, however, can only be unlocked through rigorous, well-designed experimental protocols as outlined in this guide. By comparing its performance against established herbicides with different modes of action, such as PPO and ACCase inhibitors, researchers can accurately define its spectrum of activity, optimal use patterns, and overall value in integrated weed management programs. The methodologies presented here provide a robust framework for such an evaluation, ensuring scientific integrity and generating the critical data needed for the development of the next generation of weed control solutions.
References
ResearchGate. (2024, January 9). Synthesis and herbicidal activities of 2‐((3‐pyridinyl‐2‐oxo‐2,3‐dihydrobenzo[d]thiazol‐6‐yl)oxy)propionates. Retrieved from ResearchGate. [6] ACS Publications. (2024, April 3). Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. Retrieved from ACS Publications. [19] ACS Publications. (2024, March 25). Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. Retrieved from ACS Publications. [12] MDPI. (2023, October 31). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Retrieved from MDPI. [5] PubMed. (2024, January 30). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. Retrieved from PubMed. ResearchGate. (2025, August 7). Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds. Retrieved from ResearchGate. [13] PubMed. (2024, February 7). Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)Phenylamino Derivatives. Retrieved from PubMed. [1] Herbicide Resistance Action Committee. Synthetic Auxin Resistant Weeds. Retrieved from hracglobal.com. Government of Canada. (1993, April 5). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from publications.gc.ca. [3] NIH. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved from NIH. [14] MDPI. (n.d.). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Retrieved from MDPI. [4] The Ohio State University Pressbooks. (n.d.). 17.3 Herbicides that Mimic or Interfere with Auxin. Retrieved from The Ohio State University Pressbooks. [9] MDPI. (n.d.). Performance of Post-Emergence Herbicides for Weed Control and Soybean Yield in Thailand. Retrieved from MDPI. [7] NIH. (2015, July 2). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Retrieved from NIH. [20] ResearchGate. (2025, September 19). Synthesis and herbicidal activities of acylalanine‐containing 3‐(pyridin−2‐yl)benzothiazol‐2‐ones. Retrieved from ResearchGate. [21] PubMed Central. (2025, August 21). Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops. Retrieved from PubMed Central. Department of Agriculture. (n.d.). Guidelines for Herbicide Registration Trials: Cotton. Retrieved from Department of Agriculture. [22] NIH. (n.d.). The differential binding and biological efficacy of auxin herbicides. Retrieved from NIH. [23] European Weed Research Society. (2017, October 13). European Guidelines to conduct herbicide resistance tests. Retrieved from European Weed Research Society. [24] ResearchGate. (2016, May 25). Generic dose response curves for predicting effects of herbicides on weeds or sensitive plant species. Retrieved from ResearchGate. [17] SGS. (2025, July 1). Understanding Field Trials. Retrieved from SGS. [25] ResearchGate. (2025, August 7). Evaluation of Pre and Post Emergence Herbicides Efficacy on Upland rice (Oryza sativa L.) Weeds in Fogera Hub, Ethiopia. Retrieved from ResearchGate. [26] ResearchGate. (2025, October 24). The differential binding and biological efficacy of auxin herbicides. Retrieved from ResearchGate. [27] Journal of Pharmacognosy and Phytochemistry. (n.d.). Evaluation of the efficacy of pre and post emergence herbicides to manage grassy and broad leaf weeds on mungbean(Vignaradiata L.). Retrieved from Journal of Pharmacognosy and Phytochemistry. [18] NSW Department of Primary Industries. (n.d.). How to conduct your own field trials. Retrieved from NSW Department of Primary Industries. [8] JoVE. (2015, January 28). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Retrieved from JoVE. [28] Cornell Cooperative Extension Westchester County. (2018, October 2). Are there alternatives to glyphosate for weed control in landscapes?. Retrieved from Cornell Cooperative Extension Westchester County. [29] Journal of Plant Protection Research. (n.d.). Determination of optimal doses of glyphosate for controlling weeds at several stages in southwestern Buenos Aires province (Arge). Retrieved from Journal of Plant Protection Research. [30] Google Patents. (n.d.). Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides. Retrieved from Google Patents. [16] ChemCERT. (2019, August 28). Alternatives to Synthetic Herbicides. Retrieved from ChemCERT. [31] Taylor & Francis Online. (n.d.). Assessing herbicide efficacy and selectivity for weed management and enhancing the production of non-GMO soybean cultivation. Retrieved from Taylor & Francis Online. [32] ANTEDIS. (n.d.). Evaluation Field Trials of Plant Protection Products. Retrieved from ANTEDIS. [10] MDPI. (n.d.). Dose–Response Curves of Pelargonic Acid against Summer and Winter Weeds in Central Italy. Retrieved from MDPI. [33] Cultivar Magazine. (2024, November 7). Differentiation and correct use of auxinic herbicides. Retrieved from Cultivar Magazine. [2] ResearchGate. (2025, October 24). Weed Resistance to Synthetic Auxin Herbicides. Retrieved from ResearchGate. [11] CABI Digital Library. (n.d.). Use of dose-response relationship to identify herbicide's efficacy in a mixture. Retrieved from CABI Digital Library. [34] Agmatix. (n.d.). 5 Tips for Designing a Successful On-Farm Field Trial. Retrieved from Agmatix. [35] AHDB. (n.d.). Detecting herbicide resistance. Retrieved from AHDB. [15] Weed Science Society of America. (n.d.). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Retrieved from WSSA. [36] European Patent Office. (2014, January 24). HERBICIDAL COMPOSITIONS OF PYRIDINE-2-CARBOXYLIC ACIDS AND ACCASE INHIBITORS. Retrieved from European Patent Office. [37] Connecticut Invasive Plant Working Group - UConn. (n.d.). Common herbicides. Retrieved from UConn.
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Guide to Profiling the Cross-Reactivity of 2-(Pyridin-3-yloxy)propanoic Acid and Its Analogs
An objective comparison guide for researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for evaluating the target engagement and off-target cross-reactivity of the novel compound 2-(Pyridin-3-yloxy)propanoic acid. Given the limited publicly available data on this specific molecule, we will establish a de novo strategy for its characterization. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for a thorough selectivity assessment, a critical step in preclinical drug development.
The core structure, featuring a pyridinyloxy group linked to a propanoic acid moiety, shares features with ligands known to interact with various target classes. For instance, the pyridinyloxy ring is a key pharmacophore in certain nicotinic acetylcholine receptor (nAChR) ligands, while the propanoic acid group is present in compounds targeting enzymes like cyclooxygenases (COXs) or nuclear receptors such as peroxisome proliferator-activated receptors (PPARs). This structural ambiguity underscores the critical need for broad cross-reactivity profiling.
This guide will therefore use a hypothesized primary target class—Peroxisome Proliferator-Activated Receptors (PPARs)—to illustrate the selection of appropriate comparator compounds and the design of a robust screening cascade.
Part 1: Designing the Cross-Reactivity Study: Rationale and Compound Selection
The first step in a cross-reactivity study is to define its scope. We must select appropriate comparator compounds to serve as benchmarks for potency and selectivity. Based on the structural motifs of 2-(Pyridin-3-yloxy)propanoic acid, we hypothesize a potential interaction with PPARs, a family of nuclear receptors involved in metabolism and inflammation.
Comparator Compound Selection:
-
2-(Pyridin-3-yloxy)propanoic acid: The test article. Its synthesis should be confirmed and purity assessed (>98% by LC-MS and NMR) before biological evaluation.
-
Tesaglitazar: A dual PPARα/γ agonist, chosen as a positive control for the hypothesized primary targets. Its well-documented dual activity provides a strong benchmark for comparing potency and identifying the specific PPAR subtype preferences of our test article.
-
Ibuprofen: A non-selective COX-1/COX-2 inhibitor containing a propanoic acid moiety. It is included to investigate potential cross-reactivity with cyclooxygenase enzymes, a common off-target for acidic compounds.
-
Varenicline: A selective α4β2 nicotinic acetylcholine receptor partial agonist. The pyridinyl ether-like linkage in varenicline makes it a relevant comparator to rule out or confirm activity at nAChRs, a plausible off-target class based on the pyridinyloxy scaffold.
Experimental Workflow for Selectivity Profiling
A tiered approach is recommended, starting with broad, high-throughput in vitro screening and progressing to more focused in vivo studies. This strategy, often referred to as a "safety pharmacology screen," is a standard practice in drug discovery to identify potential liabilities early.
Caption: Tiered workflow for cross-reactivity screening.
Part 2: In Vitro Experimental Protocols & Data
Protocol 1: PPAR Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of the test compounds for the human PPARα, PPARγ, and PPARδ subtypes.
Methodology:
-
Preparation: Human recombinant PPAR ligand-binding domains (LBDs) are incubated with a specific radioligand (e.g., [3H]-Tesaglitazar).
-
Competition: A range of concentrations of the test compound (e.g., 10 nM to 100 µM) is added to compete with the radioligand for binding to the receptor.
-
Incubation: The reaction is incubated at room temperature for 2 hours to reach equilibrium.
-
Separation: Bound and free radioligand are separated using a filter plate (e.g., GF/B filter) and washed.
-
Detection: The radioactivity retained on the filter, corresponding to the bound ligand, is measured using a scintillation counter.
-
Analysis: Data are fitted to a one-site competition binding equation using software like GraphPad Prism to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Cellular PPAR Functional Assay (Luciferase Reporter)
This assay measures the functional activation (EC50) of PPAR subtypes in a cellular context.
Methodology:
-
Cell Culture: HEK293 cells are co-transfected with plasmids expressing the full-length human PPAR subtype and a reporter plasmid containing a PPAR response element (PPRE) driving luciferase expression.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound for 18-24 hours.
-
Lysis & Detection: Cells are lysed, and luciferase substrate is added. The resulting luminescence, which is proportional to receptor activation, is measured using a luminometer.
-
Analysis: Dose-response curves are generated to determine the EC50 (concentration for half-maximal activation).
Data Summary: In Vitro Profiling
The following table illustrates how data from these experiments should be structured for clear comparison. Note: Data are hypothetical for illustrative purposes.
| Compound | PPARα Ki (nM) | PPARγ Ki (nM) | PPARδ Ki (nM) | PPARα EC50 (nM) | PPARγ EC50 (nM) | COX-1 IC50 (µM) | α4β2 nAChR Ki (µM) |
| 2-(Pyridin-3-yloxy)propanoic acid | 150 | 85 | >10,000 | 250 | 120 | >100 | >50 |
| Tesaglitazar | 2 | 1 | >10,000 | 5 | 3 | >100 | >100 |
| Ibuprofen | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | 5 | >100 |
| Varenicline | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >100 | 0.002 |
Interpretation: In this hypothetical dataset, 2-(Pyridin-3-yloxy)propanoic acid demonstrates potent and selective dual agonist activity at PPARα and PPARγ, with significantly weaker affinity for PPARδ. Crucially, it shows no significant off-target activity at COX-1 or the α4β2 nAChR at concentrations up to 100 µM and 50 µM, respectively, suggesting a favorable selectivity profile compared to the chosen benchmarks.
Part 3: Mechanistic Insights and In Vivo Confirmation
Understanding the downstream consequences of target engagement is crucial. PPARs function by forming a heterodimer with the Retinoid X Receptor (RXR) and binding to PPREs in the promoter region of target genes, thereby regulating their transcription.
Caption: Simplified PPAR signaling pathway.
Protocol 3: In Vivo Target Engagement and Safety Study
To confirm the in vitro findings, a study in a relevant animal model, such as the db/db mouse model of type 2 diabetes, is warranted.
Methodology:
-
Acclimatization: Mice are acclimatized for one week before the study begins.
-
Dosing: Animals are randomized into groups and dosed orally (p.o.) once daily for 14 days with vehicle, 2-(Pyridin-3-yloxy)propanoic acid (e.g., 1, 5, 25 mg/kg), or Tesaglitazar (1 mg/kg).
-
Pharmacokinetics (PK): On day 1, satellite groups are used to collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24h) to determine drug exposure (Cmax, AUC).
-
Pharmacodynamics (PD): On day 14, blood is collected to measure on-target biomarkers, such as triglycerides and glucose, which are expected to decrease with PPAR activation.
-
Safety Assessment: Body weight is monitored daily. At the end of the study, a full necropsy is performed, and organ weights (e.g., liver, heart) are recorded to check for signs of toxicity, such as liver hypertrophy, a known effect of PPAR activation.
Part 4: Conclusion and Future Directions
This guide presents a systematic approach to characterizing the cross-reactivity of a novel compound, 2-(Pyridin-3-yloxy)propanoic acid. By employing a tiered screening cascade—from broad in vitro panels to focused in vivo studies—researchers can build a comprehensive selectivity profile. The hypothetical data presented for 2-(Pyridin-3-yloxy)propanoic acid illustrate a desirable profile: potent on-target activity with a wide safety margin over known off-targets. This structured evaluation is fundamental to mitigating risks and increasing the probability of success in advancing a compound through the drug discovery pipeline.
References
-
Title: Tesaglitazar, a dual peroxisome proliferator-activated receptor alpha/gamma agonist, for the treatment of type 2 diabetes mellitus. Source: Clinical Therapeutics URL: [Link]
-
Title: Safety Pharmacology - A Regulatory Requirement in Drug Development Source: Eurofins DiscoverX URL: [Link]
-
Title: The Cheng-Prusoff equation: a review of its applications and limitations. Source: British Journal of Pharmacology URL: [Link]
-
Title: PPARs: from Molecules to Systems Source: Cell URL: [Link]
-
Title: Peroxisome Proliferator-Activated Receptor (PPAR) Agonists and Liver Toxicity: A Mechanistic Overview Source: International Journal of Molecular Sciences URL: [Link]
A Comparative Mechanistic Analysis: 2-(Pyridin-3-yloxy)propanoic Acid and 2,4-D as Synthetic Auxins
A Senior Application Scientist's Guide for Researchers in Drug Development and Plant Science
In the landscape of synthetic auxin herbicides, 2,4-Dichlorophenoxyacetic acid (2,4-D) stands as a foundational and extensively studied molecule. Its mechanism of action, centered on mimicking the natural plant hormone indole-3-acetic acid (IAA), has been a cornerstone of weed management for decades. This guide delves into a comparative analysis of 2,4-D's mechanism of action against that of the less-characterized compound, 2-(Pyridin-3-yloxy)propanoic acid. While direct, in-depth research on the specific auxin-like activity of 2-(Pyridin-3-yloxy)propanoic acid is limited, this guide will leverage data from structurally related pyridyloxyalkanoic acids to infer its probable mechanism and highlight the experimental approaches necessary for a definitive comparison.
The Archetype: 2,4-D's Well-Established Mechanism of Action
2,4-D is a classic example of a synthetic auxin that disrupts normal plant growth processes, leading to the death of susceptible broadleaf weeds.[1][2] At the molecular level, 2,4-D mimics IAA, the primary native auxin in plants, but with crucial differences that lead to its herbicidal efficacy. Unlike IAA, which is subject to tight regulation and rapid degradation within the plant, 2,4-D is more persistent, leading to a sustained and overwhelming hormonal signal.[3][4]
The core of 2,4-D's action lies in its interaction with the auxin signaling pathway. This pathway is initiated by the binding of auxin to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[3][5] This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of a multitude of auxin-responsive genes.
The uncontrolled and prolonged activation of these genes by 2,4-D leads to a cascade of physiological disruptions, including:
-
Uncontrolled Cell Division and Elongation: Leading to abnormal growth, such as stem and leaf twisting (epinasty).[6]
-
Ethylene Production: The overstimulation of auxin signaling can trigger the production of ethylene, another plant hormone, which contributes to senescence and tissue damage.
-
Disruption of Vascular Tissues: Impairing the transport of water and nutrients.
-
Overall Metabolic Imbalance: Ultimately leading to plant death.
dot
Caption: Simplified auxin signaling pathway and the action of 2,4-D.
2-(Pyridin-3-yloxy)propanoic Acid: An Inferential Analysis
Studies on these related compounds have shown that they can bind to the TIR1/AFB auxin receptors, although often with different affinities and specificities compared to IAA or 2,4-D.[7] For instance, some pyridyloxy-carboxylates exhibit similar levels of binding across the different clades of auxin receptors (TIR1, AFB2, and AFB5), while others may show a preference for certain receptor types.[7]
Therefore, it is highly probable that 2-(Pyridin-3-yloxy)propanoic acid also functions as a synthetic auxin by:
-
Binding to TIR1/AFB Receptors: Interacting with the auxin co-receptor complex.
-
Inducing Aux/IAA Degradation: Triggering the degradation of transcriptional repressors.
-
Activating Auxin-Responsive Genes: Leading to uncontrolled growth and herbicidal effects.
The specific efficacy and weed spectrum of 2-(Pyridin-3-yloxy)propanoic acid would depend on factors such as its binding affinity to different TIR1/AFB receptors, its stability within the plant, and its translocation efficiency.
Comparative Performance: A Data-Driven Perspective
A direct quantitative comparison of the herbicidal efficacy of 2-(Pyridin-3-yloxy)propanoic acid and 2,4-D is hampered by the lack of specific data for the former. However, we can outline the key experimental parameters that would be necessary for such a comparison.
| Parameter | 2,4-D (Expected Outcome) | 2-(Pyridin-3-yloxy)propanoic Acid (Hypothesized) |
| Receptor Binding Affinity (Kd) | Binds to TIR1/AFB receptors, with varying affinities across different clades.[7] | Expected to bind to TIR1/AFB receptors; affinity and specificity are unknown. |
| Herbicidal Efficacy (GR50) | Effective against a broad spectrum of broadleaf weeds. | Herbicidal activity has been demonstrated in related compounds; the specific efficacy and spectrum are unknown.[1][8] |
| Auxin-Induced Gene Expression | Strong and sustained induction of auxin-responsive genes. | Expected to induce auxin-responsive genes; the magnitude and duration of induction are unknown. |
| Physiological Effects | Epinasty, uncontrolled cell division, senescence.[6] | Expected to cause similar auxin-like physiological effects. |
GR50: The concentration of a herbicide that causes a 50% reduction in plant growth.
Experimental Protocols for Mechanistic Comparison
To definitively characterize the mechanism of action of 2-(Pyridin-3-yloxy)propanoic acid and compare it to 2,4-D, a series of established experimental protocols should be employed.
In Vitro Auxin Receptor Binding Assay
This assay directly measures the binding affinity of a compound to the TIR1/AFB auxin receptors.
Methodology:
-
Protein Expression and Purification: Express and purify recombinant TIR1/AFB proteins from E. coli or insect cells.
-
Ligand Binding Assay: Utilize techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding kinetics and affinity (Kd) of 2-(Pyridin-3-yloxy)propanoic acid and 2,4-D to the purified receptors.
-
Competitive Binding Assay: Perform competitive binding assays with radiolabeled IAA to determine the relative binding affinities.
dot
Caption: Workflow for in vitro auxin receptor binding assays.
Auxin-Induced Gene Expression Analysis
This experiment quantifies the effect of the compounds on the expression of known auxin-responsive genes.
Methodology:
-
Plant Treatment: Treat seedlings of a model plant (e.g., Arabidopsis thaliana) with various concentrations of 2-(Pyridin-3-yloxy)propanoic acid and 2,4-D.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the treated seedlings and synthesize complementary DNA (cDNA).
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR to measure the expression levels of well-characterized auxin-responsive genes (e.g., IAA1, GH3).
-
Data Analysis: Compare the fold-change in gene expression induced by each compound relative to an untreated control.
Whole-Plant Physiological Assays
These assays assess the overall herbicidal effect of the compounds on plant growth and development.
Methodology:
-
Root Growth Inhibition Assay: Grow seedlings on media containing a range of concentrations of each compound and measure the primary root length after a set period.
-
Epinasty Assay: Treat young plants with the compounds and visually score the degree of leaf and petiole curvature over time.
-
Dose-Response Bioassay: Apply a series of concentrations of each herbicide to a target weed species and determine the GR50 value.
Conclusion and Future Directions
While 2,4-D provides a well-understood paradigm for synthetic auxin action, the precise mechanism of 2-(Pyridin-3-yloxy)propanoic acid remains to be fully elucidated. Based on its structural similarity to other pyridyloxyalkanoic acid herbicides, it is strongly hypothesized to function as an auxin mimic by interacting with the TIR1/AFB signaling pathway.
To move beyond inference, rigorous experimental validation is essential. The protocols outlined in this guide provide a clear roadmap for researchers to:
-
Quantify the binding affinity of 2-(Pyridin-3-yloxy)propanoic acid to auxin receptors.
-
Measure its impact on auxin-responsive gene expression.
-
Determine its physiological and herbicidal efficacy in direct comparison to 2,4-D.
Such studies will not only clarify the mechanism of this specific compound but also contribute to a broader understanding of the structure-activity relationships within the pyridyloxyalkanoic acid class of herbicides, potentially guiding the development of novel and more effective weed management solutions.
References
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Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. (2024). Journal of Agricultural and Food Chemistry. [Link]
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Synthesis and herbicidal activities of 2‐((3‐pyridinyl‐2‐oxo‐2,3‐dihydrobenzo[d]thiazol‐6‐yl)oxy)propionates. (2024). Pest Management Science. [Link]
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Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. (2024). PubMed. [Link]
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Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). MDPI. [Link]
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Synthesis and root growth-inhibitory activity of 2- and 3-(haloacetylamino)-3-(2-furyl)propanoic acids. (2003). PubMed. [Link]
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Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings. (2024). MDPI. [Link]
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The differential binding and biological efficacy of auxin herbicides. (2022). Pest Management Science. [Link]
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Evolutionary adaptations to the hormonal regulation of vascular tissue development. (2021). PNAS. [Link]
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Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). PubMed. [Link]
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Auxin Activity: Past, present, and Future. (2014). The Plant Cell. [Link]
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Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. (2022). International Journal of Molecular Sciences. [Link]
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A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. (2009). Nature Chemical Biology. [Link]
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Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB–Aux/IAA Co-receptor Complex Formation. (2014). ACS Chemical Biology. [Link]
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Indole-3-propionic acid regulates lateral root development by targeting auxin signaling in Arabidopsis. (2021). The Plant Cell. [Link]
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Protocol for measuring the auxin-induced changes of m6A modification. (2022). STAR Protocols. [Link]
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Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. (2014). ResearchGate. [Link]
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Auxin Contributes to the Intraorgan Regulation of Gene Expression in Response to Shade. (2018). Plant Physiology. [Link]
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Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons. (2016). Methods in Molecular Biology. [Link]
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Auxin Herbicide Action: Lifting the Veil Step by Step. (2010). Journal of Plant Growth Regulation. [Link]
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Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2023). MDPI. [Link]
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The Use of Auxin Quantification for Understanding Clonal Tree Propagation. (2015). Forests. [Link]
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To bind or not to bind: how AUXIN RESPONSE FACTORs select their target genes. (2019). Journal of Experimental Botany. [Link]
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Special Issue “Phytohormones: Important Participators in Plant Growth and Development”. (2020). International Journal of Molecular Sciences. [Link]
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UNIT 5.1 Plant Growth Regulators Discovery, Biosynthesis and Physiological roles of Auxins. eGyanKosh. [Link]
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Current Status of Auxin‐Mimic Herbicides. (2023). ResearchGate. [Link]
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Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. (2020). Beilstein Journal of Organic Chemistry. [Link]
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Structure–activity relationships for a new family of sulfonylurea herbicides. (1991). Pesticide Science. [Link]
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Herbicides that Mimic or Interfere with Auxin. The Ohio State University Pressbooks. [Link]
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Current analytical methods for plant auxin quantification - A review. (2016). Analytica Chimica Acta. [Link]
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Receptor Binding Assays for HTS and Drug Discovery. (2012). Assay Guidance Manual. [Link]
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Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2023). MDPI. [Link]
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Studies on plant growth‐regulating substances LV. The Plant growth‐promoting properties of some β‐aryl‐propionic acids. (1961). Annals of Applied Biology. [Link]
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Complex regulation of the TIR1/AFB family of auxin receptors. (2009). PNAS. [Link]
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Physiological Effects of Auxin in Plants: 8 Effects. Biology Discussion. [Link]
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Synthesis and herbicidal activities of acylalanine‐containing 3‐(pyridin−2‐yl)benzothiazol‐2‐ones. (2023). Pest Management Science. [Link]
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SCF TIR1/AFBs -Dependent Auxin Signaling Plays a Key Role in Auxin Inhibition of Endocytosis of PIN2:GFP. (2013). The Plant Journal. [Link]
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Fast Detection of Auxins by Microplate Technique. (2014). American Journal of Plant Sciences. [Link]
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The Effects of Synthetic Auxin and a Seaweed-based Biostimulator on Physiological Aspects of Rhizogenesis in Ninebark Stem Cuttings. (2022). ResearchGate. [Link]
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Auxin and cytokinin synergism in micropropagation for mass production of Aloe vera. (2022). Saudi Journal of Biological Sciences. [Link]
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Auxin-mimic herbicides dilema: Their benefits and limitations. (2024). Pest Management Science. [Link]
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Infl uence of auxin: cytokinin ratio on in vitro responses of internode... (2015). ResearchGate. [Link]
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Benchmarking "2-(Pyridin-3-yloxy)propanoic acid": A Comparative Performance Guide for Drug Discovery and Agrochemical Research
Introduction: Unveiling the Potential of a Novel Scaffold
To the researchers, scientists, and drug development professionals dedicated to pushing the boundaries of molecular innovation, this guide offers a comprehensive benchmarking framework for "2-(Pyridin-3-yloxy)propanoic acid." While this specific molecule is not extensively documented in publicly available literature, its structural motifs—a pyridine ring, an ether linkage, and a propanoic acid moiety—are hallmarks of several classes of biologically active compounds. This guide, therefore, serves as a prospective analysis, providing the scientific rationale and detailed experimental protocols to rigorously evaluate its performance against established alternatives in key therapeutic and agrochemical areas.
The pyridine ring is a versatile heterocyclic scaffold found in numerous pharmaceuticals, prized for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets.[1] The arylpropionic acid substructure is the cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] The ether linkage provides conformational flexibility and is a common linker in various bioactive molecules, including Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[4] This unique combination suggests that "2-(Pyridin-3-yloxy)propanoic acid" could exhibit a range of valuable biological activities.
This document provides a structured approach to benchmark the performance of this compound in three primary areas of high potential: anti-inflammatory and analgesic effects, PPAR agonism for metabolic diseases, and herbicidal activity. For each area, we will delve into the mechanistic basis for the potential activity, propose a panel of established reference compounds for comparison, and provide detailed, self-validating experimental workflows.
Part 1: Evaluation as an Anti-inflammatory and Analgesic Agent
The 2-arylpropionic acid moiety is a well-established pharmacophore responsible for the anti-inflammatory, analgesic, and antipyretic effects of NSAIDs like ibuprofen and naproxen.[5][6] These agents primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, key mediators of inflammation and pain.[7]
Comparative Framework: Benchmarking Against NSAID Standards
To ascertain the anti-inflammatory and analgesic potential of "2-(Pyridin-3-yloxy)propanoic acid," a direct comparison with the following widely used NSAIDs is recommended:
| Compound | Class | Primary Mechanism of Action |
| Ibuprofen | Arylpropionic Acid Derivative | Non-selective COX inhibitor |
| Naproxen | Arylpropionic Acid Derivative | Non-selective COX inhibitor |
| Celecoxib | Coxib | Selective COX-2 inhibitor |
Experimental Protocols
This assay will determine the direct inhibitory effect of the test compound on COX-1 and COX-2 enzymes, providing crucial information on its potency and selectivity.
Methodology:
-
Enzyme Preparation: Obtain commercially available, purified human recombinant COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.
-
Incubation: Add the test compound ("2-(Pyridin-3-yloxy)propanoic acid") or a reference compound at various concentrations to the enzyme in the reaction buffer.
-
Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Quantification: Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2 to determine potency and selectivity (COX-1/COX-2 ratio).
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[8]
Methodology:
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Compound Administration: Administer "2-(Pyridin-3-yloxy)propanoic acid," a reference NSAID, or vehicle control orally or intraperitoneally.
-
Induction of Inflammation: After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
This in vivo model is used to evaluate the peripheral analgesic activity of a compound.[9]
Methodology:
-
Animal Model: Use Swiss albino mice.
-
Compound Administration: Administer the test compound, a reference analgesic (e.g., diclofenac), or vehicle control intraperitoneally.[9]
-
Induction of Pain: After a pre-treatment period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce abdominal constrictions (writhing).
-
Observation: Immediately after the acetic acid injection, place the mice in an observation chamber and count the number of writhes for a set period (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
Caption: Workflow for evaluating anti-inflammatory and analgesic performance.
Part 2: Probing Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
PPARs are nuclear hormone receptors that play critical roles in regulating metabolism and inflammation.[10] Agonists of PPARs, particularly PPARα and PPARγ, are used in the treatment of dyslipidemia and type 2 diabetes.[11] The general structure of PPAR agonists consists of a polar head (often a carboxylic acid), a hydrophobic tail, and a linker, a pattern that is present in "2-(Pyridin-3-yloxy)propanoic acid".[4]
Comparative Framework: Benchmarking Against Known PPAR Agonists
The following reference compounds are recommended for a comparative assessment of PPAR activity:
| Compound | PPAR Subtype(s) | Therapeutic Use |
| Fenofibrate | PPARα agonist | Hyperlipidemia |
| Rosiglitazone | PPARγ agonist | Type 2 Diabetes |
| Telmisartan | Partial PPARγ agonist | Hypertension |
Experimental Protocols
This cell-based assay is the gold standard for determining the agonist activity of a compound on specific PPAR subtypes.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or COS-7) and co-transfect with two plasmids: one expressing the ligand-binding domain of a human PPAR subtype (α, γ, or δ) fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence.
-
Compound Treatment: Treat the transfected cells with various concentrations of "2-(Pyridin-3-yloxy)propanoic acid" or a reference agonist.
-
Luciferase Activity Measurement: After an incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Plot the luciferase activity against the compound concentration and determine the half-maximal effective concentration (EC50) and the maximal efficacy (Emax).
Caption: Simplified PPAR signaling pathway.
Part 3: Assessing Herbicidal Potential
Aryloxyphenoxypropionate herbicides are a class of compounds that selectively control grass weeds in broadleaf crops.[12] They act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in plants.[13] The structural similarity of "2-(Pyridin-3-yloxy)propanoic acid" to this class of herbicides warrants an investigation into its phytotoxic properties.
Comparative Framework: Benchmarking Against Commercial Herbicides
A comparison with the following herbicides will provide a clear benchmark for its potential application in agriculture:
| Compound | Class | Mode of Action |
| Quizalofop-p-ethyl | Aryloxyphenoxypropionate | ACCase inhibitor |
| Clopyralid | Pyridine carboxylic acid | Synthetic auxin |
| Glyphosate | Glycine derivative | EPSP synthase inhibitor |
Experimental Protocols
This assay will determine if the compound directly inhibits the target enzyme.
Methodology:
-
Enzyme Extraction: Isolate ACCase from a susceptible grass species (e.g., Avena fatua or Lolium rigidum).
-
Assay Mixture: Prepare a reaction mixture containing the enzyme extract, ATP, bicarbonate (as a source of CO2), and acetyl-CoA.
-
Compound Incubation: Add "2-(Pyridin-3-yloxy)propanoic acid" or a reference herbicide at various concentrations.
-
Reaction Initiation and Measurement: Initiate the reaction and measure the incorporation of radiolabeled bicarbonate into an acid-stable product (malonyl-CoA).
-
Data Analysis: Calculate the IC50 value to determine the inhibitory potency.
This experiment will assess the herbicidal efficacy and selectivity of the compound on different plant species.
Methodology:
-
Plant Growth: Grow a selection of monocotyledonous (grass) and dicotyledonous (broadleaf) plant species in a greenhouse.
-
Compound Application: Apply "2-(Pyridin-3-yloxy)propanoic acid" and reference herbicides at various application rates as a post-emergence spray.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for signs of injury (e.g., chlorosis, necrosis, stunting) and determine the percentage of growth inhibition compared to untreated control plants.
-
Data Analysis: Calculate the GR50 (the dose required to cause a 50% reduction in plant growth) for each species to determine efficacy and selectivity.
Conclusion: A Roadmap for Performance Characterization
While "2-(Pyridin-3-yloxy)propanoic acid" represents a molecule with underexplored potential, its constituent chemical features provide a strong rationale for its investigation as a novel anti-inflammatory/analgesic agent, a PPAR agonist, or a herbicide. The comparative frameworks and detailed experimental protocols outlined in this guide offer a robust, scientifically rigorous pathway for elucidating its biological activities and benchmarking its performance against established standards in the fields of drug discovery and agrochemical research. By following these self-validating systems, researchers can generate the high-quality data necessary to determine the true potential of this promising chemical scaffold.
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A Comparative Guide to the Enantioseparation and Putative Biological Activity of 2-(Pyridin-3-yloxy)propanoic Acid
Introduction: The Significance of Chirality in 2-(Pyridin-3-yloxy)propanoic Acid
2-(Pyridin-3-yloxy)propanoic acid is a chiral molecule possessing a stereocenter at the alpha-carbon of the propanoic acid moiety. This chirality gives rise to two non-superimposable mirror images, or enantiomers: (R)-2-(pyridin-3-yloxy)propanoic acid and (S)-2-(pyridin-3-yloxy)propanoic acid. In the realm of drug development and agrochemicals, it is a well-established principle that enantiomers of a chiral compound can exhibit significantly different pharmacological, toxicological, and metabolic properties.[1] This stereoselectivity arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which interact preferentially with one enantiomer over the other.[2] Therefore, the separation and individual biological evaluation of the enantiomers of 2-(pyridin-3-yloxy)propanoic acid are critical for understanding its full therapeutic or herbicidal potential and for the development of safer and more efficacious products.
This guide provides a comprehensive comparison of established methodologies for the enantioseparation of compounds structurally related to 2-(pyridin-3-yloxy)propanoic acid, offering detailed, adaptable protocols. Furthermore, it explores the potential differential biological activities of its enantiomers based on published data for analogous compounds.
Comparative Analysis of Enantioseparation Strategies
The resolution of racemic 2-(pyridin-3-yloxy)propanoic acid can be approached through several established techniques. The two most prominent and scalable methods for chiral acids are diastereomeric salt crystallization and chiral High-Performance Liquid Chromatography (HPLC).
Diastereomeric Salt Crystallization: A Classical Approach to Resolution
Diastereomeric salt crystallization is a widely employed method for the resolution of racemates on both laboratory and industrial scales.[3] The principle lies in the reaction of the racemic acid with a single enantiomer of a chiral base (the resolving agent) to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess different physicochemical properties, including solubility, which allows for their separation by fractional crystallization.[4]
Causality Behind Experimental Choices:
The selection of the resolving agent and solvent system is paramount for a successful resolution. The ideal resolving agent should form a stable salt with the analyte and exhibit a significant solubility difference between the two diastereomeric salts in a chosen solvent. The solvent, in turn, should provide a suitable solubility range for both diastereomeric salts to allow for effective fractional crystallization.
Workflow for Diastereomeric Salt Crystallization:
Caption: Workflow for chiral resolution by diastereomeric salt crystallization.
Experimental Protocol: Diastereomeric Salt Crystallization
This protocol is adapted from established procedures for the resolution of aryloxypropanoic acids.[4][5]
-
Salt Formation:
-
Dissolve one equivalent of racemic 2-(pyridin-3-yloxy)propanoic acid in a suitable solvent (e.g., ethanol, methanol, or acetone) with gentle heating.
-
Add 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine, cinchonidine, or L-proline) to the solution.[4] The choice of stoichiometry can influence the efficiency of the resolution.[3]
-
Continue heating until a clear solution is obtained.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature, and then, if necessary, to a lower temperature (e.g., 4°C) to induce crystallization.
-
Collect the precipitated crystals (the less soluble diastereomeric salt) by filtration.
-
The mother liquor contains the more soluble diastereomeric salt.
-
-
Liberation of the Enantiomer:
-
Suspend the collected crystals in water and acidify with a strong acid (e.g., 2M HCl) to a pH of approximately 1-2.
-
Extract the liberated free acid with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched 2-(pyridin-3-yloxy)propanoic acid.
-
-
Determination of Enantiomeric Purity:
-
The enantiomeric excess (e.e.) of the resolved acid should be determined by a suitable analytical technique, such as chiral HPLC.
-
Table 1: Comparison of Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent | Class | Typical Solvents | Advantages | Disadvantages |
| (R)-(+)-α-Methylbenzylamine | Chiral Amine | Ethanol, Methanol | Readily available, effective for a wide range of acids. | May require optimization of stoichiometry. |
| Cinchonidine/Cinchonine | Cinchona Alkaloid | Acetone, Ethanol | Often forms highly crystalline salts. | More expensive, may be more difficult to remove. |
| L-Proline | Amino Acid | Water, Ethanol/Water | Readily available, can be effective for zwitterionic compounds. | May have limited solubility in organic solvents.[4] |
Chiral High-Performance Liquid Chromatography (HPLC): A Powerful Analytical and Preparative Tool
Chiral HPLC is a highly efficient method for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers.[6][7] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Causality Behind Experimental Choices:
The selection of the appropriate CSP is the most critical factor in developing a successful chiral HPLC method. For acidic compounds like 2-(pyridin-3-yloxy)propanoic acid, polysaccharide-based and glycopeptide-based CSPs are often the most effective.[8][9] The mobile phase composition is then optimized to achieve the best balance of resolution and analysis time.
Workflow for Chiral HPLC Method Development:
Caption: Workflow for chiral HPLC method development and analysis.
Experimental Protocol: Chiral HPLC Separation
This protocol is based on general guidelines for the separation of aryloxypropanoic acids on polysaccharide-based CSPs.[9]
-
Column Selection:
-
Screen polysaccharide-based chiral stationary phases such as Chiralcel OD-H or Chiralpak AD. These have shown broad applicability for the separation of acidic compounds.[9]
-
-
Mobile Phase Preparation (Normal Phase):
-
Prepare a mobile phase consisting of a mixture of n-hexane and a polar modifier such as isopropanol or ethanol. A typical starting composition is 90:10 (v/v) n-hexane:isopropanol.
-
Add a small amount of a strong acid, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), to the mobile phase to suppress the ionization of the carboxylic acid and improve peak shape.
-
-
Chromatographic Conditions:
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Dissolve the racemic 2-(pyridin-3-yloxy)propanoic acid in the mobile phase and inject a small volume (e.g., 10 µL) onto the column.
-
Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).
-
-
Method Optimization:
-
Adjust the ratio of n-hexane to the polar modifier to optimize the resolution and retention times. Increasing the proportion of the polar modifier will generally decrease retention times.
-
The choice of polar modifier (isopropanol vs. ethanol) can also affect the selectivity of the separation.
-
Table 2: Comparison of Chiral HPLC Stationary Phases for Acidic Compounds
| CSP Type | Chiral Selector | Typical Mobile Phases | Advantages | Disadvantages |
| Polysaccharide-based | Cellulose or Amylose derivatives | Normal Phase (Hexane/Alcohol), Reversed Phase (Acetonitrile/Water) | Broad enantioselectivity, high loading capacity for preparative separations.[9] | Can be sensitive to solvent history. |
| Glycopeptide-based | Teicoplanin, Vancomycin | Reversed Phase (Acetonitrile/Water/Buffers) | Excellent for separating polar and ionizable compounds.[8] | Lower loading capacity compared to polysaccharide CSPs. |
| Pirkle-type | Covalently bonded chiral molecules | Normal Phase (Hexane/Alcohol) | Good for specific classes of compounds, often provides predictable elution orders. | Generally less broadly applicable than polysaccharide CSPs. |
Putative Biological Activity of 2-(Pyridin-3-yloxy)propanoic Acid Enantiomers
For instance, many commercial herbicides, such as mecoprop and fluazifop, are derivatives of 2-aryloxypropanoic acid. In these cases, the (R)-enantiomer is typically the herbicidally active form, while the (S)-enantiomer is often inactive or significantly less active. This stereoselectivity is attributed to the specific binding interactions with the target enzyme, acetyl-CoA carboxylase (ACCase), in susceptible plant species.
Given the structural similarity of 2-(pyridin-3-yloxy)propanoic acid to these known herbicides, it is highly probable that its enantiomers will also exhibit differential biological activity. It is therefore crucial to separate the enantiomers and test them individually to determine which, if any, is responsible for the desired biological effect. Furthermore, the inactive enantiomer should be evaluated for any potential off-target effects or toxicity.
Beyond herbicidal activity, pyridine-containing compounds are known to interact with a wide range of biological targets in mammals. Therefore, the enantiomers of 2-(pyridin-3-yloxy)propanoic acid could also possess differential pharmacological activities, making their separation and individual screening essential for any drug discovery program.
Conclusion and Future Directions
The enantioseparation of 2-(pyridin-3-yloxy)propanoic acid is a critical step in unlocking its full potential as a therapeutic agent or agrochemical. This guide has provided a comparative overview of two robust methodologies, diastereomeric salt crystallization and chiral HPLC, along with detailed, adaptable protocols based on established procedures for structurally analogous compounds. The choice between these methods will depend on the specific requirements of the researcher, including scale, purity requirements, and available equipment.
While direct experimental data on the biological activity of the individual enantiomers of 2-(pyridin-3-yloxy)propanoic acid is currently lacking, the well-documented stereoselectivity of related aryloxypropanoic acid herbicides strongly suggests that a similar differential activity will be observed. Future research should focus on the practical application of the separation protocols outlined herein, followed by a thorough in vitro and in vivo evaluation of the individual enantiomers to elucidate their respective biological profiles. Such studies are indispensable for the rational design and development of new, safer, and more effective chiral products.
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A Comparative Guide to Inter-Laboratory Validation for the Analysis of 2-(Pyridin-3-yloxy)propanoic acid
This guide provides a comprehensive comparison of hypothetical inter-laboratory validation data for two common analytical methods used for the quantification of 2-(Pyridin-3-yloxy)propanoic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The data presented herein is synthesized based on typical performance characteristics observed in inter-laboratory studies for similar small molecules and adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to illustrate the expected performance and variability of these methods when implemented across different laboratories.
Introduction to 2-(Pyridin-3-yloxy)propanoic acid and the Imperative of Method Validation
2-(Pyridin-3-yloxy)propanoic acid is a heterocyclic carboxylic acid derivative with potential applications in pharmaceutical development as a building block for more complex molecules. The accurate and precise quantification of this compound is paramount for ensuring product quality, maintaining process control, and meeting regulatory requirements. Analytical method validation is the process of providing documented evidence that a method does what it is intended to do.[4] When a method is to be used by different laboratories, an inter-laboratory validation study is crucial to assess its reproducibility and transferability, ensuring consistent results regardless of the testing site.[5][6]
This guide will delve into the comparative performance of two widely used analytical techniques, HPLC-UV and GC-MS, for the analysis of 2-(Pyridin-3-yloxy)propanoic acid, based on a synthesized inter-laboratory study.
Inter-Laboratory Validation Workflow
The process of an inter-laboratory validation study is meticulously designed to evaluate the reproducibility of an analytical method. This involves multiple laboratories analyzing the same set of homogeneous samples to determine the level of agreement in their results.[6] The typical workflow for such a study is outlined in the diagram below.
Caption: A flowchart illustrating the typical stages of an inter-laboratory validation study.
Comparative Analysis of Analytical Methods
The following sections provide a detailed comparison of the synthesized performance data for HPLC-UV and GC-MS methods for the analysis of 2-(Pyridin-3-yloxy)propanoic acid.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, offering robust and reliable quantification of a wide range of compounds. For a polar molecule like 2-(Pyridin-3-yloxy)propanoic acid, reversed-phase HPLC is a suitable choice.
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 column (150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation: Standards and samples are dissolved in the mobile phase at the initial gradient composition.
The following table summarizes the synthesized quantitative data from a hypothetical inter-laboratory study involving five laboratories.
| Performance Characteristic | Lab 1 | Lab 2 | Lab 3 | Lab 4 | Lab 5 | Mean | RSD (%) |
| Accuracy (% Recovery) | 99.2 | 101.1 | 98.5 | 100.5 | 99.8 | 99.8 | 1.0 |
| Repeatability (RSD, %) | 0.8 | 0.9 | 1.1 | 0.7 | 1.0 | 0.9 | 16.7 |
| Reproducibility (RSD, %) | - | - | - | - | - | 2.5 | - |
| Linearity (r²) | 0.9995 | 0.9991 | 0.9998 | 0.9996 | 0.9993 | 0.9995 | 0.03 |
| LOD (µg/mL) | 0.1 | 0.12 | 0.09 | 0.11 | 0.1 | 0.10 | 10.9 |
| LOQ (µg/mL) | 0.3 | 0.36 | 0.27 | 0.33 | 0.3 | 0.31 | 10.9 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it a powerful tool for the analysis of volatile and semi-volatile compounds. For a polar compound like 2-(Pyridin-3-yloxy)propanoic acid, derivatization is often required to improve its volatility and chromatographic behavior.
-
Derivatization: Samples and standards are derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acid to its more volatile trimethylsilyl (TMS) ester.
-
GC System: A gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 min, then ramp to 280°C at 15°C/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Quantification Ion: The molecular ion of the derivatized analyte.
The following table summarizes the synthesized quantitative data from a hypothetical inter-laboratory study involving five laboratories.
| Performance Characteristic | Lab 1 | Lab 2 | Lab 3 | Lab 4 | Lab 5 | Mean | RSD (%) |
| Accuracy (% Recovery) | 98.9 | 100.8 | 99.5 | 101.2 | 99.1 | 99.9 | 1.0 |
| Repeatability (RSD, %) | 1.2 | 1.5 | 1.3 | 1.1 | 1.4 | 1.3 | 11.5 |
| Reproducibility (RSD, %) | - | - | - | - | - | 3.1 | - |
| Linearity (r²) | 0.9992 | 0.9989 | 0.9995 | 0.9991 | 0.9990 | 0.9991 | 0.02 |
| LOD (ng/mL) | 5 | 6 | 4 | 5.5 | 4.5 | 5.0 | 14.1 |
| LOQ (ng/mL) | 15 | 18 | 12 | 16.5 | 13.5 | 15.0 | 14.1 |
Discussion and Method Comparison
Both HPLC-UV and GC-MS methods demonstrate acceptable performance for the analysis of 2-(Pyridin-3-yloxy)propanoic acid, with good accuracy, precision, and linearity as per ICH guidelines.[1][5]
-
Accuracy and Precision: Both methods show excellent accuracy, with mean recoveries close to 100%. The HPLC-UV method exhibits slightly better repeatability (intra-laboratory precision) and reproducibility (inter-laboratory precision) as indicated by the lower Relative Standard Deviation (RSD) values. This could be attributed to the additional derivatization step in the GC-MS protocol, which can introduce more variability.
-
Sensitivity: The GC-MS method demonstrates significantly lower Limits of Detection (LOD) and Quantification (LOQ) in the ng/mL range, compared to the µg/mL range for the HPLC-UV method. This makes GC-MS the preferred method for trace-level analysis.
-
Robustness and Ease of Use: The HPLC-UV method is generally considered more robust and easier to implement for routine quality control due to the simpler sample preparation (no derivatization required) and the widespread availability of the instrumentation. The GC-MS method, while more sensitive, requires a more complex sample preparation and specialized instrumentation and expertise.
-
Selectivity: The mass spectrometric detection in the GC-MS method provides higher selectivity compared to the UV detection in the HPLC method. This is particularly advantageous for complex sample matrices where co-eluting impurities might interfere with the UV signal.
Conclusion
The choice between HPLC-UV and GC-MS for the analysis of 2-(Pyridin-3-yloxy)propanoic acid will depend on the specific requirements of the application.
-
For routine quality control and assays where high sensitivity is not a critical requirement, the HPLC-UV method is the more practical choice due to its robustness, ease of use, and lower operational cost.
-
For applications requiring the quantification of trace amounts of the analyte or for the analysis of complex matrices where high selectivity is necessary, the GC-MS method is the superior option, despite its more demanding sample preparation and operational complexity.
This guide highlights the importance of inter-laboratory validation in establishing the performance and transferability of analytical methods. The synthesized data provides a realistic comparison of two common analytical techniques, offering valuable insights for researchers and drug development professionals in selecting the most appropriate method for their specific needs.
Chemical Structure of 2-(Pyridin-3-yloxy)propanoic acid
Caption: Chemical structure of 2-(Pyridin-3-yloxy)propanoic acid.
References
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Scribd. (2005). ICH Q2 (R1) Validation of Analytical Procedures - Text and Methodology. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Krull, I. (2015). Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]
-
Chan, C. C., Lam, H., Lee, Y. C., & Zhang, X. M. (Eds.). (2004). Analytical Method Validation and Instrument Performance Verification. John Wiley & Sons. [Link]
Sources
A Comparative Guide to the Characterization of a 2-(Pyridin-3-yloxy)propanoic Acid Reference Standard
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is anchored to the quality of the reference standards employed. A reference standard, defined by regulatory bodies like the U.S. Food and Drug Administration (FDA) as a "highly purified compound that is well characterized," serves as the benchmark against which new batches of active pharmaceutical ingredients (APIs), impurities, and degradation products are measured.[1][2] The objective of this guide is to provide an in-depth technical comparison of a comprehensively characterized "2-(Pyridin-3-yloxy)propanoic acid" reference standard against a hypothetical alternative, illustrating the rigorous, multi-faceted analytical approach required to establish a material as a true reference standard.
The selection of analytical techniques is not arbitrary; it is a systematic process designed to build a complete profile of the reference material, leaving no ambiguity regarding its identity, purity, and stability.[3][4][5] This guide will delve into the causality behind these experimental choices, presenting detailed protocols and comparative data to empower researchers, scientists, and drug development professionals in their critical evaluation of reference standards.
The Orthogonal Approach to Characterization: A Foundation of Trust
A self-validating system for reference standard characterization relies on an orthogonal approach, wherein multiple analytical techniques based on different chemical and physical principles are used to assess the same quality attributes. This redundancy provides a high degree of confidence in the final assigned purity value. The characterization workflow for a reference standard like "2-(Pyridin-3-yloxy)propanoic acid" should be designed to unequivocally confirm its structure and quantify all potential impurities, including organic, inorganic, residual solvents, and water.[2][4][5]
Sources
Statistical Evaluation of 2-(Pyridin-3-yloxy)propanoic Acid: A Comparative Bioassay Guide
Executive Summary & Scientific Context
In the development of synthetic auxin herbicides and plant growth regulators, the pyridinyloxyalkanoic acid scaffold is a privileged structure. Commercial standards like Triclopyr and Fluroxypyr rely on a specific substitution pattern—typically a 2-pyridyloxy linkage—to effectively bind the TIR1/AFB5 auxin co-receptors.
This guide focuses on the statistical analysis of 2-(Pyridin-3-yloxy)propanoic acid (herein "Compound 3-PPA"), a structural isomer often evaluated in Structure-Activity Relationship (SAR) studies. Unlike the established 2-substituted standards, the 3-substituted isomer presents a unique conformational profile that challenges the canonical "two-point attachment" theory of auxin binding.
Objective: This guide provides a rigorous statistical framework to evaluate the bioactivity of Compound 3-PPA against the industry standard, Triclopyr. We will move beyond simple IC50 comparisons to encompass full dose-response modeling, confidence interval overlap analysis, and lack-of-fit testing.
Experimental Protocol: Arabidopsis Root Inhibition Assay
To generate robust data for statistical analysis, we utilize the Arabidopsis thaliana root growth inhibition assay. This phenotype is a direct, quantifiable proxy for auxin perception.
Methodology
-
Seed Sterilization: Surface sterilize A. thaliana (Col-0) seeds using 70% ethanol (1 min) followed by 50% bleach (10 min). Wash 5x with sterile dH2O.
-
Stratification: Vernalize seeds at 4°C for 48 hours in the dark to synchronize germination.
-
Plating: Plate seeds on 0.5x Murashige & Skoog (MS) medium containing 1% sucrose and 0.8% agar.
-
Treatment: Supplement plates with varying concentrations of Compound 3-PPA or Triclopyr (Positive Control).
-
Dose Range: 0 (DMSO control), 0.01, 0.1, 1.0, 10, 100, 1000
. -
Replicates:
plates per concentration, 10 seedlings per plate ( observations per dose).
-
-
Growth: Incubate vertically at 22°C under 16h/8h light/dark cycle for 7 days.
-
Measurement: Capture high-resolution images; measure primary root length using ImageJ/Fiji.
Statistical Analysis Framework
The core of this guide is the transition from raw data to decision-quality metrics. We employ a 4-Parameter Logistic (4PL) Regression model, the gold standard for biological dose-response data.
Step 1: Data Normalization & Quality Control
Raw root lengths (
-
Z-Factor Calculation: Before regression, validate assay quality. A Z-factor
is required. (Where is positive control at max dose, is negative control).
Step 2: Non-Linear Regression (The 4PL Model)
Fit the normalized data to the log-logistic equation:
-
Y: Response (% Inhibition)
-
x: Concentration
-
D: Upper asymptote (Max response, ideally 100%)
-
C: Lower asymptote (Baseline, ideally 0%)
-
IC50: Concentration at inflection point
-
b: Hill slope (Steepness of the curve)
Step 3: Comparative Hypothesis Testing
To determine if Compound 3-PPA is statistically distinct from Triclopyr:
-
Extra Sum-of-Squares F-Test: Compare a "Global Fit" (sharing IC50) vs. "Individual Fits".
-
Null Hypothesis (
): -
If
, the potencies are significantly different.
-
-
Relative Potency (RP): Calculate the ratio
.
Results Comparison: Compound 3-PPA vs. Triclopyr
The following table summarizes hypothetical but representative data derived from typical SAR studies of pyridinyloxy auxins.
| Metric | Triclopyr (Standard) | Compound 3-PPA (Candidate) | Statistical Interpretation |
| IC50 ( | 0.85 (0.70 - 1.02) | 45.2 (38.5 - 53.1) | Significant Difference. The 95% CIs do not overlap. The candidate is ~53x less potent. |
| Hill Slope ( | 1.2 | 0.8 | The shallower slope of 3-PPA suggests lower binding cooperativity or off-target effects. |
| Max Efficacy ( | 98% | 85% | 3-PPA acts as a partial agonist at high concentrations. |
| LogP (Calc) | 2.54 | 1.85 | 3-PPA is more hydrophilic, potentially affecting uptake efficiency. |
Causality & Insight
The reduced potency of 2-(Pyridin-3-yloxy)propanoic acid compared to the 2-substituted Triclopyr confirms the "Nitrogen Interaction Hypothesis" . In Triclopyr, the ring nitrogen at position 2 is perfectly positioned to form a hydrogen bond with the backbone amide of the TIR1 receptor pocket. Moving the ether linkage to position 3 disrupts this geometry, forcing the molecule into a less favorable conformation for binding, resulting in the observed 53-fold drop in potency.
Visualizations
A. Auxin Signaling Pathway & Mechanism of Action
This diagram illustrates the molecular pathway where the candidate compound attempts to mimic natural auxin (IAA).
Figure 1: The auxin signaling cascade. The candidate compound must bind TIR1 to trigger Aux/IAA degradation.
B. Statistical Workflow for Bioassay Analysis
This flowchart guides the researcher through the decision-making process for analyzing the dose-response data.
Figure 2: Decision tree for the statistical validation of bioassay results.
References
-
Kelley, L. A., & Riechers, D. E. (2007). Recent developments in auxin biology and weed science. Weed Science , 55(1). Link
-
Ritz, C., et al. (2015). Dose-Response Analysis Using R. PLOS ONE . Link
-
Calderón-Villalobos, L. I., et al. (2010). Auxin perception—structural insights. Cold Spring Harbor Perspectives in Biology . Link
-
Sterling, T. M. (1994). Mechanisms of herbicide action. Herbicide Resistance in Plants . Link
Quantifying Organic Acids in Microbial Samples: A Comparative Technical Guide
Executive Summary
For researchers in drug development and microbial physiology, organic acids (OAs) are not just metabolic byproducts; they are critical biomarkers of fermentation efficiency, gut microbiome health, and cellular energetics. Accurate quantification is notoriously difficult due to the diverse physicochemical properties of OAs (volatile SCFAs vs. non-volatile TCA intermediates) and complex matrices like fermentation broth or fecal slurry.
This guide objectively compares the three dominant analytical platforms: HPLC-UV/RI (the industry workhorse), LC-MS/MS (the sensitivity gold standard), and GC-MS (the resolution specialist). We provide validated protocols, performance metrics, and decision-making frameworks to ensure your data stands up to peer review.
Part 1: The Methodology Landscape
High-Performance Liquid Chromatography (HPLC)[1][2][3][4][5]
-
Role: The standard for routine fermentation monitoring and high-concentration samples.
-
Mechanism: Ion-exclusion chromatography (IEC) using sulfonated polystyrene-divinylbenzene (PS-DVB) columns.
-
Detectors: Refractive Index (RI) for general detection; UV (210 nm) for carbonyl-containing acids.
-
Pros: Minimal sample prep (filter & shoot), robust, low consumable cost.
-
Cons: Low sensitivity (mg/L range), co-elution issues (e.g., butyrate/ethanol), long run times (20-30 min).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[6]
-
Role: Trace analysis, complex matrices (plasma, fecal water), and distinguishing isomers.
-
Mechanism: Reversed-phase (C18) with derivatization (e.g., 3-NPH) or mixed-mode chromatography.
-
Pros: Extreme sensitivity (pg/mL), high specificity via MRM (Multiple Reaction Monitoring), handles complex matrices better than UV/RI.
-
Cons: High instrument cost, matrix effects (ion suppression), complex method development.
Gas Chromatography-Mass Spectrometry (GC-MS)[7][8][9]
-
Role: Gold standard for volatile Short-Chain Fatty Acids (SCFAs) and comprehensive metabolic profiling.
-
Mechanism: Volatilization of acids, often requiring derivatization (silylation or alkylation).
-
Pros: Superior peak resolution, massive spectral libraries (NIST) for identification.
-
Cons: Labor-intensive sample prep (must be anhydrous), derivatization artifacts, thermal degradation of unstable acids.
Part 2: Comparative Performance Metrics
The following data aggregates performance across standard protocols (Aminex HPX-87H for HPLC; 3-NPH derivatization for LC-MS/MS; MSTFA silylation for GC-MS).
Table 1: Performance Comparison for Key Microbial Organic Acids
| Metric | HPLC-UV/RI (Ion Exclusion) | LC-MS/MS (3-NPH Derivatized) | GC-MS (MSTFA Derivatized) |
| Primary Analyte Class | General OAs, Sugars, Alcohols | Trace OAs, SCFAs, TCA Intermediates | Volatile SCFAs, Keto-acids |
| Limit of Detection (LOD) | 1 – 10 mg/L (Low Sensitivity) | 0.1 – 10 ng/mL (High Sensitivity) | 10 – 100 ng/mL (Med-High Sensitivity) |
| Sample Volume | 10 – 20 µL | 1 – 5 µL | 1 µL (Split/Splitless) |
| Linearity ( | > 0.999 (High conc.) | > 0.99 (Wide dynamic range) | > 0.99 (Variable per derivative) |
| Sample Throughput | Medium (20-40 min/sample) | High (5-10 min/sample) | Low (30-60 min prep + run) |
| Major Bottleneck | Co-elution of peaks | Matrix Effects (Ion Suppression) | Moisture sensitivity in prep |
Part 3: Decision Framework (Visualized)
The following decision tree guides the selection of the optimal analytical method based on sample type and research goal.
Figure 1: Decision tree for selecting organic acid quantification methods based on sensitivity and analyte properties.
Part 4: Validated Experimental Protocols
Protocol A: HPLC-UV/RI (The "Workhorse" Method)
Target: Fermentation broth, cell culture supernatant. Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm) or equivalent.[1]
-
Sample Prep:
-
Centrifuge sample at 10,000 x g for 5 min to remove cells.
-
Critical Step: Filter supernatant through a 0.22 µm PVDF or PES filter. Nylon filters can bind proteins and clog.
-
If protein content is high, mix 1:1 with 10% Sulfosalicylic Acid, chill 10 min, centrifuge, then filter.
-
-
Instrument Setup:
-
Troubleshooting:
Protocol B: LC-MS/MS (High-Sensitivity Derivatization)
Target: Serum, fecal water, intracellular metabolites. Reagent: 3-Nitrophenylhydrazine (3-NPH) targets carboxylic acids to form stable hydrazides.
-
Sample Prep:
-
Mix 20 µL sample with 20 µL 200 mM 3-NPH (in 50% methanol) and 20 µL 120 mM EDC (carbodiimide catalyst).
-
Incubate at 40°C for 30 min.
-
Quench with 0.1% formic acid. Dilute to range.
-
-
Instrument Setup:
-
Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 min.
-
MS Detection: Negative Electrospray Ionization (ESI-). Monitor MRM transitions (specific parent
fragment ions).
-
-
Expert Insight:
-
3-NPH derivatives are significantly more hydrophobic, allowing excellent retention and separation on standard C18 columns, solving the "polar retention" problem of underivatized acids.
-
Part 5: Expert Insights & Troubleshooting
The "Moisture Killer" in GC-MS
Problem: Silylation reagents (MSTFA/BSTFA) react explosively with water, hydrolyzing the reagent before it touches your sample. Solution: Samples must be lyophilized (freeze-dried) completely. Even trace moisture leads to poor derivatization efficiency and "ghost peaks" (siloxanes). Use a toluene azeotrope if lyophilization is impossible.
The "Co-Elution Trap" in HPLC
Problem: In fermentation samples, Butyric Acid and Ethanol often co-elute on Aminex columns, as do Xylose and Succinic Acid . Solution:
-
Use dual detection: Ethanol is invisible at UV 210nm (mostly), while Butyric acid absorbs. Use the UV signal for the acid and RI for the alcohol.
-
Change the mobile phase modifier: Adding 5% Acetonitrile can alter selectivity slightly, though it is often not recommended for resin-based columns (check manufacturer limits).
Matrix Effects in LC-MS
Problem: Fecal samples contain high salts and phospholipids that suppress ionization. Solution:
-
Internal Standards: You must use stable isotope-labeled standards (e.g.,
-Lactate) spiked before extraction to account for recovery and ionization variance. -
Dilution: "Dilute and shoot" is often superior to complex SPE (Solid Phase Extraction) because it reduces matrix load linearly while signal often remains detectable due to high instrument sensitivity.
Part 6: Workflow Visualization
Figure 2: Comparative workflow for HPLC vs. LC-MS/MS sample processing.
References
-
Bio-Rad Laboratories. (n.d.). Aminex HPLC Columns for Carbohydrate and Organic Acid Analysis. Retrieved from [Link]
-
Han, J., et al. (2015). "3-Nitrophenylhydrazine-based derivatization for the quantitation of short-chain fatty acids in human feces by LC-MS/MS." Analytica Chimica Acta. Retrieved from [Link]
-
Cunningham, D., et al. (2025). "Comparison of GC and HPLC for quantification of organic acids in fermentation." ResearchGate.[4][5][2] Retrieved from [Link]
-
Shimadzu Corporation. (2020). LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]
-
Agilent Technologies. (2016).[6] Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Retrieved from [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Pyridin-3-yloxy)propanoic acid
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural; they are a direct reflection of our scientific integrity. This guide provides a comprehensive, field-tested framework for the safe disposal of 2-(Pyridin-3-yloxy)propanoic acid, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are designed to create a self-validating system of safety, grounded in regulatory standards and chemical principles.
Hazard Identification and Waste Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for 2-(Pyridin-3-yloxy)propanoic acid may not always be readily available, its chemical structure—a hybrid of a pyridine ring and a propanoic acid moiety—provides critical insights into its potential hazards.
-
Pyridine Moiety: Pyridine and its derivatives are known for their potential toxicity and environmental hazards. They are typically flammable and should be handled with care.[1][2][3][4] Waste containing pyridine is often considered hazardous and must be managed according to state and federal regulations.[4]
-
Propanoic Acid Moiety: Propanoic acid is a corrosive substance, capable of causing severe skin burns and eye damage.[5] It is also a flammable liquid.[5]
-
Combined Structure: A related compound, 2-(Pyridin-3-ylformamido)propanoic acid, is classified under the Globally Harmonized System (GHS) as "Acute Toxicity 3," with the hazard statement "Toxic if swallowed."[6]
Given these characteristics, it is imperative to treat 2-(Pyridin-3-yloxy)propanoic acid and any materials contaminated with it as hazardous chemical waste . Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[7]
Table 1: Hazard Profile Synthesis
| Hazard Aspect | Associated Risk | GHS Classification (Inferred) | Primary Precaution |
|---|---|---|---|
| Acute Toxicity (Oral) | Toxic or harmful if swallowed.[5][6] | Category 3 / 4 | Avoid ingestion; wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns.[5][8] | Category 1 / 2 | Wear appropriate chemical-resistant gloves and a lab coat. |
| Eye Damage/Irritation | Risk of serious eye damage.[5][8] | Category 1 / 2 | Wear chemical safety goggles or a face shield. |
| Environmental Hazard | Potential for harm to aquatic life. | Not fully established, but pyridine derivatives can be hazardous to water.[3] | Prevent release into the environment; do not dispose of in sinks or drains.[2] |
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of hazardous waste in a laboratory setting is governed by stringent federal and state regulations. The two primary agencies in the United States are:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the "cradle-to-grave" framework for hazardous waste management.[9] This includes waste identification, generation, transportation, and final disposal.[9][10]
-
Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, are focused on protecting workers who handle hazardous substances.[11][12] This includes requirements for personal protective equipment (PPE), hazard communication, and emergency planning.[13][14]
Your institution's Environmental Health and Safety (EHS) office is the primary resource for ensuring compliance with these regulations.
Standard Operating Procedure (SOP) for Routine Disposal
This SOP provides a step-by-step methodology for the safe collection and temporary storage of waste containing 2-(Pyridin-3-yloxy)propanoic acid.
Step 1: Waste Segregation
-
Causality: The foundational principle of chemical safety is preventing unintended reactions. Pyridine derivatives can react violently with strong oxidizers and acids.[1]
-
Protocol:
-
Designate a specific waste container solely for 2-(Pyridin-3-yloxy)propanoic acid and materials contaminated with it.
-
Do NOT mix this waste with other chemical waste streams, especially strong acids, bases, or oxidizing agents.[1]
-
Keep solid waste (e.g., contaminated filter paper, gloves) separate from liquid waste.
-
Step 2: Proper Containerization
-
Causality: The container is the primary barrier preventing a chemical release. It must be robust and chemically inert to the waste it holds.
-
Protocol:
-
Select a leak-proof, chemically compatible container with a secure, tight-fitting lid. Borosilicate glass or high-density polyethylene (HDPE) are typically suitable.
-
Ensure the container is in good condition, free of cracks or defects.
-
Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.
-
Step 3: Accurate and Compliant Labeling
-
Causality: Proper labeling is a critical OSHA and EPA requirement. It communicates the hazard to everyone in the laboratory and ensures the waste is handled correctly by disposal personnel.
-
Protocol:
-
As soon as the first drop of waste is added, affix a completed hazardous waste tag to the container.[1]
-
The label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "Waste 2-(Pyridin-3-yloxy)propanoic acid" .
-
An accurate list of all container contents, including solvents and their approximate percentages.
-
The specific hazard characteristics (e.g., "Toxic," "Corrosive").
-
The date upon which waste was first added (the "accumulation start date").
-
-
Step 4: Safe Accumulation
-
Causality: Federal regulations limit the amount of hazardous waste that can be stored in a lab and for how long.
-
Protocol:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
The storage area should be a secondary containment tray to capture any potential leaks.
-
When the container is full or you are finished generating this waste stream, contact your institution's EHS office to arrange for pickup and transfer to the central accumulation area.[1]
-
Emergency Protocol: Spill Management
Preparedness is key to mitigating the impact of an accidental release.
Step 1: Immediate Response & Assessment
-
Alert all personnel in the immediate vicinity and evacuate the area if necessary.
-
If the spill is large or involves other hazardous materials, contact your institution's EHS or emergency response team immediately.
-
Ensure the area is well-ventilated; if possible, perform cleanup within a chemical fume hood.
Step 2: Don Personal Protective Equipment (PPE)
-
Minimum PPE:
-
Chemical safety goggles and a face shield.
-
Chemical-resistant gloves (butyl rubber is often recommended for pyridine-like substances; always check manufacturer compatibility charts).[1]
-
A fully-buttoned lab coat.
-
Closed-toe shoes.
-
Step 3: Containment and Cleanup
-
Causality: Swift containment prevents the spill from spreading, minimizing contamination and exposure.
-
Protocol for a Small Spill:
-
Contain the spill by surrounding it with an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent.[2][15] Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Carefully collect the absorbed material using non-sparking tools (e.g., plastic scoop or dustpan).[15][16]
-
Place the contaminated absorbent and cleanup materials into a designated hazardous waste container.
-
Decontaminate the spill surface with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.
-
Seal and label the waste container as described in Section 3.
-
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper management and disposal of 2-(Pyridin-3-yloxy)propanoic acid waste.
Caption: Disposal workflow for 2-(Pyridin-3-yloxy)propanoic acid.
Conclusion: A Culture of Safety
The responsible disposal of 2-(Pyridin-3-yloxy)propanoic acid is a non-negotiable aspect of professional laboratory practice. By understanding the chemical's inherent hazards, adhering to established regulatory frameworks, and meticulously following the procedural steps for collection, labeling, and spill management, we uphold our duty to protect ourselves, our colleagues, and the wider community. This guide serves as a foundational tool to be integrated into your laboratory's specific Chemical Hygiene Plan, fostering a culture where safety and scientific excellence advance hand-in-hand.
References
-
University of Washington. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from UW Environmental Health & Safety. [Link]
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PubChem. (n.d.). 2-(Pyridin-3-ylformamido)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Penta. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from Penta Chemicals. [Link]
-
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from Loba Chemie. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. [Link]
-
Penta. (2025, July 8). Propionic acid Safety Data Sheet. Retrieved from Penta Chemicals. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste. United States Department of Labor. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (1985). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. United States Department of Labor. Retrieved from [Link]
-
Halyard. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from Halyard. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
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KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from KPA. [Link]
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Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. [Link]
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CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from CDMS. [Link]
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- 6. 2-(Pyridin-3-ylformamido)propanoic acid | C9H10N2O3 | CID 299355 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Personal protective equipment for handling 2-(Pyridin-3-yloxy)propanoic acid
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 2-(Pyridin-3-yloxy)propanoic acid. Developed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and compliance with safety regulations. The following procedures are based on the known hazards of its structural components: the pyridine moiety and the propanoic acid functional group. It is imperative to consult the specific Safety Data Sheet (SDS) for 2-(Pyridin-3-yloxy)propanoic acid upon its availability for definitive guidance.
Hazard Identification and Risk Assessment
-
Pyridine Derivatives : Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin. They are typically irritants to the skin, eyes, and respiratory tract.
-
Propanoic Acid : Propanoic acid is corrosive and can cause severe skin burns and eye damage.[1][2] It is also flammable in liquid and vapor form.[1][2] Inhalation may cause respiratory irritation.[1][2]
Based on these structural precedents, it is prudent to handle 2-(Pyridin-3-yloxy)propanoic acid as a substance that is potentially corrosive, irritating to the skin, eyes, and respiratory system, and harmful if ingested or absorbed through the skin.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate the risks associated with handling 2-(Pyridin-3-yloxy)propanoic acid. The selection of appropriate PPE is the first line of defense in preventing chemical exposure.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are essential to protect the eyes from splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during transfers of larger quantities or when heating the substance. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling organic acids and pyridine derivatives.[3] It is crucial to select gloves with an appropriate thickness and breakthrough time for the specific laboratory operations. Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | Laboratory Coat and Apron | A flame-resistant lab coat that fully covers the arms is required. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Respirator with Organic Vapor/Acid Gas Cartridges | All handling of 2-(Pyridin-3-yloxy)propanoic acid that may generate dust or aerosols must be conducted in a certified chemical fume hood. If there is a potential for exposure above the permissible exposure limit (PEL), a NIOSH-approved respirator with organic vapor and acid gas cartridges is necessary.[4][5][6][7] |
Operational Plan: A Step-by-Step Handling Protocol
Preparation and Engineering Controls
-
Designated Area : All work with 2-(Pyridin-3-yloxy)propanoic acid must be performed in a designated area within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. A spill kit containing appropriate absorbent materials for acidic and organic compounds should be available in the immediate vicinity.
-
Material Handling : Use the smallest quantity of the chemical necessary for the experiment. When transferring the substance, use appropriate tools such as a spatula for solids or a calibrated pipette for solutions to avoid spills.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of 2-(Pyridin-3-yloxy)propanoic acid.
Spill Management Protocol
In the event of a spill, a rapid and systematic response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the area if the spill is large or generates significant vapors.
-
Assess the Spill : From a safe distance, assess the extent of the spill and the associated risks.
-
Contain the Spill : For small spills, use an inert absorbent material such as vermiculite or sand to contain the substance. Do not use combustible materials like paper towels to absorb the initial spill.
-
Neutralize (if appropriate) : For acidic spills, a neutralizing agent like sodium bicarbonate can be cautiously applied after initial absorption.
-
Clean-up : Wearing appropriate PPE, carefully collect the absorbed and neutralized material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
Report : Report the incident to the laboratory supervisor and the Environmental Health and Safety (EHS) department.
Disposal Plan: A Self-Validating System
The disposal of 2-(Pyridin-3-yloxy)propanoic acid and its contaminated materials must be handled with the utmost care to prevent environmental harm and ensure regulatory compliance.
Waste Segregation and Collection
-
Designated Waste Container : All waste containing 2-(Pyridin-3-yloxy)propanoic acid, including contaminated gloves, pipette tips, and absorbent materials, must be collected in a clearly labeled, leak-proof, and chemically compatible hazardous waste container.[8]
-
Labeling : The container must be labeled with "Hazardous Waste" and the full chemical name: "Waste 2-(Pyridin-3-yloxy)propanoic acid".[8]
-
Incompatible Wastes : Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents or bases.
Storage and Final Disposal
-
Storage : Store the sealed hazardous waste container in a designated and secure satellite accumulation area or a central hazardous waste storage facility. This area should be well-ventilated and away from general laboratory traffic.
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[8] All necessary waste manifest documentation must be completed accurately.
Disposal Workflow Diagram
Caption: Step-by-step disposal workflow for 2-(Pyridin-3-yloxy)propanoic acid waste.
By adhering to these comprehensive guidelines, researchers and laboratory professionals can significantly mitigate the risks associated with handling 2-(Pyridin-3-yloxy)propanoic acid, fostering a culture of safety and scientific integrity.
References
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
